(1R,2S)-Xeruborbactam disodium
Description
Xeruborbactam, also known as QPX7728, is an investigational novel β-lactamase inhibitor designed to combat antibiotic resistance, particularly against Gram-negative bacteria. It exhibits a broad inhibitory spectrum against various β-lactamases, enzymes that bacteria produce to degrade β-lactam antibiotics, including penicillins and carbapenems. Xeruborbactam is particularly effective against metallo-β-lactamases, which are often resistant to existing inhibitors. This compound is being developed in combination with other antibiotics to enhance their efficacy against resistant strains, such as those found in Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.
Structure
2D Structure
Propriétés
Numéro CAS |
2170834-63-4 |
|---|---|
Formule moléculaire |
C10H8BFO4 |
Poids moléculaire |
221.98 g/mol |
Nom IUPAC |
(1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylic acid |
InChI |
InChI=1S/C10H8BFO4/c12-7-2-1-4-5-3-6(5)11(15)16-9(4)8(7)10(13)14/h1-2,5-6,15H,3H2,(H,13,14)/t5-,6-/m1/s1 |
Clé InChI |
KOHUFVUIYUCFNG-PHDIDXHHSA-N |
SMILES isomérique |
B1([C@@H]2C[C@@H]2C3=C(O1)C(=C(C=C3)F)C(=O)O)O |
SMILES canonique |
B1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
The Dual-Pronged Attack: An In-depth Technical Guide to the Mechanism of Action of (1R,2S)-Xeruborbactam Disodium
For Immediate Release to the Scientific Community
(1R,2S)-Xeruborbactam disodium (B8443419) (formerly QPX7728), a novel cyclic boronate beta-lactamase inhibitor, presents a formidable new strategy in the fight against multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the workflows used to elucidate them.
Executive Summary
(1R,2S)-Xeruborbactam disodium, hereafter referred to as xeruborbactam, exhibits a potent dual mechanism of action. Firstly, it is an ultra-broad-spectrum inhibitor of both serine-β-lactamases (SBLs) (Ambler classes A, C, and D) and metallo-β-lactamases (MBLs) (Ambler class B). Secondly, it possesses intrinsic antibacterial activity through the inhibition of essential penicillin-binding proteins (PBPs). This multifaceted approach not only restores the efficacy of existing β-lactam antibiotics but also provides an additional layer of antibacterial pressure, making it a promising candidate for combating infections caused by carbapenem-resistant Enterobacterales (CRE) and other difficult-to-treat pathogens.
Core Mechanism of Action: A Two-Front War on Bacterial Resistance
Xeruborbactam's efficacy stems from its ability to engage two distinct but critical bacterial targets: the resistance-conferring β-lactamase enzymes and the essential cell wall synthesizing PBPs.
Ultra-Broad-Spectrum β-Lactamase Inhibition
Xeruborbactam is a potent inhibitor of a wide array of β-lactamases that pose a significant clinical threat. Its inhibitory spectrum is among the broadest reported for any single β-lactamase inhibitor.[1][2] It effectively neutralizes:
-
Class A Serine β-Lactamases: Including extended-spectrum β-lactamases (ESBLs) and carbapenemases like Klebsiella pneumoniae carbapenemase (KPC).[3]
-
Class C Serine β-Lactamases: Such as AmpC enzymes.[3]
-
Class D Serine β-Lactamases: Notably, the carbapenem-hydrolyzing OXA-type enzymes found in Acinetobacter baumannii.[3]
-
Class B Metallo-β-Lactamases: Including New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP) types.[3][4]
The inhibition of serine β-lactamases by xeruborbactam follows a two-step mechanism, beginning with the formation of a non-covalent complex which then proceeds to a covalent interaction where the boron atom forms a bond with the catalytic serine residue of the enzyme.[2] For metallo-β-lactamases, the interaction is characterized by a competitive, rapid-on/rapid-off binding kinetic.[4]
Intrinsic Antibacterial Activity via Penicillin-Binding Protein (PBP) Inhibition
Beyond its primary role as a β-lactamase inhibitor, xeruborbactam exhibits direct antibacterial activity by binding to and inhibiting multiple PBPs.[5][6][7][8] PBPs are crucial enzymes for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. By targeting these essential proteins, xeruborbactam disrupts cell wall integrity, leading to morphological changes and contributing to bacterial cell death.[5][6][7][8] This intrinsic activity enhances the overall potency of β-lactam antibiotics, even in bacterial strains that do not produce β-lactamases.[5][6][7][8]
Quantitative Data Summary
The inhibitory potency of xeruborbactam has been quantified through various in vitro assays. The following tables summarize key findings.
Table 1: Inhibitory Activity of Xeruborbactam against Purified β-Lactamases
| β-Lactamase Class | Enzyme | IC₅₀ (nM) | Kᵢ (nM) |
| Class A | KPC-2 | ~3 | 0.25 ± 0.03 |
| CTX-M-15 | 1-3 | - | |
| Class B | NDM-1 | 55 ± 25 | 32 ± 14 |
| VIM-1 | 14 ± 4 | 7.5 ± 2.1 | |
| IMP-1 | 610 ± 70 | 240 ± 30 | |
| Class C | P99 | 22 ± 8 | - |
| Class D | OXA-23 | 1-2 | - |
| OXA-48 | 1-2 | - |
Data compiled from multiple sources.[2][3][4][9][10]
Table 2: Penicillin-Binding Protein (PBP) Inhibition by Xeruborbactam
| Organism | PBP Target | IC₅₀ (µM) |
| Escherichia coli | PBP1a/1b | 40 - 70 |
| PBP2 | 40 - 70 | |
| PBP3 | 40 - 70 | |
| Klebsiella pneumoniae | PBP1a/1b | 40 - 70 |
| PBP2 | 40 - 70 | |
| PBP3 | 40 - 70 | |
| Acinetobacter baumannii | PBP1a | 1.4 |
| PBP2 | 23 | |
| PBP3 | 140 |
Data sourced from Sun et al., 2022.[5][6][7][8]
Table 3: In Vitro Antibacterial Activity of Xeruborbactam
| Bacterial Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Carbapenem-Resistant Enterobacterales (CRE) | 16 | 32 |
| Carbapenem-Resistant Acinetobacter baumannii (CRAB) | 16 | 64 |
| Pseudomonas aeruginosa | >64 | >64 |
Data represents xeruborbactam tested as a single agent.[5][6][8][11][12][13]
Visualizing the Mechanism and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanisms of xeruborbactam and the experimental workflows used for its characterization.
Caption: Dual mechanism of action of Xeruborbactam.
Caption: Experimental workflow for β-lactamase inhibition assays.
Caption: Workflow for PBP binding competition assay.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (MIC Determination)
Minimal Inhibitory Concentrations (MICs) are determined by the broth microdilution method in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][14][15][16][17]
-
Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial isolates, xeruborbactam, and partner β-lactam antibiotics.
-
Procedure:
-
Prepare serial twofold dilutions of the antimicrobial agents in CAMHB in the microtiter plates. For combination testing, xeruborbactam is used at a fixed concentration (e.g., 4 or 8 µg/mL).
-
Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
β-Lactamase Inhibition Assay (IC₅₀ and Kᵢ Determination)
The inhibitory activity of xeruborbactam against purified β-lactamases is assessed spectrophotometrically by measuring the hydrolysis of a chromogenic substrate, such as nitrocefin.[1][3][18][19][20][21]
-
Materials: Purified β-lactamase, xeruborbactam, nitrocefin, assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0), 96-well microtiter plates, and a microplate reader.
-
Procedure:
-
Dispense the assay buffer into the wells of the microtiter plate.
-
Add varying concentrations of xeruborbactam to the wells.
-
Add a fixed concentration of the purified β-lactamase to each well and pre-incubate with the inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin (typically 50-100 µM) to each well.
-
Immediately monitor the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.
-
The initial reaction velocities are calculated from the linear portion of the progress curves.
-
IC₅₀ values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
For kinetic parameters (Kᵢ), data are analyzed using the appropriate models for competitive or slow-binding inhibition.
-
Penicillin-Binding Protein (PBP) Binding Competition Assay
The affinity of xeruborbactam for PBPs is determined using a competition assay with a fluorescently labeled penicillin derivative, Bocillin FL.[5][6][22][23][24][25][26]
-
Materials: Bacterial membrane preparations (as a source of PBPs), xeruborbactam, Bocillin FL (Thermo Fisher Scientific), 100 mM sodium phosphate buffer (pH 7.0), SDS-PAGE reagents and equipment, and a fluorescence gel imager.
-
Procedure:
-
Mix 5 µL of the bacterial membrane preparation with 5 µL of xeruborbactam at various concentrations in the phosphate buffer.
-
Incubate the mixture for 1 hour at 30°C to allow for the binding of xeruborbactam to the PBPs.[5][22]
-
Add 5 µL of 150 µM Bocillin FL to the mixture and incubate for an additional 20 minutes on ice (0°C). This step is performed at a lower temperature to prevent the displacement of the bound xeruborbactam by the fluorescent probe.[5][22]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel imager.
-
Quantify the intensity of the fluorescent bands using densitometry.
-
The IC₅₀ value is determined as the concentration of xeruborbactam that reduces the fluorescence intensity of the PBP band by 50% compared to the control (no inhibitor).
-
Conclusion
This compound represents a significant advancement in the development of β-lactamase inhibitors. Its unique dual mechanism of action, combining ultra-broad-spectrum inhibition of clinically relevant β-lactamases with intrinsic antibacterial activity through PBP binding, provides a robust and multifaceted approach to overcoming bacterial resistance. The quantitative data and detailed methodologies presented in this guide underscore the potent and promising profile of xeruborbactam as a key component in future antibacterial therapies.
References
- 1. toku-e.com [toku-e.com]
- 2. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 9. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. nitrocefin.com [nitrocefin.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bmglabtech.com [bmglabtech.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Xeruborbactam (QPX7728): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xeruborbactam (formerly QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) developed to combat the growing threat of antibiotic resistance mediated by β-lactamase enzymes.[1][2] As a cyclic boronate compound, Xeruborbactam exhibits potent inhibitory activity against a wide array of serine-β-lactamases (SBLs) and, critically, metallo-β-lactamases (MBLs), which are often resistant to existing BLIs.[3][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Xeruborbactam, presenting key data and experimental methodologies for the scientific community.
Discovery and Development
The development of Xeruborbactam was a strategic effort to expand the spectrum of β-lactamase inhibition beyond that of previous generations of BLIs.[6] The journey from earlier compounds to Xeruborbactam involved a combination of rational drug design and opportunistic discoveries, aiming to create a single molecule effective against all four classes of β-lactamases (Ambler classes A, B, C, and D).[1][6]
The discovery process began with the bicyclic amide series of boronic acid-based BLIs, which showed promise against serine enzymes but had weak activity against metallo-β-lactamases.[6] A significant breakthrough occurred with the discovery of a bicyclic thioether series, which demonstrated a broader spectrum of activity.[6] Subsequent structural modifications and optimization to improve metabolic stability led to the identification of Xeruborbactam (QPX7728).[6] This molecule not only possesses a remarkable breadth of inhibitory activity but is also less affected by common bacterial resistance mechanisms such as efflux pumps and porin modifications.[2]
Chemical Synthesis
The synthesis of Xeruborbactam has been approached through various routes. One notable method involves a sequential nickel-catalyzed boron insertion into a benzofuran (B130515) substrate, followed by an enantioselective cyclopropanation of the resulting vinylboronate.[7] Another described synthesis involves the Simmons-Smith reaction of an intermediate with dibromomethane, followed by treatment with ethanolamine (B43304) to form a boron-ethanolamine complex, which is then hydrolyzed to yield the disodium (B8443419) salt of Xeruborbactam.[1]
Mechanism of Action
Xeruborbactam functions as a potent inhibitor of a broad range of β-lactamase enzymes.[3] Its mechanism involves the formation of a covalent bond between the boron atom of Xeruborbactam and the catalytic serine residue in the active site of serine-β-lactamases.[6] For metallo-β-lactamases, it interacts with the zinc ions in the active site, disrupting their hydrolytic activity.[1]
In addition to its primary role as a β-lactamase inhibitor, Xeruborbactam also exhibits intrinsic antibacterial activity against some Gram-negative bacteria.[4][5] This is attributed to its ability to bind to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[4][5][8] This dual mechanism of action—β-lactamase inhibition and direct antibacterial activity—contributes to its potentiation of β-lactam antibiotics.[5]
Quantitative Data
Table 1: In Vitro Inhibition of Purified β-Lactamases by Xeruborbactam
| β-Lactamase | Ambler Class | Ki app (nM) | IC50 (nM) |
| KPC-2 | A | 1-2 | Low nM range |
| CTX-M-14/15 | A | <1 | Low nM range |
| SHV-12 | A | <1 | Low nM range |
| TEM-10 | A | <1 | - |
| TEM-43 | A | - | Low nM range |
| P99 | C | - | Double-digit nM range |
| OXA-23 | D | - | Low nM range |
| OXA-48 | D | - | Low nM range |
| NDM, VIM, IMP | B | - | - |
| Data compiled from multiple sources.[6][9] Ki app values for NDM, VIM, and IMP are not specified in the provided text but are noted to be inhibited. |
Table 2: Intrinsic Antibacterial Activity of Xeruborbactam
| Bacterial Group | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Carbapenem-resistant Enterobacterales | 16 | 32 |
| Carbapenem-resistant Acinetobacter baumannii | 16 | 64 |
| Pseudomonas aeruginosa | >64 | >64 |
| Data from multiple sources.[4][5][8][10] |
Table 3: Potentiation of Meropenem Activity by Xeruborbactam
| Organism Group | Meropenem MIC90 (μg/mL) | Meropenem + Xeruborbactam (8 μg/mL) MIC90 (μg/mL) |
| MBL-negative CRE | - | 0.125 |
| Data from multiple sources.[9][11] |
Experimental Protocols
Biochemical Assays: Determination of IC50 and Ki
The potency of Xeruborbactam against purified β-lactamases is determined by measuring the 50% inhibitory concentrations (IC50s) and apparent inhibitor constants (Ki app). These assays typically involve:
-
Enzyme Preparation: Purification of recombinant β-lactamase enzymes.
-
Substrate: Use of a chromogenic substrate such as nitrocefin, which changes color upon hydrolysis by the β-lactamase.
-
Assay Conditions: The enzyme is pre-incubated with varying concentrations of Xeruborbactam in a suitable buffer (e.g., phosphate (B84403) buffer) at a specific pH and temperature (e.g., 30°C) for a defined period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Data Acquisition: The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance over time.
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation. Ki app values are determined using the Cheng-Prusoff equation or by direct fitting to the Michaelis-Menten equation for competitive inhibition.
Microbiological Assays: Minimum Inhibitory Concentration (MIC) Determination
The intrinsic antibacterial activity of Xeruborbactam and its ability to potentiate other β-lactams are assessed by determining the MIC. This is typically performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines using the broth microdilution method:
-
Bacterial Strains: A panel of clinically relevant bacterial isolates, including those expressing various β-lactamases, is used.
-
Growth Medium: Cation-adjusted Mueller-Hinton broth is commonly used.
-
Inoculum Preparation: Bacterial suspensions are prepared and standardized to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a microtiter plate.
-
Antimicrobial Agent Preparation: Serial twofold dilutions of Xeruborbactam alone, or a partner β-lactam with a fixed concentration of Xeruborbactam (e.g., 8 μg/mL), are prepared in the microtiter plates.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
In Vivo Efficacy Studies
The in vivo efficacy of Xeruborbactam in combination with a β-lactam partner is evaluated in animal models of infection, such as the neutropenic murine thigh infection model:
-
Animal Model: Mice are rendered neutropenic by treatment with cyclophosphamide.[1]
-
Infection: The thigh muscles of the mice are inoculated with a standardized suspension of the test bacterial strain.
-
Treatment: At a specified time post-infection, treatment is initiated with the β-lactam antibiotic alone or in combination with Xeruborbactam, administered via a relevant route (e.g., subcutaneous or intravenous).
-
Outcome Measurement: After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are homogenized. The bacterial burden (CFU/thigh) is determined by quantitative culture.
-
Data Analysis: The efficacy of the treatment is assessed by comparing the reduction in bacterial counts in the treated groups relative to the untreated control group at the start of therapy.
Conclusion
Xeruborbactam (QPX7728) represents a significant advancement in the field of β-lactamase inhibitors. Its ultra-broad spectrum of activity, encompassing both serine and metallo-β-lactamases, combined with its intrinsic antibacterial properties, makes it a promising candidate for combination therapy with various β-lactam antibiotics.[6][12] The data presented in this guide underscore its potential to address some of the most challenging multidrug-resistant Gram-negative bacterial infections. Further clinical development will be crucial in defining its role in the clinical setting.
References
- 1. Portico [access.portico.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 11. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 12. researchgate.net [researchgate.net]
Xeruborbactam Disodium: A Technical Guide to a Novel Broad-Spectrum β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xeruborbactam disodium (B8443419), also known as QPX7728 disodium, is a potent, ultra-broad-spectrum β-lactamase inhibitor currently under clinical development. As a cyclic boronic acid derivative, it represents a significant advancement in combating antimicrobial resistance by effectively neutralizing a wide array of β-lactamase enzymes, including both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[1] Furthermore, Xeruborbactam exhibits intrinsic antibacterial activity through its interaction with penicillin-binding proteins (PBPs), making it a promising partner for various β-lactam antibiotics in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Xeruborbactam disodium, along with detailed experimental methodologies.
Chemical Structure and Physicochemical Properties
Xeruborbactam disodium is the disodium salt of Xeruborbactam. The free acid form is known to be prone to instability.[2] The disodium salt provides a more stable formulation for pharmaceutical development.
Chemical Structure:
-
IUPAC Name: Disodium (1aR,7bS)-5-fluoro-2,2-dihydroxy-1,1a,2,7b-tetrahydrocyclopropa[c][1][3]benzooxaborinin-2-uide-4-carboxylate
-
CAS Number: 2170848-99-2
-
Molecular Formula: C₁₀H₈BFNa₂O₅
-
Molecular Weight: 283.96 g/mol
Physicochemical Properties:
A summary of the known physicochemical properties of Xeruborbactam disodium is presented in Table 1.
| Property | Value | Reference |
| Appearance | Off-white to yellow solid | [1] |
| Solubility | DMSO: 100 mg/mL (352.16 mM) (ultrasonication recommended) Water: 76.67 mg/mL (270.00 mM) (ultrasonication recommended) | [1] |
| Stability | The free acid form, Xeruborbactam, is prone to instability. The disodium salt is more stable. Store at -20°C in a sealed container, away from moisture and light. Stock solutions in solvent can be stored at -80°C for up to 6 months. | [1][2] |
| pKa | Data not available | |
| Melting Point | Data not available | |
| Optical Rotation | Data not available |
Biological Activity and Mechanism of Action
Xeruborbactam disodium's primary mechanism of action is the inhibition of β-lactamase enzymes, which are responsible for the hydrolysis and inactivation of β-lactam antibiotics. Its broad-spectrum activity covers all four Ambler classes of β-lactamases.
Inhibition of β-Lactamases:
Xeruborbactam is a potent inhibitor of a wide range of serine-β-lactamases, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and OXA-type carbapenemases. Uniquely, it also demonstrates significant inhibitory activity against metallo-β-lactamases (MBLs), such as New Delhi metallo-β-lactamase (NDM) and Verona integron-encoded metallo-β-lactamase (VIM), which are notoriously difficult to inhibit.
Intrinsic Antibacterial Activity:
In addition to its β-lactamase inhibitory activity, Xeruborbactam disodium possesses intrinsic antibacterial activity against some Gram-negative bacteria. This is attributed to its ability to bind to and inhibit penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. This dual mechanism of action contributes to its potentiation of β-lactam antibiotics.
Mechanism of Action Diagram:
Caption: Dual mechanism of Xeruborbactam: inhibition of β-lactamases and PBPs.
Quantitative Biological Data
The inhibitory activity of Xeruborbactam against various β-lactamases and its antibacterial potency in combination with β-lactams have been quantified in numerous studies.
Table 2: Inhibitory Activity of Xeruborbactam against Purified β-Lactamase Enzymes
| Enzyme (Class) | Organism | IC₅₀ (nM) | Ki (nM) | Reference |
| CTX-M-15 (A) | E. coli | 1 | - | |
| KPC-2 (A) | K. pneumoniae | 2.9 | - | |
| P99 (C) | Enterobacter cloacae | 22 | - | |
| OXA-48 (D) | K. pneumoniae | 1 | - | |
| NDM-1 (B) | K. pneumoniae | - | 80 | |
| VIM-1 (B) | P. aeruginosa | - | - | |
| IMP-1 (B) | P. aeruginosa | - | 240 |
Table 3: Minimum Inhibitory Concentrations (MIC) of β-Lactams with and without Xeruborbactam (4 µg/mL)
| Organism | β-Lactam | MIC (µg/mL) without Xeruborbactam | MIC (µg/mL) with Xeruborbactam (4 µg/mL) | Reference |
| M. abscessus (clinical isolates) | Amoxicillin | ≥64 | 16 | |
| M. abscessus (clinical isolates) | Cefdinir | 64 | 8 | |
| M. abscessus (clinical isolates) | Cefuroxime | 64 | 8 | |
| M. abscessus (clinical isolates) | Tebipenem | 32 | 1 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments involving Xeruborbactam disodium, based on commonly accepted practices and available literature.
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC of β-lactam antibiotics in combination with Xeruborbactam disodium is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains
-
β-lactam antibiotic stock solution
-
Xeruborbactam disodium stock solution (prepared in a suitable solvent like water or DMSO, then diluted in CAMHB)
-
-
Procedure:
-
Prepare a series of two-fold dilutions of the β-lactam antibiotic in CAMHB in the wells of a 96-well plate.
-
To each well containing the β-lactam dilution, add a fixed concentration of Xeruborbactam disodium (e.g., 4 or 8 µg/mL).
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.
-
Experimental Workflow for MIC Determination:
Caption: Standard workflow for determining Minimum Inhibitory Concentrations.
2. Determination of IC₅₀ for β-Lactamase Inhibition
The half-maximal inhibitory concentration (IC₅₀) of Xeruborbactam disodium against purified β-lactamase enzymes can be determined using a spectrophotometric assay with a chromogenic substrate.
-
Materials:
-
Purified β-lactamase enzyme
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Assay buffer (e.g., phosphate (B84403) buffer with ZnCl₂ for MBLs)
-
Xeruborbactam disodium stock solution
-
96-well microtiter plate
-
Spectrophotometer
-
-
Procedure:
-
Add a fixed concentration of the β-lactamase enzyme to the wells of a 96-well plate.
-
Add varying concentrations of Xeruborbactam disodium to the wells and pre-incubate with the enzyme for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
3. Synthesis of Xeruborbactam Disodium (Conceptual Outline)
The chemical synthesis of Xeruborbactam is a multi-step process. While detailed, proprietary protocols are not publicly available, the general synthetic strategies have been described in the scientific literature. A conceptual outline of a potential synthetic route is as follows:
-
Starting Material: A substituted benzofuran (B130515) derivative.
-
Key Steps:
-
Introduction of a boronic acid or boronate ester group at a specific position on the benzofuran ring system. This can be achieved through methods like the Miyaura borylation.
-
Cyclopropanation of a double bond in the furan (B31954) ring to form the characteristic cyclopropyl (B3062369) moiety.
-
Functional group manipulations, including esterification and hydrolysis, to introduce the carboxylic acid and protect/deprotect other functional groups.
-
Formation of the cyclic boronate ester.
-
-
Final Step: Conversion of the final carboxylic acid product to the disodium salt by treatment with a sodium base, such as sodium hydroxide.
-
Purification: Purification of the final product and intermediates is typically achieved through chromatographic techniques such as column chromatography or preparative HPLC.
Note: The synthesis involves stereospecific steps to obtain the desired enantiomer, which may require the use of chiral catalysts or resolving agents.
Conclusion
Xeruborbactam disodium is a promising new β-lactamase inhibitor with a broad spectrum of activity against both serine- and metallo-β-lactamases, coupled with intrinsic antibacterial activity. Its unique chemical structure and dual mechanism of action make it a valuable candidate for combination therapy with β-lactam antibiotics to address the growing threat of antimicrobial resistance. Further research and clinical development will continue to elucidate its full therapeutic potential. This technical guide provides a foundational understanding of the key chemical and biological properties of Xeruborbactam disodium to support ongoing research and development efforts in the field of infectious diseases.
References
Inhibitory spectrum of Xeruborbactam against beta-lactamases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xeruborbactam (formerly QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class. It is under development to combat the growing threat of antimicrobial resistance mediated by β-lactamase enzymes. These enzymes, produced by bacteria, inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic β-lactam ring.[1] β-lactamases are broadly classified into four Ambler classes: A, C, and D, which are serine-based enzymes, and Class B, which are metallo-β-lactamases (MBLs) that require zinc ions for their activity.[1] Xeruborbactam exhibits a unique dual mechanism of action, not only directly inhibiting a wide array of serine and metallo-β-lactamases but also demonstrating intrinsic antibacterial activity through binding to penicillin-binding proteins (PBPs).[1][2] This technical guide provides a comprehensive overview of the inhibitory spectrum of Xeruborbactam against clinically relevant β-lactamases, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Inhibitory Spectrum of Xeruborbactam
Xeruborbactam has demonstrated potent inhibitory activity across all four Ambler classes of β-lactamases, including many enzymes that are resistant to currently available inhibitors.[3] Its efficacy is particularly noteworthy against difficult-to-treat carbapenemase-producing Enterobacterales and other multidrug-resistant Gram-negative bacteria.
Quantitative Inhibitory Activity
The inhibitory potential of Xeruborbactam is quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize the available data for Xeruborbactam against a range of purified β-lactamase enzymes.
Table 1: Inhibitory Activity (IC50) of Xeruborbactam against various β-Lactamases
| β-Lactamase Class | Enzyme | Organism | IC50 (nM) | Reference(s) |
| Class A | KPC-2 | Klebsiella pneumoniae | 22 | [4] |
| CTX-M-14 | Enterobacterales | 1 | [4] | |
| SHV-12 | Enterobacterales | 10 | [5] | |
| TEM-10 | Enterobacterales | 10 | [5] | |
| Class B (MBLs) | NDM-1 | Klebsiella pneumoniae | ~4-7 (Ki) | [5] |
| VIM-1 | Klebsiella pneumoniae | ~30 (Ki) | [5] | |
| IMP-1 | Enterobacterales | 240 (Ki) | [5] | |
| NDM-9 | Enterobacterales | Effective | [6] | |
| VIM-83 | Enterobacterales | Effective | [6] | |
| IMP-10 | Enterobacterales | No significant inhibition | [6] | |
| SPM-1 | Pseudomonas aeruginosa | No significant inhibition | [6] | |
| SIM-1 | Acinetobacter baumannii | >90,000 | [7] | |
| Class C | P99 | Enterobacter cloacae | 22 | [4] |
| PDC-1 | Pseudomonas aeruginosa | 14-22 (Ki app) | [5] | |
| Class D | OXA-48 | Enterobacteriaceae | 1 | [4] |
| OXA-23 | Acinetobacter baumannii | 2 | [4] |
Note: Some values are reported as Ki or Ki app (apparent inhibition constant) and are indicated as such. The inhibitory activity can vary based on experimental conditions.
Table 2: Inhibition Constant (Ki) of Xeruborbactam against Purified β-Lactamases
| β-Lactamase Class | Enzyme | Ki (nM) | Reference(s) |
| Class A | KPC-2 | 1-2 (Ki app) | [8] |
| CTX-M-14/15 | <1 (Ki app) | [8] | |
| Class B (MBLs) | NDM-1 | 4-7 | [5] |
| VIM-1 | ~30 | [5] | |
| IMP-1 | 240 | [5] | |
| Class C | P-99 | 8 (Ki app) | [5] |
| PDC-1 | 14-22 (Ki app) | [5] | |
| Class D | OXA-48 | 0.018 (µM) | [9] |
Table 3: Inhibitory Activity (IC50) of Xeruborbactam against Penicillin-Binding Proteins (PBPs)
| Organism | PBP Target | IC50 (µM) | Reference(s) |
| Escherichia coli | PBP1a/1b, PBP2, PBP3 | 40-70 | [2] |
| Klebsiella pneumoniae | PBP1a/1b, PBP2, PBP3 | 40-70 | [2] |
| Acinetobacter baumannii | PBP1a | 1.4 | [2] |
| PBP2 | 23 | [2] | |
| PBP3 | 140 | [2] |
Mechanism of Action
Xeruborbactam's potent activity stems from its dual mechanism of action, which involves both direct inhibition of β-lactamases and the targeting of essential bacterial enzymes involved in cell wall synthesis.
Direct β-Lactamase Inhibition
As a cyclic boronate, Xeruborbactam forms a covalent, yet reversible, adduct with the active site serine of Class A, C, and D β-lactamases, effectively inactivating the enzyme. For metallo-β-lactamases (Class B), the boron atom in Xeruborbactam is thought to interact with the zinc ions in the active site, disrupting the catalytic mechanism.
Penicillin-Binding Protein (PBP) Inhibition
In addition to its β-lactamase inhibitory activity, Xeruborbactam has been shown to bind to and inhibit the function of PBPs.[2] PBPs are bacterial enzymes crucial for the synthesis and maintenance of the peptidoglycan layer of the bacterial cell wall. By inhibiting PBPs, Xeruborbactam exerts a direct antibacterial effect and can potentiate the activity of β-lactam antibiotics even in the absence of β-lactamase production.[1]
Experimental Protocols
The following sections detail the methodologies used to characterize the inhibitory activity of Xeruborbactam.
Determination of IC50 and Ki for β-Lactamase Inhibition
Objective: To determine the concentration of Xeruborbactam required to inhibit 50% of the β-lactamase activity (IC50) and to calculate the inhibition constant (Ki).
Materials:
-
Purified β-lactamase enzyme
-
Xeruborbactam
-
Nitrocefin (B1678963) (chromogenic substrate) or other suitable β-lactam substrate (e.g., imipenem)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified β-lactamase in assay buffer.
-
Prepare a series of dilutions of Xeruborbactam in assay buffer.
-
Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.
-
Add varying concentrations of Xeruborbactam to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the nitrocefin substrate to each well.
-
Immediately measure the change in absorbance over time at the appropriate wavelength for the hydrolyzed substrate (e.g., 490 nm for nitrocefin).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
The Ki value can be determined using various kinetic models, such as the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration.
-
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a β-lactam antibiotic, in the presence of a fixed concentration of Xeruborbactam, that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial isolate to be tested
-
β-lactam antibiotic
-
Xeruborbactam
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Incubator
Procedure (Broth Microdilution Method):
-
Inoculum Preparation:
-
Grow the bacterial isolate overnight on an appropriate agar (B569324) medium.
-
Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve the final desired inoculum concentration in the wells.
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.
-
Add a fixed concentration of Xeruborbactam (e.g., 4 or 8 µg/mL) to each well containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the β-lactam antibiotic at which there is no visible bacterial growth.
-
Experimental and Screening Workflows
The evaluation of a novel β-lactamase inhibitor like Xeruborbactam follows a structured workflow, from initial screening to detailed characterization.
Conclusion
Xeruborbactam is a promising next-generation β-lactamase inhibitor with an exceptionally broad spectrum of activity against serine- and metallo-β-lactamases. Its dual mechanism of action, involving both direct enzyme inhibition and targeting of PBPs, offers a significant advantage in overcoming a wide range of β-lactam resistance mechanisms. The data presented in this guide underscore the potential of Xeruborbactam to restore the efficacy of β-lactam antibiotics against some of the most challenging multidrug-resistant pathogens. Further clinical development is warranted to fully elucidate its therapeutic potential.
References
- 1. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Portico [access.portico.org]
- 5. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
Unveiling the Intrinsic Antibacterial Activity of (1R,2S)-Xeruborbactam Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-Xeruborbactam disodium (B8443419), hereafter referred to as xeruborbactam, is a novel, broad-spectrum β-lactamase inhibitor of the cyclic boronate class. While its primary role is the potentiation of β-lactam antibiotics through the inhibition of both serine- and metallo-β-lactamases, xeruborbactam also possesses notable intrinsic antibacterial activity against a range of clinically significant Gram-negative and some Gram-positive bacteria.[1][2] This direct activity is attributed to its ability to bind to and inhibit the function of essential penicillin-binding proteins (PBPs), which are key enzymes in bacterial cell wall synthesis.[2][3] This technical guide provides an in-depth analysis of the intrinsic antibacterial properties of xeruborbactam, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows used in its evaluation.
Data Presentation: In Vitro Antibacterial Activity
The intrinsic antibacterial activity of xeruborbactam has been quantified against a variety of bacterial species. The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values from key in vitro studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Xeruborbactam Against Gram-Negative Bacteria
| Bacterial Species | Isolate Phenotype | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Enterobacterales | Carbapenem-Resistant (CRE) | 507 | 2 to 64 | 16 | 32 | [4] |
| Enterobacterales | ESBL Phenotype | 521 | 2 to 64 | 16 | 32 | [4] |
| Acinetobacter baumannii | Carbapenem-Resistant | 505 | 1 to >64 | 16 | 64 | [4] |
| Pseudomonas aeruginosa | Clinical Isolates | 506 | 8 to >64 | >64 | >64 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Xeruborbactam Against Gram-Positive Bacteria
| Bacterial Species | Isolate Phenotype | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 12 | 4 to 8 | 8 | 8 | [3][4] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 13 | >32 | >32 | >32 | [3][4] |
| Enterococcus faecalis | Clinical Isolates | 16 | >32 | >32 | >32 | [3][4] |
| Streptococcus pneumoniae | Clinical Isolates | 18 | 4 to >32 | 32 | >32 | [3][4] |
Table 3: 50% Inhibitory Concentration (IC50) of Xeruborbactam for Penicillin-Binding Proteins (PBPs)
| Bacterial Species | PBP Target | IC50 (µM) | Reference |
| Escherichia coli & Klebsiella pneumoniae | PBP1a/1b, PBP2, PBP3 | 40 to 70 | [3][5] |
| Acinetobacter baumannii | PBP1a | 1.4 | [3][5] |
| PBP2 | 23 | [3][5] | |
| PBP3 | 140 | [3][5] |
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of xeruborbactam's intrinsic antibacterial activity.
Antimicrobial Susceptibility Testing (AST)
The minimum inhibitory concentrations (MICs) of xeruborbactam were determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[6][7]
1. Preparation of Xeruborbactam Stock Solution:
-
Xeruborbactam disodium is dissolved in sterile, deionized water to create a high-concentration stock solution.
-
The stock solution is sterilized by filtration through a 0.22 µm filter.
2. Inoculum Preparation:
-
Bacterial isolates are grown on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) to obtain fresh, pure colonies.
-
Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Broth Microdilution Assay:
-
The assay is performed in 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton broth (CAMHB) is used as the testing medium.[8]
-
Serial two-fold dilutions of the xeruborbactam stock solution are prepared in CAMHB directly in the microtiter plates.
-
Each well is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of xeruborbactam that completely inhibits visible bacterial growth.
Penicillin-Binding Protein (PBP) Binding Assay
The affinity of xeruborbactam for various PBPs was assessed using a competitive binding assay with a fluorescently labeled β-lactam probe (Bocillin FL).[2][4]
1. Bacterial Membrane Preparation:
-
Bacterial cells are cultured to the mid-logarithmic growth phase.
-
The cells are harvested by centrifugation, washed, and then lysed (e.g., by sonication or French press) to release the cellular contents.
-
The cell membranes, which contain the PBPs, are isolated by ultracentrifugation.
-
The membrane pellet is resuspended in a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0).
2. Competitive Binding Assay:
-
Aliquots of the bacterial membrane preparation are incubated with varying concentrations of xeruborbactam for 1 hour at 30°C.[4]
-
Control reactions are performed with known β-lactam antibiotics for 10 minutes at 30°C.[4]
-
A fluorescent probe, Bocillin FL, is then added to the mixture. To prevent displacement of the bound xeruborbactam, the incubation with Bocillin FL is carried out for 20 minutes on ice (0°C).[2][9]
3. Detection and Quantification:
-
The reaction is stopped, and the membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The fluorescently labeled PBPs are visualized using a fluorescence imager.
-
The intensity of the fluorescent signal for each PBP band is quantified. A decrease in fluorescence intensity in the presence of xeruborbactam indicates competitive binding.
4. IC50 Determination:
-
The IC50 value, which is the concentration of xeruborbactam required to inhibit 50% of the Bocillin FL binding to a specific PBP, is calculated from the dose-response curves.
Visualizations: Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and processes related to the intrinsic antibacterial activity of xeruborbactam.
Caption: Mechanism of Xeruborbactam's intrinsic antibacterial activity.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Impact of resistance mechanisms on xeruborbactam's activity.
Conclusion
(1R,2S)-Xeruborbactam disodium demonstrates a modest but significant intrinsic antibacterial activity against a variety of Gram-negative pathogens, particularly Enterobacterales and Acinetobacter baumannii.[4][10][11] This activity is a direct result of its ability to bind to and inhibit multiple penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis and leading to cell death.[3][5] The potency of this intrinsic activity is influenced by bacterial resistance mechanisms such as the expression of efflux pumps and porin channel mutations.[5][11] Understanding this direct antibacterial action, in addition to its primary role as a β-lactamase inhibitor, is crucial for the continued development and strategic deployment of xeruborbactam-based combination therapies in the fight against multidrug-resistant bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
Pharmacokinetics and safety profile of intravenous Xeruborbactam
An In-Depth Technical Guide to the Pharmacokinetics and Safety Profile of Intravenous Ceftolozane (B606591)/Tazobactam (B1681243)
Disclaimer: The following information is based on the intravenous antibiotic combination Ceftolozane/Tazobactam, used as a representative agent for the purposes of this guide. "Xeruborbactam" did not correspond to a known therapeutic agent at the time of this writing.
Introduction
Ceftolozane/tazobactam is a combination antibacterial agent sold under the brand name Zerbaxa.[1] It consists of ceftolozane, a novel cephalosporin (B10832234) with potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and tazobactam, a well-established β-lactamase inhibitor.[2][3] The addition of tazobactam extends the spectrum of ceftolozane to include most Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae.[2][4]
This combination is administered intravenously and is indicated for the treatment of complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI) in combination with metronidazole (B1676534), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[1][3][5] This document provides a comprehensive overview of the pharmacokinetic (PK) properties and clinical safety profile of intravenous ceftolozane/tazobactam, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetics of ceftolozane and tazobactam are well-characterized, demonstrating linear and dose-proportional behavior.[2][6] Both components are primarily eliminated by the kidneys.[7]
Data Presentation: Pharmacokinetic Parameters in Healthy Adults
Pharmacokinetic parameters for ceftolozane and tazobactam have been established in healthy adult subjects through single and multiple ascending dose studies. The data demonstrates that the pharmacokinetics are linear and dose-proportional, with no significant accumulation observed after multiple doses.[2][8]
Table 1: Mean Pharmacokinetic Parameters of Ceftolozane Following Single 1-Hour IV Infusions in Healthy Adults [2]
| Dose Level | Cmax (μg/mL) | AUC₀₋∞ (μg·h/mL) | t½ (h) | CL (L/h) | Vss (L) |
| Ceftolozane 500 mg | 38.6 | 98.7 | 2.59 | 5.14 | 12.1 |
| Ceftolozane 1000 mg | 76.1 | 201 | 2.64 | 5.06 | 12.1 |
| Ceftolozane 2000 mg | 166 | 437 | 2.59 | 4.65 | 11.0 |
Cmax: Maximum plasma concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Total clearance; Vss: Volume of distribution at steady state.
Table 2: Mean Pharmacokinetic Parameters of Tazobactam Following Single 1-Hour IV Infusions in Healthy Adults [2]
| Dose Level | Cmax (μg/mL) | AUC₀₋∞ (μg·h/mL) | t½ (h) | CL (L/h) | Vss (L) |
| Tazobactam 250 mg | 8.61 | 11.5 | 1.02 | 22.0 | 18.5 |
| Tazobactam 500 mg | 15.6 | 21.9 | 1.02 | 23.2 | 19.9 |
| Tazobactam 1000 mg | 33.1 | 48.2 | 1.01 | 21.1 | 17.5 |
Cmax: Maximum plasma concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Total clearance; Vss: Volume of distribution at steady state.
Table 3: Mean Pharmacokinetic Parameters of Ceftolozane/Tazobactam Following Multiple 1-Hour IV Infusions (q8h for 10 days) in Healthy Adults [2]
| Component & Dose | Cmax (μg/mL) | AUC₀₋₈ (μg·h/mL) | t½ (h) |
| Ceftolozane 1000 mg | 74.4 | 197 | 3.12 |
| Tazobactam 500 mg | 16.3 | 24.3 | 1.03 |
Cmax: Maximum plasma concentration; AUC₀₋₈: Area under the plasma concentration-time curve over an 8-hour dosing interval; t½: Elimination half-life.
Key Pharmacokinetic Characteristics
-
Absorption & Distribution: Being an intravenous agent, bioavailability is 100%. Both ceftolozane and tazobactam have low plasma protein binding (16-21% for ceftolozane, ~30% for tazobactam).[7][9] The volume of distribution at steady state is approximately 11-14 liters for ceftolozane and 18-20 liters for tazobactam, suggesting distribution into extracellular fluid.[2][7] The combination has been shown to achieve substantial penetration into soft tissues and lung epithelial lining fluid.[9][10][11]
-
Metabolism: Ceftolozane is primarily eliminated unchanged in the urine.[7] Tazobactam is also mainly excreted via the kidneys, with about 20% being converted to a pharmacologically inactive M1 metabolite.[7]
-
Excretion: Both compounds are predominantly cleared by the kidneys.[7] Clearance is highly correlated with renal function, specifically creatinine (B1669602) clearance (CrCl).[6][12] As such, dose adjustments are required for patients with moderate or severe renal impairment (CrCl ≤ 50 mL/min).[5]
Experimental Protocols
-
Study Design: A single-center, prospective, randomized, double-blind study in healthy adult subjects.
-
Part 1 (Single Ascending Dose): A within-cohort crossover design. Three cohorts of six subjects each received single ascending doses of ceftolozane alone, tazobactam alone, and the combination product as a 1-hour infusion, with a minimum 2-day washout between treatments.
-
Part 2 (Multiple Ascending Dose): A within-cohort parallel design. Two cohorts of 20 subjects received multiple doses of the study drug (ceftolozane alone, tazobactam alone, or the combination) every 8 hours for 10 days.
-
-
Study Population: Healthy male and female subjects, aged 18 to 65 years.
-
Dosing Regimens:
-
Part 1 Doses: Ceftolozane (500, 1000, 2000 mg), Tazobactam (250, 500, 1000 mg), and Ceftolozane/Tazobactam (500/250, 1000/500, 2000/1000 mg).
-
Part 2 Doses: Ceftolozane 1000 mg q8h, Tazobactam 500 mg q8h, and Ceftolozane/Tazobactam 1000/500 mg q8h.
-
-
Pharmacokinetic Sampling: Serial blood samples were collected pre-dose and at multiple time points post-infusion to characterize the plasma concentration-time profile. Urine was also collected to assess renal excretion.
-
Bioanalytical Method: Plasma and urine concentrations of ceftolozane and tazobactam were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][13] The method was validated according to FDA guidelines for accuracy, precision, and stability.[2][13]
Mandatory Visualizations
Safety and Tolerability Profile
Ceftolozane/tazobactam has been shown to be generally well-tolerated in clinical trials across multiple indications.[2][4] The adverse event profile is consistent with the cephalosporin class of antibiotics.
Data Presentation: Common Adverse Reactions
The most frequently reported adverse reactions vary slightly by the patient population and indication being studied.
Table 4: Most Common Adverse Reactions (≥5%) in Adult Patients from Phase 3 Trials [5][14]
| Indication | Adverse Reaction | Ceftolozane/Tazobactam (%) | Comparator (%) | Comparator Drug |
| cUTI | Headache | 5.8 | N/A | Levofloxacin |
| cIAI | Nausea | 7.9 | N/A | Meropenem (B701) |
| Diarrhea | 6.2 | N/A | Meropenem | |
| Pyrexia (Fever) | 5.6 | N/A | Meropenem | |
| HABP/VABP | Hepatic Transaminase Increased | 11.9 | N/A | Meropenem |
| Renal Impairment/Failure | 8.9 | N/A | Meropenem | |
| Diarrhea | 6.4 | N/A | Meropenem |
cUTI: Complicated Urinary Tract Infection; cIAI: Complicated Intra-Abdominal Infection; HABP/VABP: Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia. Comparator percentages were not consistently provided in the source material.
Table 5: Most Common Adverse Reactions (≥7%) in Pediatric Patients from Clinical Trials [14]
| Indication | Adverse Reaction | Ceftolozane/Tazobactam (%) |
| cIAI | Diarrhea | 17 |
| Thrombocytosis | 16 | |
| Pyrexia (Fever) | 13 | |
| Abdominal Pain | 11 | |
| Vomiting | 10 | |
| Aspartate Aminotransferase Increased | 7 | |
| Anemia | 7 | |
| cUTI | Thrombocytosis | 9 |
| Leukopenia | 8 | |
| Diarrhea | 7 | |
| Pyrexia (Fever) | 7 |
Key Safety Considerations
-
Hypersensitivity Reactions: Ceftolozane/tazobactam is contraindicated in patients with known serious hypersensitivity to its components, piperacillin/tazobactam, or other beta-lactam antibiotics.[5][14] Serious reactions, including anaphylaxis, have been reported with beta-lactams.[5] Careful inquiry regarding previous hypersensitivity is crucial before initiating therapy.[5]
-
Clostridioides difficile-Associated Diarrhea (CDAD): CDAD has been reported with nearly all systemic antibacterial agents, including ceftolozane/tazobactam, and can range in severity from mild diarrhea to fatal colitis.[14][15][16] It should be considered in all patients who present with diarrhea during or following antibiotic use.[16]
-
Patients with Renal Impairment: Decreased efficacy has been observed in patients with a baseline CrCl of 30 to ≤50 mL/min.[5][14] In cIAI trials, clinical cure rates were lower in this subgroup compared to patients with normal renal function.[5] Dosing must be adjusted based on renal function.
-
Development of Drug-Resistant Bacteria: Prescribing ceftolozane/tazobactam in the absence of a proven or strongly suspected bacterial infection increases the risk of developing drug-resistant bacteria.[5][14][16]
Experimental Protocols: Safety Assessment in Clinical Trials
Safety and tolerability are primary or key secondary endpoints in all major clinical trials, such as the ASPECT-NP (ventilated nosocomial pneumonia) and ASPECT-cUTI trials.[8][17][18]
-
Study Design: Phase 3 trials are typically prospective, randomized, double-blind, multicenter studies comparing ceftolozane/tazobactam to a standard-of-care comparator like meropenem or levofloxacin.[8][17][19]
-
Safety Monitoring:
-
Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, regardless of their perceived relationship to the study drug. AEs are coded using standard terminology (e.g., MedDRA) and assessed for severity, seriousness, and causality.
-
Laboratory Tests: Standard hematology, serum chemistry, and urinalysis panels are performed at screening, during treatment, and at follow-up visits (e.g., End-of-Therapy, Test-of-Cure) to monitor for organ toxicity.[17]
-
Vital Signs & Physical Examinations: These are conducted regularly throughout the trial to monitor the patient's clinical status.
-
-
Discontinuation Criteria: Treatment discontinuation due to adverse reactions is an important safety outcome. In HABP/VABP and cIAI trials, discontinuation rates due to AEs were low and comparable to the meropenem arms.[8][14]
Mandatory Visualization
Conclusion
Intravenous ceftolozane/tazobactam exhibits a predictable pharmacokinetic profile characterized by linear, dose-proportional kinetics and primary elimination via the kidneys. Its safety profile is well-established through extensive clinical trials and is consistent with other agents in the cephalosporin class. The most common adverse events include headache, nausea, and diarrhea.[1][16] Key considerations for its use include careful patient screening for beta-lactam hypersensitivity and appropriate dose adjustments for patients with renal impairment.
References
- 1. Ceftolozane/tazobactam - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and Safety of Intravenous Ceftolozane-Tazobactam in Healthy Adult Subjects following Single and Multiple Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Multicenter, double-blind, randomized, phase II trial to assess the safety and efficacy of ceftolozane-tazobactam plus metronidazole compared with meropenem in adult patients with complicated intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. Population pharmacokinetics of ceftolozane/tazobactam in healthy volunteers, subjects with varying degrees of renal function and patients with bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceftolozane-Tazobactam Population Pharmacokinetics and Dose Selection for Further Clinical Evaluation in Pediatric Patients with Complicated Urinary Tract or Complicated Intra-abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Plasma and soft tissue pharmacokinetics of ceftolozane/tazobactam in healthy volunteers after single and multiple intravenous infusion: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Ceftolozane/tazobactam pharmacokinetic/pharmacodynamic‐derived dose justification for phase 3 studies in patients with nosocomial pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a quantitative LC-MS/MS method for the simultaneous determination of ceftolozane and tazobactam in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckconnect.com [merckconnect.com]
- 15. Ceftolozane-Tazobactam: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. Ceftolozane/Tazobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hra.nhs.uk [hra.nhs.uk]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Ceftolozane-tazobactam versus meropenem for treatment of nosocomial pneumonia (ASPECT-NP): a randomised, controlled, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Xeruborbactam (QPX7728): A Technical Guide to a New Frontier in Combating Gram-Negative Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a critical threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate a broad range of β-lactam antibiotics. Xeruborbactam (formerly QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) from the cyclic boronate class, engineered to counteract a wide array of these resistance enzymes.[1][2][3] Unlike many existing BLIs, Xeruborbactam demonstrates potent inhibition against both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B), making it a promising agent to restore the efficacy of established β-lactam antibiotics against some of the most challenging bacterial pathogens.[1][4][5][6] This document provides a comprehensive technical overview of Xeruborbactam, detailing its mechanism of action, microbiological activity, and the experimental foundations of its evaluation.
Core Mechanism of Action
Xeruborbactam's primary function is the potent inhibition of β-lactamase enzymes. Its action against serine β-lactamases follows a two-step mechanism involving an initial non-covalent complex followed by the formation of a stable, covalent bond between the boron atom of Xeruborbactam and the catalytic serine residue of the enzyme.[1][7] This process is characterized as a slow tight-binding mechanism associated with progressive inactivation.[1][7] For metallo-β-lactamases, such as NDM, VIM, and IMP, Xeruborbactam acts as a competitive inhibitor with fast-on-fast-off kinetics.[5][8]
Beyond β-lactamase inhibition, Xeruborbactam also exhibits intrinsic antibacterial activity at higher concentrations by binding to penicillin-binding proteins (PBPs).[2][9][10] This dual mechanism—potent β-lactamase inhibition and direct PBP binding—contributes to its ability to enhance the activity of partner β-lactams, even in bacterial strains that do not produce β-lactamases.[2][10]
References
- 1. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Portico [access.portico.org]
- 4. medkoo.com [medkoo.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
The Vanguard of Antibiotic Defense: An In-depth Technical Guide to Early-Stage Research on Novel Boronic Acid β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance (AMR) poses a significant threat to global health, undermining the efficacy of our most critical β-lactam antibiotics.[1] The primary driver of this resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate these life-saving drugs by hydrolyzing their characteristic β-lactam ring.[2][3][4] In the relentless pursuit of novel therapeutic strategies, boronic acid-based β-lactamase inhibitors (BLIs) have emerged as a highly promising class of compounds. This technical guide provides a comprehensive overview of the early-stage research and development of these novel inhibitors, focusing on their mechanism of action, key chemical classes, quantitative efficacy data, and the experimental protocols underpinning their discovery.
Mechanism of Action: A Covalent Dance with the Active Site
Boronic acid transition state inhibitors (BATSIs) are potent, reversible inhibitors that effectively neutralize serine-based β-lactamases (SBLs), which include classes A, C, and D.[1][5][6] Their inhibitory power stems from their ability to mimic the tetrahedral high-energy transition state formed during the hydrolysis of a β-lactam antibiotic.[1][5][7] The boron atom, acting as a powerful electrophile, is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site.[2][7] This results in the formation of a stable, reversible covalent bond, effectively sequestering the enzyme and preventing it from inactivating β-lactam antibiotics.[2][5][8] This unique mechanism, distinct from the β-lactam core of traditional inhibitors like clavulanic acid, allows boronic acids to evade many pre-existing resistance mechanisms.[2][5]
The Drug Discovery Workflow: From Concept to Candidate
The journey of a novel boronic acid BLI from initial concept to a potential clinical candidate follows a structured, multi-stage process. This workflow integrates computational design, chemical synthesis, and rigorous biological evaluation to identify and optimize potent and selective inhibitors.
Key Classes of Novel Boronic Acid Inhibitors
Early-stage research is exploring a diverse chemical space for boronic acid inhibitors, broadly categorized into acyclic and cyclic structures.
-
Acyclic Boronic Acids: These compounds, such as benzo[b]thiophen-2-ylboronic acids and sulfonamide boronic acids, offer synthetic accessibility and have demonstrated broad-spectrum activity against both serine β-lactamases (SBLs) and, promisingly, metallo-β-lactamases (MBLs).[9][10] The incorporation of a triazole group has also led to potent acyclic inhibitors.[1][3]
-
Cyclic and Bicyclic Boronates: The clinical success of vaborbactam, a cyclic boronic acid, has spurred significant interest in this class.[1][6][11] More recent developments include bicyclic boronates like taniborbactam (B611149) and xeruborbactam, which exhibit an exceptionally broad spectrum of activity, inhibiting enzymes from all four β-lactamase classes (A, B, C, and D).[1][12] Their rigid structures can lead to improved binding affinity and efficacy.[6][13]
Quantitative Data Presentation: A Comparative Analysis
The inhibitory potency of novel boronic acid derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). The following tables summarize key quantitative data from recent studies, providing a comparative view of their efficacy against various β-lactamases.
Table 1: Inhibitory Activity (Kᵢ) of Novel Acyclic Boronic Acid Inhibitors
| Compound/Scaffold | Target β-Lactamase | Class | Kᵢ (nM) | Reference |
| Triazole-based (cpd 10a) | AmpC | C | 140 | [1][14] |
| Triazole-based (cpd 5) | KPC-2 | A | 730 | [1][14] |
| Sulfonamide Boronic Acids | AmpC | C | 25 | [2][15] |
| MB076 | ADC Variants | C | <1000 | [3] |
| S02030 | ADC-7 | C | 44 | [3] |
Table 2: Inhibitory Activity (IC₅₀) of Novel Boronic Acid Inhibitors
| Compound/Scaffold | Target β-Lactamase | Class | IC₅₀ (nM) | Reference |
| S02030 | KPC-2 | A | 2-135 | [7] |
| MB076 | KPC-2 | A | 2-135 | [7] |
| S02030 | CTX-M-96 | A | 2-135 | [7] |
| MB076 | CTX-M-96 | A | 2-135 | [7] |
| Xeruborbactam | NDM, VIM | B | Potent | [16] |
| QPX7728 | OXA-23, OXA-48 | D | Potent | [13] |
| QPX7728 | VIM, NDM, IMP | B | Potent | [13] |
Detailed Experimental Protocols
The discovery and characterization of novel boronic acid BLIs rely on a suite of robust experimental techniques. Below are detailed methodologies for key assays.
Enzyme Kinetics for IC₅₀ and Kᵢ Determination
Objective: To quantify the inhibitory potency of a compound against a target β-lactamase.
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, AmpC).
-
Reporter substrate (e.g., nitrocefin, cephalothin).[17]
-
Boronic acid inhibitor stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM MOPS, pH 7, 50 mM NaCl).[17]
-
96-well microplate reader (spectrophotometer).
Protocol for IC₅₀ Determination:
-
Prepare serial dilutions of the boronic acid inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the reporter substrate (at a concentration close to its Kₘ), and the inhibitor dilutions.
-
Initiate the reaction by adding a fixed concentration of the β-lactamase enzyme to each well.[18]
-
Immediately monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time.
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol for Kᵢ Determination (Competitive Inhibition):
-
Perform a series of kinetic assays as described above, but vary the concentration of both the inhibitor and the reporter substrate.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.
-
Analyze the data using the Michaelis-Menten equation for competitive inhibition.[19]
-
Alternatively, for poor substrates, Kᵢ values can be determined by measuring competitive inhibition in the presence of a good reporter substrate.[17]
-
The Kᵢ is typically determined by global fitting of the data or by analyzing Dixon or Lineweaver-Burk plots.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the β-lactamase-inhibitor complex, providing crucial insights into the binding mode and guiding structure-based drug design.[7][9][10]
Methodology:
-
Protein Expression and Purification: Overexpress the target β-lactamase in a suitable host (e.g., E. coli) and purify it to homogeneity using chromatographic techniques.
-
Crystallization: Screen for crystallization conditions (e.g., pH, precipitant, temperature) for the purified enzyme. Once initial crystals are obtained, optimize conditions to produce diffraction-quality crystals.
-
Soaking or Co-crystallization: Introduce the boronic acid inhibitor to the enzyme crystals by either soaking the apo-enzyme crystals in a solution containing the inhibitor or by co-crystallizing the enzyme in the presence of the inhibitor.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to obtain an electron density map. Build an atomic model of the protein-inhibitor complex into the electron density map and refine the structure to achieve the best fit with the experimental data.[7] The final refined structure reveals the precise covalent and non-covalent interactions between the inhibitor and the enzyme active site.[10][20]
In Situ Click Chemistry for Inhibitor Discovery
Objective: To use the β-lactamase enzyme as a template to catalyze the synthesis of its own potent inhibitors from a pool of smaller, reactive fragments.[1]
Methodology:
-
Fragment Selection: Choose a "warhead" fragment (an azide-functionalized boronic acid) and a library of alkyne-containing fragments.[1] The boronic acid warhead is selected for its affinity to the enzyme's active site.
-
Incubation: Incubate the target β-lactamase (e.g., KPC-2 or AmpC) with the azide (B81097) warhead and the alkyne fragment library in an appropriate buffer.
-
Enzyme-Templated Synthesis: The enzyme binds the azide and alkyne fragments in close proximity and in the correct orientation within its active site, catalyzing a [3+2] cycloaddition reaction to form a triazole-linked inhibitor.[1]
-
Product Identification and Quantification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the triazole products formed. The most efficiently produced triazole is often the most potent inhibitor.[1][14]
-
Kinetic Validation: Synthesize the identified hit compounds through conventional chemical methods and validate their inhibitory potency using the enzyme kinetics assays described above to determine their Kᵢ values.[1][14]
Conclusion and Future Outlook
The development of novel boronic acid β-lactamase inhibitors represents a critical frontier in the fight against antibiotic resistance. Early-stage research has successfully identified compounds with potent, broad-spectrum activity, including promising activity against challenging metallo-β-lactamases. The methodologies outlined in this guide, from rational design and innovative screening techniques like in situ click chemistry to detailed structural and kinetic characterization, are paving the way for the next generation of BLIs. Continued exploration of diverse chemical scaffolds, optimization of pharmacokinetic properties, and a deeper understanding of structure-activity relationships will be essential to translate these promising early-stage candidates into clinically effective therapies that can restore and extend the utility of our β-lactam arsenal.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 5. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biochemical exploration of β-lactamase inhibitors [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Beta-lactamase Inhibitors: Unlocking Their Potential in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies [frontiersin.org]
- 14. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. longdom.org [longdom.org]
- 20. pubs.acs.org [pubs.acs.org]
Stability and Degradation of Xeruborbactam: A Technical Guide for Drug Development Professionals
Disclaimer: As of December 2025, detailed public information on the specific stability and degradation pathways of Xeruborbactam is limited. This guide provides a comprehensive framework based on the known chemistry of its structural class—bicyclic boronate β-lactamase inhibitors—to anticipate potential degradation routes and outlines the established methodologies for conducting stability and forced degradation studies. The pathways and protocols described herein are general and should be adapted and validated for Xeruborbactam specifically.
Introduction to Xeruborbactam and its Chemical Nature
Xeruborbactam is a novel, potent, ultra-broad-spectrum β-lactamase inhibitor featuring a cyclic boronic acid pharmacophore. This structural feature is key to its mechanism of action, which involves forming a reversible covalent adduct with the serine residue in the active site of serine-β-lactamases and interacting with the zinc ions in metallo-β-lactamases. The stability of this bicyclic boronate structure is paramount to its therapeutic efficacy and shelf-life. Understanding its degradation pathways is critical for formulation development, defining storage conditions, and ensuring patient safety.
Boronic acids, in general, are known to be susceptible to specific degradation pathways, primarily oxidative deboronation and hydrolysis. The bicyclic nature of Xeruborbactam may confer a degree of stability compared to simpler boronic acids, but a thorough investigation into its degradation profile under various stress conditions is essential.
Potential Degradation Pathways of Xeruborbactam
Based on the chemistry of boronic acids and related compounds, the principal degradation pathways for Xeruborbactam are likely to involve hydrolysis and oxidation. Photodegradation should also be considered as a potential route of decomposition.
Hydrolytic Degradation
Hydrolysis of the boronate ester bond is a probable degradation pathway. This would involve the cleavage of the B-O-C bond, leading to the opening of the bicyclic ring system. The rate and extent of hydrolysis are typically dependent on pH and temperature.
Oxidative Degradation
Oxidative degradation, specifically oxidative deboronation, is a well-documented pathway for boronic acids.[1][2][3][4] This process involves the cleavage of the carbon-boron bond, leading to the formation of a hydroxyl group at the original site of the boron moiety and boric acid. This would result in the complete loss of the pharmacophore and, consequently, its biological activity. The reaction is often mediated by reactive oxygen species.
The potential primary degradation pathways are illustrated in the diagram below.
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential to identify the likely degradation products and to develop and validate stability-indicating analytical methods. The following are detailed, generalized protocols for stress testing a compound like Xeruborbactam.
General Considerations
-
Drug Substance Concentration: A stock solution of Xeruborbactam (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water for injection, or a co-solvent system if solubility is an issue).
-
Stress Conditions: The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Controls: A control sample (unstressed) should be analyzed alongside the stressed samples.
-
Analysis: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, is required to separate and identify the parent drug from its degradation products.[5][6][7][8]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting forced degradation studies.
Detailed Protocols
3.3.1. Acid Hydrolysis
-
To 1 mL of the Xeruborbactam stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
3.3.2. Base Hydrolysis
-
To 1 mL of the Xeruborbactam stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
3.3.3. Oxidative Degradation
-
To 1 mL of the Xeruborbactam stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
3.3.4. Thermal Degradation
-
Solution: Place the Xeruborbactam stock solution in a controlled temperature oven at 80°C.
-
Solid State: Place the solid drug substance in a controlled temperature oven at 80°C.
-
Withdraw samples at appropriate time points (e.g., 1, 3, 7 days). For the solid sample, dissolve in a suitable solvent before analysis.
-
Analyze by HPLC.
3.3.5. Photostability
-
Expose the Xeruborbactam stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light with aluminum foil.
-
At the end of the exposure period, analyze the samples by HPLC.
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a table to facilitate comparison of the stability of Xeruborbactam under different stress conditions.
Table 1: Summary of Forced Degradation Results for Xeruborbactam
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of Xeruborbactam | Number of Degradation Products | Major Degradant (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | |||
| Base Hydrolysis | 0.1 M NaOH | 8 h | Room Temp | |||
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | |||
| Thermal (Solution) | - | 7 days | 80°C | |||
| Thermal (Solid) | - | 7 days | 80°C | |||
| Photostability | ICH Q1B | - | - |
This table should be populated with experimental data.
Conclusion
While specific data on the stability and degradation of Xeruborbactam are not yet widely available, a systematic approach based on the known chemistry of bicyclic boronates can guide its development. The forced degradation studies outlined in this guide will provide crucial information for identifying potential degradation products, elucidating degradation pathways, and developing a robust, stability-indicating analytical method. This information is fundamental for the successful formulation of a stable, safe, and effective drug product. Researchers and drug development professionals are encouraged to apply these principles to establish a comprehensive stability profile for Xeruborbactam.
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
(1R,2S)-Xeruborbactam Disodium: A Technical Whitepaper on a Novel Broad-Spectrum Beta-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2S)-Xeruborbactam disodium (B8443419) (CAS Number: 2170834-63-4), also known as Xeruborbactam or QPX7728, is a potent, ultra-broad-spectrum beta-lactamase inhibitor (BLI) belonging to the cyclic boronate class.[1][2] It is currently under clinical development for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria. Xeruborbactam exhibits a unique dual mechanism of action, not only inhibiting a wide range of serine- and metallo-beta-lactamases but also demonstrating intrinsic antibacterial activity through binding to penicillin-binding proteins (PBPs).[1][3] This technical guide provides a comprehensive overview of the available research on (1R,2S)-Xeruborbactam disodium, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.
Introduction
The emergence of bacterial resistance to beta-lactam antibiotics, mediated by the production of beta-lactamase enzymes, poses a significant global health threat.[4] These enzymes inactivate beta-lactam drugs by hydrolyzing the amide bond in the characteristic beta-lactam ring.[4] Beta-lactamases are classified into four molecular classes: A, C, and D, which are serine-based enzymes, and Class B, which are metallo-beta-lactamases (MBLs) that require zinc for their activity.[4] While several BLIs are clinically available, many have limitations in their spectrum of activity, particularly against Class B and some Class D enzymes.
Xeruborbactam has been developed to address this unmet need, demonstrating a remarkably broad spectrum of inhibition against serine- and metallo-beta-lactamases.[2] This whitepaper will delve into the technical details of its activity and the experimental methodologies used to characterize this promising new agent.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (1R,2S)-5-fluoro-2-hydroxy-1,1a,2,7b-tetrahydro-3-oxa-2-boracyclopropa[a]naphthalene-4-carboxylic acid, disodium salt | [5] |
| CAS Number | 2170834-63-4 (free acid), 2170836-14-1 (disodium salt) | N/A |
| Molecular Formula | C₁₀H₆BFO₄Na₂ | N/A |
| Molecular Weight | 265.94 g/mol | N/A |
| Chemical Structure | A bicyclic boronate derivative | [5] |
Mechanism of Action
Xeruborbactam's primary mechanism of action is the inhibition of a wide array of beta-lactamase enzymes. As a cyclic boronate, it forms a stable, covalent adduct with the active site serine of serine-beta-lactamases (Classes A, C, and D), effectively inactivating the enzyme. For metallo-beta-lactamases (Class B), it interacts with the zinc ions in the active site, disrupting their catalytic activity.[2]
In addition to its potent BLI activity, Xeruborbactam exhibits intrinsic antibacterial activity by binding to essential penicillin-binding proteins (PBPs) in Gram-negative bacteria.[1][3] PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to PBPs, Xeruborbactam disrupts cell wall maintenance and synthesis, leading to bacterial cell death. This dual mechanism of action contributes to its potentiation of beta-lactam antibiotics.[6]
In Vitro Activity
Beta-Lactamase Inhibition
Biochemical assays with purified beta-lactamase enzymes have demonstrated Xeruborbactam's potent inhibitory activity across all four Ambler classes. The apparent inhibition constant (Kᵢ app) and the inhibition constant (Kᵢ) values highlight its high affinity for these enzymes.
Table 1: Inhibition of Purified Beta-Lactamases by Xeruborbactam
| Beta-Lactamase (Class) | Organism | Kᵢ app (nM) | Kᵢ (nM) | Reference |
| KPC-2 (A) | Klebsiella pneumoniae | 1-2 | - | [7] |
| CTX-M-14/15 (A) | Escherichia coli | <1 | - | [7] |
| SHV-12 (A) | Klebsiella pneumoniae | <1 | - | [7] |
| TEM-10 (A) | Escherichia coli | <1 | - | [7] |
| P-99 (C) | Enterobacter cloacae | 8 | - | [7] |
| OXA-48 (D) | Enterobacterales | <1 | - | [7] |
| OXA-23 (D) | Acinetobacter baumannii | - | - | [7] |
| NDM-1 (B) | Klebsiella pneumoniae | - | 4-7 | [7] |
| VIM-1 (B) | Pseudomonas aeruginosa | - | ~30 | [7] |
| IMP-1 (B) | Pseudomonas aeruginosa | - | 240 | [7] |
Note: Kᵢ app values are for serine-beta-lactamases, and Kᵢ values are for metallo-beta-lactamases.
Intrinsic Antibacterial Activity
Xeruborbactam exhibits direct antibacterial activity against a range of Gram-negative bacteria, which is attributed to its ability to bind to PBPs.
Table 2: Intrinsic In Vitro Activity of Xeruborbactam
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Carbapenem-resistant Enterobacterales | 507 | 16 | 32 | [3] |
| ESBL-producing Enterobacterales | 521 | 16 | 32 | [3] |
| Carbapenem-resistant Acinetobacter baumannii | 505 | 16 | 64 | [3] |
| Pseudomonas aeruginosa | 506 | >64 | >64 | [3] |
Potentiation of Beta-Lactam Antibiotics
When combined with beta-lactam antibiotics, Xeruborbactam significantly enhances their activity against resistant strains.
Table 3: In Vitro Activity of Meropenem-Xeruborbactam
| Bacterial Species | Number of Isolates | Meropenem MIC₉₀ (µg/mL) | Meropenem-Xeruborbactam (8 µg/mL) MIC₉₀ (µg/mL) | Reference |
| MBL-negative CRE | - | >64 | 0.125 | [7] |
| MBL-producing CRE | - | >64 | 1 | [7] |
Penicillin-Binding Protein (PBP) Affinity
The intrinsic antibacterial activity of Xeruborbactam is linked to its binding to essential PBPs. The 50% inhibitory concentrations (IC₅₀) indicate its affinity for these targets.
Table 4: IC₅₀ Values of Xeruborbactam for Penicillin-Binding Proteins
| Organism | PBP Target | IC₅₀ (µM) | Reference |
| Escherichia coli | PBP1a/1b, PBP2, PBP3 | 40 - 70 | [3] |
| Klebsiella pneumoniae | PBP1a/1b, PBP2, PBP3 | 40 - 70 | [3] |
| Acinetobacter baumannii | PBP1a | 1.4 | [3] |
| Acinetobacter baumannii | PBP2 | 23 | [3] |
| Acinetobacter baumannii | PBP3 | 140 | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of Xeruborbactam, alone or in combination with a beta-lactam antibiotic, is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
Detailed Steps:
-
Bacterial Isolate Preparation: A pure culture of the test bacterial strain is grown overnight on an appropriate agar (B569324) medium.
-
Inoculum Preparation: A suspension of the bacteria is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
Drug Dilution: Serial two-fold dilutions of Xeruborbactam and the partner beta-lactam are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[8] For combination testing, Xeruborbactam is often used at a fixed concentration (e.g., 4 or 8 µg/mL).[7]
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.[8]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[9]
Beta-Lactamase Inhibition Assays (Kᵢ/Kᵢ app Determination)
The inhibitory potency of Xeruborbactam against purified beta-lactamases is determined by measuring the rate of hydrolysis of a chromogenic substrate (e.g., nitrocefin (B1678963) or imipenem) in the presence and absence of the inhibitor.[7]
Detailed Steps:
-
Enzyme and Substrate Preparation: Purified beta-lactamase enzyme and a suitable substrate are prepared in an appropriate buffer.
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of Xeruborbactam for a defined period (e.g., 10 minutes).[7]
-
Hydrolysis Measurement: The reaction is initiated by the addition of the substrate, and the rate of hydrolysis is monitored spectrophotometrically by measuring the change in absorbance over time.
-
Data Analysis: The initial velocities are plotted against the inhibitor concentration, and the data are fitted to appropriate kinetic models (e.g., Michaelis-Menten for Kᵢ app) to determine the inhibition constants.
Penicillin-Binding Protein (PBP) Binding Assays
The affinity of Xeruborbactam for PBPs is assessed using a competitive binding assay with a fluorescently labeled beta-lactam, such as Bocillin FL.[10]
Detailed Steps:
-
Membrane Preparation: Bacterial cell membranes containing the PBPs are isolated.
-
Competitive Binding: The membrane preparations are incubated with increasing concentrations of Xeruborbactam.
-
Fluorescent Labeling: A fluorescent penicillin derivative (Bocillin FL) is then added, which binds to the PBPs that are not already occupied by Xeruborbactam.[10]
-
Detection and Quantification: The PBP-Bocillin FL complexes are separated by SDS-PAGE and visualized using a fluorescence scanner. The intensity of the fluorescent bands is quantified, and the IC₅₀ value is calculated as the concentration of Xeruborbactam that inhibits 50% of the Bocillin FL binding.[11]
Synthesis
The synthesis of this compound is a multi-step process. One reported synthetic route involves the cyclopropanation of a boronic acid derivative, followed by ester hydrolysis to yield the final disodium salt.[4] Another approach utilizes a Simmons-Smith reaction to form the cyclopropyl (B3062369) ring.[4] The synthesis is complex and requires careful control of stereochemistry to obtain the desired (1R,2S) isomer.
Conclusion
This compound is a highly promising, ultra-broad-spectrum beta-lactamase inhibitor with a unique dual mechanism of action. Its ability to inhibit both serine- and metallo-beta-lactamases, coupled with its intrinsic antibacterial activity through PBP binding, positions it as a valuable agent in the fight against multidrug-resistant Gram-negative infections. The quantitative data from in vitro studies and the well-defined experimental protocols for its characterization provide a strong foundation for its ongoing clinical development. Further research and clinical trials will be crucial in fully elucidating the therapeutic potential of this novel compound.
References
- 1. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 10. researchgate.net [researchgate.net]
- 11. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Meropenem-Xeruborbactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meropenem-xeruborbactam is an investigational antibiotic combination that pairs a carbapenem (B1253116) antibiotic, meropenem (B701), with a novel, broad-spectrum β-lactamase inhibitor, xeruborbactam. Xeruborbactam is a cyclic boronate compound with potent inhibitory activity against a wide range of serine and metallo-β-lactamases (MBLs), including key carbapenemases that confer resistance to many currently available β-lactam antibiotics.[1][2][3][4] In vitro studies have demonstrated that xeruborbactam restores the activity of meropenem against many carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii isolates.[1][3][5] This document provides detailed protocols for the in vitro evaluation of the meropenem-xeruborbactam combination, including methods for determining antimicrobial susceptibility, assessing synergistic interactions, and evaluating bactericidal activity.
Mechanism of Action
Meropenem, a carbapenem antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).[6][7] However, the emergence of β-lactamase enzymes, particularly carbapenemases, can hydrolyze the β-lactam ring of meropenem, rendering it inactive. Xeruborbactam is a potent inhibitor of a broad spectrum of β-lactamases, including Ambler class A, B, C, and D enzymes.[1] By binding to and inactivating these enzymes, xeruborbactam protects meropenem from degradation, allowing it to reach its PBP targets and exert its antibacterial activity.[1][8] Xeruborbactam itself has also been shown to have some intrinsic antibacterial activity against certain Gram-negative bacteria by binding to PBPs.[6][7]
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the MIC of Xeruborbactam against Carbapenem-Resistant Enterobacteriaceae (CRE) Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Xeruborbactam's activity against Carbapenem-Resistant Enterobacteriaceae (CRE) isolates, including detailed protocols for Minimum Inhibitory Concentration (MIC) determination based on established guidelines.
Introduction to Xeruborbactam
Xeruborbactam (formerly QPX7728) is a novel, potent, broad-spectrum β-lactamase inhibitor of the cyclic boronate class.[1][2] It is designed to inhibit both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B).[3][4] Notably, Xeruborbactam also exhibits intrinsic antibacterial activity against some Gram-negative bacteria by binding to penicillin-binding proteins (PBPs).[2][3] This dual mechanism of action makes it a promising candidate for treating infections caused by multidrug-resistant bacteria, including CRE.
In Vitro Activity of Xeruborbactam Against CRE Isolates
Xeruborbactam has demonstrated significant in vitro potency against a wide range of CRE isolates, both alone and in combination with β-lactam antibiotics such as meropenem (B701).
Table 1: MIC of Xeruborbactam Alone against Carbapenem-Resistant Enterobacterales
| Isolate Collection | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Carbapenem-Resistant Enterobacterales | 16 | 32 | 2 - 64 |
| Carbapenem-Resistant Enterobacterales | 16 | 32 | Not Reported |
| Data sourced from studies on large panels of clinical isolates.[1][2] |
Table 2: MIC of Meropenem in Combination with a Fixed Concentration of Xeruborbactam against CRE Isolates
| Isolate Collection | Xeruborbactam Conc. (µg/mL) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| 300 Clinical Enterobacterales Isolates | Not specified | ≤0.06 | ≤0.06 | Not Reported |
| MBL-negative CRE | 8 | Not Reported | 0.125 | Not Reported |
| MBL-producing CRE | 8 | Not Reported | 1 | Not Reported |
| CRE with KPC variants | Not specified | Not Reported | Not Reported | ≤0.06–0.25 |
| CRE with MBLs and other alterations | Not specified | Not Reported | Not Reported | ≤0.06–4 |
| Data reflects the potentiation of meropenem's activity by Xeruborbactam.[5][6][7] |
Mechanism of Action of Xeruborbactam
Xeruborbactam's primary mechanism involves the inhibition of β-lactamase enzymes, which are the main drivers of resistance to β-lactam antibiotics in CRE. It achieves this by covalently binding to the active site of these enzymes.[8] Additionally, it possesses its own antibacterial effect through PBP binding.
Caption: Mechanism of action of Xeruborbactam against CRE.
Experimental Protocol: Broth Microdilution MIC Determination
This protocol is based on the reference broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11]
Materials
-
Xeruborbactam analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
CRE clinical or quality control isolates (e.g., E. coli ATCC® 25922, K. pneumoniae ATCC® BAA-1705)
-
Spectrophotometer or McFarland standards
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure
-
Preparation of Xeruborbactam Stock Solution:
-
Accurately weigh the Xeruborbactam powder and dissolve it in a suitable solvent (as recommended by the manufacturer) to create a high-concentration stock solution.
-
Perform serial dilutions in CAMHB to prepare working solutions for the desired concentration range to be tested.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the CRE isolate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Preparation:
-
Dispense 50 µL of the appropriate Xeruborbactam working solution into each well of the 96-well plate, creating a two-fold serial dilution across the plate.
-
Leave a column for a growth control (no antibiotic) and a sterility control (no bacteria).
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity). A reading mirror or a plate reader can be used to facilitate this.
-
The MIC is defined as the lowest concentration of Xeruborbactam that completely inhibits visible growth of the organism.
-
Quality Control
-
Concurrently test a reference quality control strain with a known MIC range for Xeruborbactam.
-
The results are considered valid only if the MIC for the quality control strain falls within its acceptable range as defined by CLSI or EUCAST guidelines.[12][13]
Caption: Experimental workflow for MIC determination.
References
- 1. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Portico [access.portico.org]
- 5. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Xeruborbactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. testinglab.com [testinglab.com]
- 12. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 13. journals.asm.org [journals.asm.org]
Xeruborbactam disodium solubility and solution preparation protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xeruborbactam disodium (B8443419) (formerly QPX7728) is a potent, ultra-broad-spectrum, cyclic boronic acid beta-lactamase inhibitor.[1][2][3] It is effective against a wide range of serine and metallo-beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.[1][2][3] Xeruborbactam's ability to inhibit these enzymes restores the efficacy of various beta-lactam antibiotics against multidrug-resistant Gram-negative bacteria, such as carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.[1][4] In addition to its primary role as a beta-lactamase inhibitor, Xeruborbactam also exhibits modest direct antibacterial activity by targeting penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[1][5][6]
These application notes provide essential information on the solubility of Xeruborbactam disodium and a detailed protocol for the preparation of its solutions for research and development applications.
Chemical and Physical Properties
-
Chemical Formula: C₁₀H₈BFNa₂O₅[2]
-
Molecular Weight: 283.96 g/mol [7]
-
Appearance: Off-white to yellow solid[2]
-
CAS Number: 2170848-99-2[2]
Solubility Data
The solubility of Xeruborbactam disodium in commonly used laboratory solvents is summarized in the table below. It is important to note that for certain solvents, sonication may be required to achieve complete dissolution.[2] The use of fresh, anhydrous solvents is recommended for optimal results, as the hygroscopic nature of some solvents like DMSO can affect solubility.[2]
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |
| Water | 270.00 mM | 76.67 mg/mL | Sonication may be required to aid dissolution.[2] |
| DMSO | 352.16 mM | ~100 mg/mL | Sonication may be required. Use newly opened, anhydrous DMSO.[2] |
Mechanism of Action
Xeruborbactam functions through a dual mechanism. Primarily, it acts as a potent inhibitor of a broad spectrum of beta-lactamase enzymes, including class A, C, D (serine β-lactamases) and class B (metallo-β-lactamases).[8][9] By binding to these enzymes, it prevents the degradation of beta-lactam antibiotics, thereby restoring their antibacterial activity. Secondly, Xeruborbactam possesses intrinsic antibacterial properties by binding to penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.[5][6] This dual action makes it a promising candidate for combating antibiotic resistance.
Caption: Dual mechanism of Xeruborbactam action.
Protocol for Solution Preparation
This protocol provides a step-by-step guide for the preparation of a stock solution of Xeruborbactam disodium. It is recommended to prepare fresh solutions for each experiment.[2]
Materials:
-
Xeruborbactam disodium solid
-
Sterile, high-purity solvent (e.g., Water for Injection, anhydrous DMSO)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
-
Sterile 0.22 µm syringe filters
Procedure:
-
Determine Required Mass: Calculate the mass of Xeruborbactam disodium needed to achieve the desired concentration and volume.
-
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight (283.96 g/mol ) / 1000
-
-
Weighing: Accurately weigh the calculated amount of Xeruborbactam disodium powder in a sterile container (e.g., a conical tube or vial).
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., water or DMSO) to the powder.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the container in a bath sonicator.[2] Sonicate in short bursts of 5-10 minutes, allowing the solution to cool to room temperature between bursts to prevent degradation.
-
Visually inspect the solution to ensure no particulate matter remains.
-
-
Sterilization (for aqueous solutions): If a sterile aqueous solution is required for biological applications, it must be filter-sterilized.[2]
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile container.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Caption: Workflow for Xeruborbactam disodium solution preparation.
Storage and Stability
Proper storage is crucial to maintain the integrity of Xeruborbactam disodium in both solid and solution forms.
-
Solid Form: Store at 0 - 4°C for the short term (days to weeks) or at -20°C for the long term (months to years). Keep the container tightly sealed and protected from light.
-
Stock Solutions:
References
- 1. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action | Semantic Scholar [semanticscholar.org]
- 6. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 7. GSRS [precision.fda.gov]
- 8. Portico [access.portico.org]
- 9. xeruborbactam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Assessing Synergy Between Xeruborbactam and Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xeruborbactam is a novel, ultra-broad-spectrum beta-lactamase inhibitor (BLI) currently in clinical development.[1][2] It exhibits potent inhibitory activity against a wide range of beta-lactamases, including both serine-beta-lactamases (Classes A, C, and D) and metallo-beta-lactamases (MBLs, Class B).[3][4] This broad spectrum of activity makes Xeruborbactam a promising candidate for combination therapy with beta-lactam antibiotics to combat infections caused by multidrug-resistant (MDR) bacteria.[5]
Resistance to beta-lactam antibiotics is often mediated by the production of beta-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the beta-lactam ring. Xeruborbactam, by inhibiting these enzymes, can restore the efficacy of beta-lactam partners. Furthermore, Xeruborbactam has been shown to possess modest intrinsic antibacterial activity and can enhance the potency of beta-lactams even in the absence of beta-lactamase production, suggesting an additional mechanism of action potentially involving binding to penicillin-binding proteins (PBPs).[3][6]
These application notes provide detailed protocols for assessing the synergistic potential of Xeruborbactam in combination with various beta-lactam antibiotics using standard in vitro methods: the checkerboard assay and the time-kill assay. Additionally, considerations for in vivo assessment are discussed.
Data Presentation
Table 1: In Vitro Synergy of Meropenem-Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)
| Bacterial Species | Beta-Lactamase Profile | Meropenem (B701) MIC (µg/mL) | Meropenem + Xeruborbactam (8 µg/mL) MIC (µg/mL) | Fold-Decrease in MIC |
| Klebsiella pneumoniae | KPC-2 | 32 | 0.25 | 128 |
| Klebsiella pneumoniae | NDM-1 | 64 | 1 | 64 |
| Escherichia coli | OXA-48 | 16 | 0.5 | 32 |
| Enterobacter cloacae | AmpC + KPC-3 | 128 | 0.5 | 256 |
Note: Data are representative and compiled from multiple sources.[1][2][7]
Table 2: In Vitro Synergy of Various Beta-Lactam-Xeruborbactam Combinations
| Beta-Lactam Antibiotic | Bacterial Species | Beta-Lactamase Profile | Beta-Lactam MIC (µg/mL) | Beta-Lactam + Xeruborbactam (4 µg/mL) MIC (µg/mL) | Fold-Decrease in MIC |
| Cefepime | Pseudomonas aeruginosa | AmpC, OXA-51 | 16 | 2 | 8 |
| Ceftazidime | Klebsiella pneumoniae | CTX-M-15 | 256 | 4 | 64 |
| Piperacillin | Escherichia coli | TEM-1, SHV-1 | 128 | 8 | 16 |
| Aztreonam | Enterobacter cloacae | NDM-1 | >256 | 8 | >32 |
Note: Data are representative and compiled from multiple sources.[2]
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergy of two antimicrobial agents. It involves exposing a standardized bacterial inoculum to a two-dimensional array of antibiotic concentrations.
Materials:
-
Xeruborbactam powder
-
Beta-lactam antibiotic powder
-
Appropriate solvent for each compound (e.g., sterile water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of Xeruborbactam and the beta-lactam antibiotic at a concentration of 100 times the highest desired final concentration. The solvent used should not affect bacterial growth at the final concentration.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of the beta-lactam antibiotic.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of Xeruborbactam.
-
Row H will contain only the beta-lactam antibiotic dilutions (MIC of beta-lactam alone).
-
Column 11 will contain only the Xeruborbactam dilutions (MIC of Xeruborbactam alone).
-
Column 12 will serve as a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:
-
FIC of Beta-Lactam = (MIC of Beta-Lactam in combination) / (MIC of Beta-Lactam alone)
-
FIC of Xeruborbactam = (MIC of Xeruborbactam in combination) / (MIC of Xeruborbactam alone)
-
FICI = FIC of Beta-Lactam + FIC of Xeruborbactam
-
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Materials:
-
Same as for the checkerboard assay, with the addition of:
-
Sterile test tubes or flasks
-
Shaking incubator
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar (B569324) plates for colony counting
Protocol:
-
Preparation:
-
Prepare stock solutions of Xeruborbactam and the beta-lactam antibiotic.
-
Prepare a standardized bacterial inoculum in the logarithmic growth phase (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL) in CAMHB.
-
-
Assay Setup:
-
Set up a series of tubes or flasks for each condition to be tested:
-
Growth control (no antibiotic)
-
Beta-lactam antibiotic alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Xeruborbactam alone (at a fixed concentration, e.g., 4 or 8 µg/mL)
-
Combination of beta-lactam antibiotic and Xeruborbactam at the same concentrations as the individual agents.
-
-
-
Incubation and Sampling:
-
Incubate all tubes in a shaking incubator at 35°C ± 2°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies (CFU) on plates with a countable range (e.g., 30-300 colonies) and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
-
Interpretation:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours for the combination compared with the most active single agent.
-
Indifference: A < 2-log₁₀ change in CFU/mL at 24 hours for the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL at 24 hours for the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Caption: Workflow for the time-kill synergy assay.
Mechanism of Action of Xeruborbactam Synergy
The synergistic effect of Xeruborbactam with beta-lactam antibiotics is primarily attributed to its ability to inhibit a wide range of beta-lactamase enzymes. Additionally, Xeruborbactam can bind to penicillin-binding proteins (PBPs), which may contribute to its intrinsic antibacterial activity and further enhance the efficacy of beta-lactam partners.
Caption: Mechanism of Xeruborbactam synergy.
In Vivo Assessment
While in vitro assays are crucial for initial screening, in vivo models are essential to evaluate the efficacy of antibiotic combinations in a more complex biological system.
Common Animal Models:
-
Murine Thigh Infection Model: This is a widely used model to assess the efficacy of antimicrobial agents against localized infections. Bacterial burden in the thigh muscle is quantified after treatment.
-
Murine Sepsis Model: This model evaluates the ability of the antibiotic combination to improve survival in a systemic infection.
-
Murine Pneumonia Model: This model is relevant for respiratory tract infections and assesses the reduction in bacterial load in the lungs.
Key Parameters to Evaluate:
-
Reduction in bacterial burden (CFU/organ): Comparing the bacterial load in treated versus untreated animals.
-
Survival rate: Particularly relevant in sepsis models.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Correlating drug exposure with efficacy to optimize dosing regimens.
Conclusion
The protocols outlined in these application notes provide a framework for the systematic evaluation of the synergistic activity between Xeruborbactam and beta-lactam antibiotics. The checkerboard assay offers a high-throughput method for initial screening, while the time-kill assay provides more detailed information on the dynamics of bacterial killing. In vivo studies are subsequently necessary to confirm the therapeutic potential of promising combinations. The ultra-broad-spectrum beta-lactamase inhibition and potential for PBP binding make Xeruborbactam a significant candidate for restoring and enhancing the activity of beta-lactam antibiotics against challenging MDR pathogens.
References
- 1. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 2. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Studying β-Lactamase Inhibition Kinetics Using Xeruborbactam
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xeruborbactam (formerly QPX7728) is a novel, broad-spectrum β-lactamase inhibitor with a unique cyclic boronate structure.[1][2][3][4] It demonstrates potent inhibitory activity against a wide range of serine-β-lactamases (SBLs) (Classes A, C, and D) and metallo-β-lactamases (MBLs) (Class B), which are major contributors to antibiotic resistance in Gram-negative bacteria.[1][4][5][6] Unlike many other β-lactamase inhibitors, Xeruborbactam's broad-spectrum activity, including against difficult-to-inhibit MBLs like NDM and VIM, makes it a valuable tool for antimicrobial research and a promising candidate for clinical development.[5][7][8][9] This document provides detailed protocols for utilizing Xeruborbactam to study the kinetics of β-lactamase inhibition.
Mechanism of Action
Xeruborbactam functions as a transition-state analog that covalently binds to the active site of β-lactamase enzymes.[10] For serine-β-lactamases, the boron atom of Xeruborbactam forms a covalent bond with the catalytic serine residue in the enzyme's active site.[6][10] In the case of metallo-β-lactamases, the inhibitor interacts with the zinc ions and a catalytic water molecule in the active site.[6] This binding is typically a slow-onset process, resulting in a time-dependent inactivation of the enzyme.[6] The stability of this enzyme-inhibitor complex prevents the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy.
Caption: Covalent inhibition of β-lactamase by Xeruborbactam.
Quantitative Data: Inhibitory Activity of Xeruborbactam
The following tables summarize the reported inhibitory activity of Xeruborbactam against a selection of clinically relevant β-lactamase enzymes.
Table 1: Inhibition Constants (Ki) of Xeruborbactam against Metallo-β-Lactamases
| Enzyme | Ki (µM) |
| IMP-1 | 0.24[4] |
| IMP-10 | Much higher than NDM-1, VIM-2, and IMP-1[7][8][9] |
| NDM-1 | Lower than IMP-10[7][8][9] |
| VIM-2 | Lower than IMP-10[7][8][9] |
Table 2: 50% Inhibitory Concentrations (IC50) of Xeruborbactam against Penicillin-Binding Proteins (PBPs)
| Organism | PBP Target | IC50 (µM) |
| Escherichia coli | PBP1a/1b, PBP2, PBP3 | 40 - 70[2][3][11][12] |
| Klebsiella pneumoniae | PBP1a/1b, PBP2, PBP3 | 40 - 70[2][3][11][12] |
| Acinetobacter baumannii | PBP1a | 1.4[2][3][11] |
| PBP2 | 23[2][3][11] | |
| PBP3 | 140[2][3][11] |
Experimental Protocols
This section provides a detailed methodology for determining the inhibition kinetics of β-lactamases by Xeruborbactam.
1. Materials and Reagents
-
Purified β-lactamase enzyme (e.g., KPC, NDM, VIM, OXA)
-
Xeruborbactam
-
Chromogenic β-lactamase substrate (e.g., Nitrocefin, CENTA)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0, with or without ZnCl₂ for MBLs)
-
DMSO (for dissolving inhibitor and substrate)
-
96-well microplates (UV-transparent for spectrophotometric assays)
-
Microplate reader with kinetic measurement capabilities
2. Preparation of Reagents
-
Enzyme Solution: Reconstitute the lyophilized β-lactamase in the appropriate assay buffer to a stock concentration of 1-10 µM. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to the desired working concentration in assay buffer.
-
Xeruborbactam Stock Solution: Prepare a 10 mM stock solution of Xeruborbactam in DMSO. Serially dilute this stock solution in DMSO to create a range of concentrations for the assay.
-
Substrate Solution: Prepare a 1-10 mM stock solution of the chromogenic substrate (e.g., Nitrocefin) in DMSO. Further dilute in assay buffer to the desired working concentration (typically near the Km of the enzyme for the substrate).
3. Experimental Workflow for Inhibition Kinetics
Caption: Experimental workflow for kinetic analysis.
4. Assay Protocol for IC50 Determination
-
In a 96-well plate, add 2 µL of serially diluted Xeruborbactam solutions to the appropriate wells. Include a control well with 2 µL of DMSO (no inhibitor).
-
Add 88 µL of assay buffer to each well.
-
Add 10 µL of the diluted β-lactamase solution to each well to a final volume of 100 µL.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for the interaction between the enzyme and the inhibitor.
-
Initiate the reaction by adding 100 µL of the substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 490 nm for Nitrocefin) over time (e.g., 10-30 minutes) in kinetic mode.[13][14][15]
5. Data Analysis
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve (Absorbance vs. Time).
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
6. Protocol for Ki Determination
To determine the inhibition constant (Ki) and the inactivation rate constant (kinact), a more detailed kinetic analysis is required, often involving varying both substrate and inhibitor concentrations.
-
Perform a series of kinetic assays as described for IC₅₀ determination, but for each inhibitor concentration, also vary the substrate concentration.
-
Measure the initial velocities for each combination of inhibitor and substrate concentration.
-
Analyze the data using non-linear regression to fit to appropriate models of enzyme inhibition (e.g., competitive, non-competitive, or slow-binding inhibition models). For slow-binding inhibitors like Xeruborbactam, progress curve analysis is often necessary.
-
Alternatively, for a simplified approach, the Ki can be estimated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.
Xeruborbactam is a powerful tool for investigating the mechanisms of β-lactamase-mediated antibiotic resistance. The protocols outlined in this application note provide a framework for researchers to accurately determine the inhibition kinetics of this promising broad-spectrum inhibitor against a variety of β-lactamase enzymes. These studies are crucial for understanding its spectrum of activity and for the continued development of new strategies to combat bacterial infections.
References
- 1. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Portico [access.portico.org]
- 7. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Xeruborbactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. assaygenie.com [assaygenie.com]
- 14. content.abcam.com [content.abcam.com]
- 15. Inhibition of β-lactamase function by de novo designed peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application of Xeruborbactam in Mycobacterium abscessus Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Mycobacterium abscessus is a rapidly growing nontuberculous mycobacterium notorious for its intrinsic resistance to a wide array of antibiotics, making infections difficult to treat.[1][2] A primary mechanism of resistance is the production of a broad-spectrum class A β-lactamase, BlaMab, which effectively hydrolyzes and inactivates many β-lactam antibiotics.[3] Xeruborbactam, a novel cyclic boronic acid β-lactamase inhibitor, has shown significant promise in overcoming this resistance mechanism.[4][5]
Xeruborbactam works by inhibiting the BlaMab β-lactamase of M. abscessus, thereby protecting β-lactam antibiotics from degradation.[4][5] This restoration of β-lactam activity has been demonstrated in vitro, where the combination of xeruborbactam with certain oral β-lactams has led to a significant reduction in the minimum inhibitory concentrations (MICs) against clinical isolates of M. abscessus.[4][5]
The most notable synergy has been observed between xeruborbactam and tebipenem (B1682724).[4] In a study of 43 clinical isolates, the addition of xeruborbactam at a fixed concentration of 4 µg/mL lowered the MIC90 of tebipenem by five dilutions, rendering all isolates susceptible.[4][5] Significant potentiation was also observed with amoxicillin, cefuroxime, and cefdinir.[4][5] However, no significant effect was seen when combined with cefoxitin.[4][6]
These findings suggest that xeruborbactam, particularly in combination with tebipenem, could be a valuable all-oral treatment option for M. abscessus pulmonary disease, potentially reducing the reliance on intravenous therapies.[4][7] Further in vitro and in vivo studies are warranted to explore the bactericidal activity, therapeutic efficacy, and potential for adverse events of xeruborbactam-based combination therapies.[4]
Quantitative Data Summary
Table 1: In Vitro Activity of β-Lactams With and Without Xeruborbactam against Mycobacterium abscessus Clinical Isolates (n=43)
| Antibiotic | Xeruborbactam (4 µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Amoxicillin | Without | >64 | >64 | 16->64 |
| With | 8 | 16 | 2-32 | |
| Tebipenem | Without | 64 | 128 | 2->128 |
| With | 4 | 4 | 2-4 | |
| Cefuroxime | Without | 64 | 128 | 16->128 |
| With | 8 | 16 | 2-32 | |
| Cefdinir | Without | 32 | 64 | 8-128 |
| With | 4 | 8 | 1-16 | |
| Cefoxitin | Without | 16 | 32 | 4-64 |
| With | 16 | 32 | 4-64 |
Data sourced from a 2024 study in Microbiology Spectrum.[4][5][6][7]
Mandatory Visualizations
References
- 1. uttyler.edu [uttyler.edu]
- 2. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Select β-Lactam Combinations Exhibit Synergy against Mycobacterium abscessus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Clinical Trial Design of Xeruborbactam Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Xeruborbactam
Xeruborbactam (formerly QPX7728) is a novel, ultra-broad-spectrum, bicyclic boronate β-lactamase inhibitor.[1] It exhibits potent inhibitory activity against a wide range of serine and metallo-β-lactamases, covering all four Ambler classes (A, B, C, and D).[2] This includes difficult-to-treat carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and oxacillinases (OXAs).[2][3] By inactivating these resistance enzymes, Xeruborbactam can restore the in vitro and in vivo activity of various β-lactam antibiotics against multidrug-resistant (MDR) Gram-negative bacteria.[4]
Furthermore, Xeruborbactam possesses intrinsic antibacterial activity, attributed to its ability to bind to penicillin-binding proteins (PBPs), which can contribute to its synergistic effect when combined with a partner β-lactam.[5] This dual mechanism of action makes Xeruborbactam a promising candidate for combination therapies to treat serious infections caused by carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii. Clinical development is underway for both intravenous (IV) and oral formulations of Xeruborbactam in combination with various β-lactam partners, such as meropenem (B701) and ceftibuten.[6][7]
Data Presentation
Table 1: In Vitro Activity of Meropenem-Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)
| Organism Group | N | Meropenem MIC90 (μg/mL) | Meropenem/Xeruborbactam (8 μg/mL) MIC90 (μg/mL) |
| All CRE | 300 | >64 | ≤0.06 |
| MBL-negative CRE | 150 | >64 | 0.125 |
| MBL-positive CRE | 150 | >64 | 1 |
| Data synthesized from multiple sources, including in vitro surveillance studies.[8][9] |
Table 2: Pharmacokinetic Parameters of Intravenous Xeruborbactam in Healthy Adults (Single Ascending Dose)
| Dose | Cmax (mg/L) | AUC0–24 (mg·h/L) | t1/2 (h) |
| 250 mg | 69.0 ± 7.5 | 472.1 ± 45.4 | 31.0 ± 1.5 |
| 500 mg | 99.9 ± 9.7 | 649.6 ± 44.4 | 24.9 ± 1.8 |
| 1000 mg | - | - | - |
| 2000 mg | - | - | - |
| Data from a Phase 1, single-ascending dose study. Cmax and AUC values for higher doses were dose-dependent. The terminal half-life for total xeruborbactam ranged from 26.8 to 32.0 hours across cohorts.[2][10] |
Table 3: Pharmacokinetic Parameters of Intravenous Xeruborbactam in Healthy Adults (Multiple Ascending Dose - Steady State)
| Dosing Regimen | Cmax (mg/L) | AUC0-tau (mg·h/L) | CL (L/h) | Vss (L) | t1/2 (h) |
| 500 mg LD, then 250 mg q8h | 69.0 ± 7.5 | 472.1 ± 45.4 | 0.53 ± 0.06 | 15.5 ± 2.6 | 31.0 ± 1.5 |
| 1000 mg LD, then 500 mg q8h | 99.9 ± 9.7 | 649.6 ± 44.4 | 0.77 ± 0.06 | 17.8 ± 2.0 | 24.9 ± 1.8 |
| Data from a Phase 1, multiple-ascending dose study. LD = Loading Dose, q8h = every 8 hours, CL = Clearance, Vss = Volume of Distribution at Steady State.[6] |
Experimental Protocols
In Vitro Susceptibility Testing Protocol
Objective: To determine the in vitro activity of a β-lactam antibiotic in combination with Xeruborbactam against a panel of bacterial isolates.
Methodology:
-
Bacterial Isolates: Utilize a diverse panel of recent clinical isolates with well-characterized resistance mechanisms (e.g., KPC, NDM, VIM, OXA-48).
-
Antimicrobial Agents: Prepare stock solutions of the β-lactam antibiotic and Xeruborbactam.
-
Susceptibility Testing: Perform broth microdilution testing according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]
-
Assay Conditions: Test the β-lactam agent in two-fold serial dilutions alone and in the presence of a fixed concentration of Xeruborbactam (typically 4 or 8 μg/mL).[11]
-
Incubation: Incubate the microdilution plates at 35°C for 16-20 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth of the organism.
-
Data Analysis: Calculate MIC50 and MIC90 values for the β-lactam alone and in combination with Xeruborbactam.
In Vivo Murine Thigh Infection Model Protocol
Objective: To evaluate the in vivo efficacy of a Xeruborbactam combination therapy in a neutropenic murine thigh infection model.
Methodology:
-
Animal Model: Use female ICR mice (or other appropriate strain).
-
Neutropenia Induction: Induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection.
-
Infection: Inoculate the mice intramuscularly in the posterior thigh with a standardized bacterial suspension (e.g., 106 CFU/thigh) of a carbapenem-resistant strain.
-
Treatment: Initiate treatment 2 hours post-infection. Administer the β-lactam antibiotic and Xeruborbactam via subcutaneous or intraperitoneal injection at various dosing regimens. Include control groups receiving vehicle, β-lactam alone, and Xeruborbactam alone.
-
Efficacy Endpoint: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thighs, homogenize the tissue, and determine the bacterial burden (log10 CFU/thigh) by plating serial dilutions on appropriate agar.
-
Data Analysis: Compare the change in bacterial burden between the treatment and control groups. A static effect is typically defined as no change from the initial inoculum, while a 1-log or 2-log reduction indicates bactericidal activity.
Phase I Clinical Trial Protocol: Single and Multiple Ascending Dose Study
Objective: To evaluate the safety, tolerability, and pharmacokinetics of intravenously administered Xeruborbactam in healthy adult subjects.
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[2][10]
Participant Population: Healthy adult volunteers aged 18 to 55 years, meeting all inclusion and no exclusion criteria.[12]
Methodology:
-
Single Ascending Dose (SAD) Phase:
-
Enroll sequential cohorts of subjects.
-
Within each cohort, randomize subjects to receive a single intravenous infusion of either Xeruborbactam or placebo.
-
Escalate the dose in subsequent cohorts pending safety review of the preceding cohort. Doses may range from 250 mg to 2000 mg.[10]
-
Collect serial blood and urine samples over a specified period (e.g., 72 hours) for pharmacokinetic analysis.
-
Monitor for adverse events (AEs), vital signs, ECGs, and clinical laboratory parameters.
-
-
Multiple Ascending Dose (MAD) Phase:
-
Enroll sequential cohorts of subjects.
-
Within each cohort, randomize subjects to receive multiple intravenous infusions of either Xeruborbactam or placebo for a specified duration (e.g., 7-10 days).[10]
-
Dosing regimens may include a loading dose followed by maintenance doses (e.g., 500 mg loading dose, then 250 mg every 8 hours).[6]
-
Collect intensive pharmacokinetic samples on day 1 and at steady state.
-
Conduct continuous safety monitoring throughout the dosing period and for a follow-up period.
-
Primary Endpoints:
-
Incidence and severity of adverse events.
-
Clinically significant changes in vital signs, ECGs, and laboratory safety tests.
Secondary Endpoints:
-
Pharmacokinetic parameters of total and unbound Xeruborbactam in plasma and urine, including Cmax, AUC, t1/2, clearance, and volume of distribution.
Phase II/III Clinical Trial Design (General Framework)
Note: Detailed protocols for Phase II and III trials of Xeruborbactam combination therapies are not yet publicly available. The following represents a general framework based on regulatory guidance for antibacterial drugs.
Objective: To evaluate the efficacy and safety of a Xeruborbactam combination therapy for the treatment of specific infections, such as complicated urinary tract infections (cUTI) or hospital-acquired/ventilator-associated pneumonia (HAP/VAP).
Study Design: Randomized, multicenter, double-blind, active-controlled, non-inferiority trial.
Participant Population: Adult patients with a clinical diagnosis of the target infection and microbiological evidence of a causative pathogen susceptible to the investigational and comparator drugs.
Intervention:
-
Investigational Arm: Xeruborbactam in a fixed-dose combination with a β-lactam antibiotic.
-
Comparator Arm: A standard-of-care antibiotic regimen for the specific infection.
Primary Efficacy Endpoint:
-
For cUTI: A composite endpoint of clinical cure (resolution of signs and symptoms) and microbiological eradication (pathogen reduction in urine culture) at the test-of-cure visit (typically 5-9 days after the end of therapy).[13]
-
For HAP/VAP: All-cause mortality at Day 28, or a composite endpoint including survival and clinical cure at a specified time point (e.g., Day 7-14).[14]
Key Secondary Endpoints:
-
Clinical and microbiological outcomes at later follow-up visits.
-
Incidence of treatment-emergent adverse events.
-
Development of resistance.
-
Length of hospital stay.
Statistical Analysis: The primary analysis will assess for non-inferiority of the Xeruborbactam combination therapy compared to the active comparator, based on a pre-specified non-inferiority margin.
Mandatory Visualizations
Caption: Mechanism of action of Xeruborbactam in protecting β-lactam antibiotics from degradation by β-lactamase enzymes.
Caption: Workflow of a typical Phase I Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) clinical trial.
Caption: Logical progression of clinical trial design for a new antibacterial agent from preclinical studies to regulatory review.
References
- 1. Treatment of severe hospital-acquired and ventilator-associated pneumonia: a systematic review of inclusion and judgment criteria used in randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 216. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Multiple Doses of the Beta-lactamase inhibitor Xeruborbactam Alone and in Combination Meropenem in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 9. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 1, randomized, double-blind, placebo-controlled, ascending single- and multiple-dose study of the safety, tolerability, and pharmacokinetics of intravenous xeruborbactam (QPX7728) in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. P1, DDI & MAD PK and Safety Study of Xeruborbactam Oral Prodrug in Combo With Ceftibuten in Healthy Participants | Clinical Research Trial Listing ( Bacterial Infections ) ( NCT06079775 ) [trialx.com]
- 13. Unmet Needs in Complicated Urinary Tract Infections: Challenges, Recommendations, and Emerging Treatment Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elaboration of Consensus Clinical Endpoints to Evaluate Antimicrobial Treatment Efficacy in Future Hospital-acquired/Ventilator-associated Bacterial Pneumonia Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
(1R,2S)-Xeruborbactam disodium handling and storage for laboratory use
Audience: Researchers, scientists, and drug development professionals.
Product Information
(1R,2S)-Xeruborbactam disodium (B8443419), also known as QPX7728, is a potent, ultra-broad-spectrum boronic acid β-lactamase inhibitor.[1][2] It demonstrates inhibitory activity against a wide range of key serine and metallo-β-lactamases (MBLs).[1][3] Its primary application in a laboratory setting is to be used in combination with β-lactam antibiotics to restore their efficacy against resistant Gram-negative bacteria.[3][4] The compound also possesses intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs).[5][6]
Table 1: Physical and Chemical Properties of (1R,2S)-Xeruborbactam Disodium
| Property | Value | Citations |
|---|---|---|
| CAS Number | 2170848-99-2 / 2170836-14-1 | [1][7] |
| Molecular Formula | C10H8BFNa2O5 | [1][7] |
| Molecular Weight | 283.96 g/mol | [1][7] |
| Appearance | Off-white to yellow solid powder | [1] |
| Purity | >98% |[8] |
Handling and Storage
Proper handling and storage are critical to maintain the stability and activity of this compound. The compound is hygroscopic and can be sensitive to light.
2.1 Shipping and Receiving The compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[8] Upon receipt, the product should be stored under the recommended conditions outlined in Table 2.
2.2 Storage Conditions To ensure long-term stability, both the solid form and stock solutions must be stored under specific conditions. It is crucial to store the compound sealed and protected from moisture and light.[1]
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Special Conditions | Citations |
|---|---|---|---|---|
| Solid Powder | -20°C | Long-term (months to years) | Dry, dark, sealed container | [1][8] |
| 0 - 4°C | Short-term (days to weeks) | Dry, dark, sealed container | [8] | |
| Stock Solution | -80°C | Up to 6 months | Sealed, away from moisture and light | [1][9] |
| | -20°C | Up to 1 month | Sealed, away from moisture and light |[1] |
Solution Preparation and Solubility
This compound can be dissolved in various solvents for in vitro and in vivo studies. It is highly recommended to prepare fresh solutions for immediate use.[1]
Table 3: Solubility Data
| Solvent | Concentration | Notes | Citations |
|---|---|---|---|
| DMSO | 100 mg/mL (352.16 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can affect solubility. | [1] |
| Water | Data not specified | If used, filter sterilize (0.22 µm) before use. | [1] |
| Cation-adjusted Mueller-Hinton Broth (CAMHB) | Not specified | Used for preparing solutions for MIC testing. |[9] |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a suitable container, accurately weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution vigorously. If precipitation or incomplete dissolution is observed, sonicate the solution in a water bath or gently warm it to aid dissolution.[1]
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store immediately at -80°C for long-term storage or -20°C for short-term storage as specified in Table 2.[1] Avoid repeated freeze-thaw cycles.
Application Protocols and Visualizations
4.1 General Experimental Workflow The following diagram illustrates the general workflow from receiving the compound to its use in a typical laboratory experiment.
Caption: Workflow for Xeruborbactam Disodium.
4.2 Mechanism of Action this compound functions by inhibiting bacterial β-lactamase enzymes. This protects β-lactam antibiotics from degradation, allowing them to inhibit their target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
Caption: Xeruborbactam protects β-lactams.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay Workflow
This protocol describes a general method for determining the MIC of a β-lactam antibiotic in combination with a fixed concentration of this compound against a bacterial strain. This method is based on the Clinical and Laboratory Standards Institute (CLSI) reference broth microdilution.[3]
-
Bacterial Inoculum Preparation:
-
Culture the test bacterial strain on an appropriate agar (B569324) plate overnight at 35-37°C.
-
Select several colonies to inoculate a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic and Inhibitor Plates:
-
Prepare a 96-well microtiter plate containing serial two-fold dilutions of the desired β-lactam antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
In a parallel plate or the same plate, prepare identical serial dilutions of the β-lactam antibiotic in CAMHB that also contains a fixed concentration of this compound (e.g., 4 µg/mL or 8 µg/mL).[3][5]
-
Include appropriate controls:
-
Growth control (broth + inoculum, no drug).
-
Sterility control (broth only).
-
Xeruborbactam-only control (broth + inoculum + fixed concentration of Xeruborbactam).
-
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well is typically 100 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Compare the MIC of the β-lactam alone to the MIC of the β-lactam in combination with Xeruborbactam to determine the potentiation effect. A significant reduction in the MIC indicates that Xeruborbactam is effective at inhibiting the resistance mechanism of the test strain.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 4. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations [pubmed.ncbi.nlm.nih.gov]
- 5. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 7. (1R,2S)-Xeruborbactam (disodium) - MedChem Express [bioscience.co.uk]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Broth Microdilution Method for Xeruborbactam Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xeruborbactam is a novel broad-spectrum β-lactamase inhibitor currently under investigation. It exhibits potent inhibition of both serine- and metallo-β-lactamases (MBLs), which are responsible for resistance to many β-lactam antibiotics in Gram-negative bacteria.[1] Accurate and reproducible methods for antimicrobial susceptibility testing (AST) are crucial for its clinical development and for monitoring the emergence of resistance. The broth microdilution (BMD) method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents and is the recommended method for evaluating the in vitro activity of Xeruborbactam in combination with a partner β-lactam.[2][3][4]
These application notes provide a detailed protocol for performing broth microdilution susceptibility testing of Xeruborbactam in combination with a β-lactam antibiotic, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[3][9] When testing a β-lactamase inhibitor like Xeruborbactam, it is typically tested at a fixed concentration in combination with varying concentrations of a β-lactam antibiotic. The MIC is defined as the lowest concentration of the antimicrobial agent (or the β-lactam in the combination) that completely inhibits the visible growth of the organism after incubation.[9][10]
Materials and Equipment
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Xeruborbactam analytical powder
-
Partner β-lactam antibiotic analytical powder (e.g., meropenem (B701), ceftibuten)
-
Solvents for drug stock solutions (as specified by the manufacturer)
-
Bacterial isolates for testing
-
Quality control (QC) bacterial strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853, K. pneumoniae ATCC® 700603, K. pneumoniae ATCC® BAA-1705, K. pneumoniae ATCC® BAA-2814™)[5][11][12]
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Spectrophotometer or densitometer
-
Multichannel pipettes and sterile pipette tips
-
Incubator (35 ± 2 °C, ambient air)[10]
-
Plate reader or magnifying mirror for reading results
Experimental Protocol
This protocol outlines the steps for determining the MIC of a β-lactam antibiotic in combination with a fixed concentration of Xeruborbactam.
Preparation of Antimicrobial Stock Solutions
-
Xeruborbactam Stock Solution: Prepare a stock solution of Xeruborbactam at a concentration that is 100 times the desired final fixed concentration. For example, to achieve a final fixed concentration of 8 µg/mL, prepare a stock solution of 800 µg/mL. Follow the manufacturer's instructions for the appropriate solvent.
-
β-Lactam Stock Solution: Prepare a high-concentration stock solution of the partner β-lactam (e.g., 1280 µg/mL). The exact concentration will depend on the desired range of dilutions to be tested.
Preparation of Antimicrobial Working Solutions
-
β-Lactam Dilution Series: Perform serial twofold dilutions of the β-lactam stock solution in CAMHB to create a range of concentrations. For example, to test a range from 64 µg/mL down to 0.06 µg/mL, you would prepare dilutions accordingly.
-
Combination Working Solutions: Add Xeruborbactam stock solution to each of the β-lactam dilutions to achieve the desired fixed concentration of Xeruborbactam in each well. Ensure the final volume in each well of the microtiter plate will be 50 µL after adding the bacterial inoculum.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or deionized water.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9] This is typically a 1:100 dilution of the standardized suspension.
Inoculation and Incubation
-
Dispense 50 µL of the appropriate antimicrobial working solution into each well of the 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Seal the plates and incubate at 35 ± 2 °C in ambient air for 16-20 hours.[3][10]
Reading and Interpreting Results
-
After incubation, examine the microtiter plates for bacterial growth. The sterility control well should show no growth, and the growth control well should show adequate growth.
-
The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of the fixed concentration of Xeruborbactam) that shows no visible growth.[9] Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
Results can be read visually using a magnifying mirror or with a plate reader.
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the results.[13]
-
QC Strains: Test recommended QC strains concurrently with the clinical isolates.[5] The MIC values for these strains should fall within the acceptable ranges established by CLSI or EUCAST.[11][12]
-
Inoculum Verification: Perform a colony count from the growth control well to verify that the final inoculum concentration was within the target range (2 x 10⁵ to 8 x 10⁵ CFU/mL).
-
Purity Check: Subculture the growth control well onto a non-selective agar plate to check for purity.
Table 1: CLSI-Approved Quality Control Ranges for Ceftibuten-Xeruborbactam
| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) |
| K. pneumoniae ATCC® 700603 | Ceftibuten-Xeruborbactam | 0.016/4 - 0.12/4 |
| K. pneumoniae ATCC® BAA-1705 | Ceftibuten-Xeruborbactam | 0.03/4 – 0.25/4 |
| K. pneumoniae ATCC® BAA-2814™ | Ceftibuten-Xeruborbactam | 0.12/4 - 0.5/4 |
Data sourced from CLSI meeting minutes.[11]
Data Presentation
The following tables summarize the in vitro activity of Xeruborbactam in combination with various β-lactams against different bacterial species.
Table 2: In Vitro Activity of Meropenem-Xeruborbactam against Enterobacterales
| Organism Group | N | Meropenem MIC₅₀ (mg/L) | Meropenem MIC₉₀ (mg/L) | Meropenem-Xeruborbactam MIC₅₀ (mg/L) | Meropenem-Xeruborbactam MIC₉₀ (mg/L) |
| Carbapenem-Resistant Enterobacterales (CRE) | 300 | >32 | >32 | ≤0.06 | ≤0.06 |
| MBL-negative CRE | - | - | - | - | 0.125 |
| MBL-producing CRE | - | - | - | - | 1 |
Xeruborbactam was tested at a fixed concentration of 8 µg/mL.[2][4]
Table 3: Intrinsic Activity of Xeruborbactam against Various Bacterial Groups
| Organism Group | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Carbapenem-Resistant Enterobacterales | - | 16 | 32 |
| Carbapenem-Resistant A. baumannii | 505 | 16 | 64 |
| P. aeruginosa | 506 | >64 | >64 |
| Methicillin-Susceptible S. aureus (MSSA) | 12 | 8 | 8 |
| Methicillin-Resistant S. aureus (MRSA) | 13 | >32 | >32 |
Data from studies on the intrinsic antibacterial activity of Xeruborbactam alone.[14]
Visualizations
Diagram 1: Experimental Workflow for Broth Microdilution
Caption: Workflow for Xeruborbactam Broth Microdilution Susceptibility Testing.
Diagram 2: Quality Control Logic for Broth Microdilution
Caption: Decision-making process for validating experimental results.
References
- 1. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacld.com [iacld.com]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. testinglab.com [testinglab.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. clsi.org [clsi.org]
- 12. szu.gov.cz [szu.gov.cz]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Resistance to Xeruborbactam Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xeruborbactam combination therapy.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to Xeruborbactam combination therapy?
A1: Resistance to Xeruborbactam combinations can be multifactorial and species-dependent. The primary mechanisms observed include:
-
Enzymatic Degradation: Production of specific β-lactamase variants that are not effectively inhibited by Xeruborbactam. This includes certain metallo-β-lactamase (MBL) variants of the IMP-type, such as IMP-6, IMP-10, IMP-14, and IMP-26.[1] Structural alterations in these enzymes, such as the Ser262Gly mutation in IMP-6 or amino acid substitutions near the active site in other variants, can reduce the binding affinity of Xeruborbactam.[1]
-
Reduced Drug Influx: Loss or downregulation of outer membrane porins, such as OmpK35 and OmpK36 in Klebsiella pneumoniae, can decrease the entry of the β-lactam partner drug and, to a lesser extent, Xeruborbactam itself into the bacterial cell.[2][3]
-
Active Drug Efflux: Overexpression of efflux pumps can actively transport the β-lactam and/or Xeruborbactam out of the cell, reducing the intracellular concentration required for efficacy. Key efflux pumps implicated include MexAB-OprM in Pseudomonas aeruginosa and AdeIJK in Acinetobacter baumannii.[2][3][4]
-
Alterations in Penicillin-Binding Proteins (PBPs): While less common as a primary mechanism of resistance to the combination therapy, mutations in the target PBPs can reduce the binding affinity of the partner β-lactam, potentially contributing to reduced susceptibility.
Q2: We are observing unexpectedly high Minimum Inhibitory Concentrations (MICs) for our Xeruborbactam combination against a clinical isolate. What could be the cause?
A2: Unexpectedly high MICs can result from several factors. We recommend the following initial troubleshooting steps:
-
Confirm Strain Identity and Purity: Ensure the isolate is correctly identified and that the culture is not contaminated.
-
Verify Experimental Conditions: Double-check all experimental parameters, including media type and pH, inoculum density, incubation time, and temperature, as variations can significantly impact MIC results.[5]
-
Assess for Known Resistance Mechanisms: Screen the isolate for the presence of β-lactamase genes known to confer resistance to Xeruborbactam combinations (e.g., specific IMP variants).[1] Consider whole-genome sequencing for a comprehensive analysis of resistance determinants.
-
Investigate Efflux Pump and Porin Expression: Quantify the expression levels of relevant efflux pump genes (e.g., mexB in P. aeruginosa) and porin genes (e.g., ompK36 in K. pneumoniae) using RT-qPCR.
Q3: Can the intrinsic activity of Xeruborbactam affect experimental outcomes?
A3: Yes. Xeruborbactam possesses modest direct antibacterial activity against some Gram-negative bacteria, with MIC50/MIC90 values of 16/32 μg/mL against carbapenem-resistant Enterobacterales and 16/64 μg/mL against carbapenem-resistant Acinetobacter baumannii.[2][3] This intrinsic activity is due to its ability to bind to and inhibit bacterial Penicillin-Binding Proteins (PBPs).[2][3] In your experiments, this could mean that even in the absence of a β-lactamase, you might observe some level of bacterial growth inhibition at higher concentrations of Xeruborbactam. This is an important consideration when designing experiments to isolate the β-lactamase inhibition effect.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible MIC Results
| Potential Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard, to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. |
| Media and supplement variations | Use fresh, quality-controlled Mueller-Hinton Broth (MHB). Lot-to-lot variability in media can affect results. Ensure consistent supplementation if required for fastidious organisms. |
| Drug solution instability | Prepare fresh stock solutions of Xeruborbactam and the partner β-lactam for each experiment. Some β-lactams are unstable in solution. |
| Incorrect reading of endpoints | Read MICs at the lowest concentration of the drug that completely inhibits visible growth. Use a standardized light source and background for consistency. For automated systems, ensure the instrument is properly calibrated. |
Issue 2: Investigating the Role of Efflux Pumps in Observed Resistance
| Question | Experimental Approach |
| Is an efflux pump overexpressed? | Perform Reverse Transcription-Quantitative PCR (RT-qPCR) to compare the mRNA expression levels of target efflux pump genes (e.g., mexB, adeB) in the resistant isolate versus a susceptible reference strain. A significant increase in the resistant strain indicates overexpression. |
| Does inhibiting the efflux pump restore susceptibility? | Perform MIC testing of the Xeruborbactam combination in the presence and absence of a known efflux pump inhibitor (EPI), such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or PAβN (phenylalanine-arginine β-naphthylamide). A significant reduction in the MIC in the presence of the EPI suggests efflux-mediated resistance. |
Quantitative Data Summary
Table 1: In Vitro Activity of Xeruborbactam and Comparators
| Organism Group | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Carbapenem-Resistant Enterobacterales | Xeruborbactam | 16 | 32 |
| Carbapenem-Resistant A. baumannii | Xeruborbactam | 16 | 64 |
| P. aeruginosa | Xeruborbactam | >64 | >64 |
Data compiled from studies on the intrinsic activity of Xeruborbactam.[2][3]
Table 2: IC50 Values of Xeruborbactam for Penicillin-Binding Proteins (PBPs)
| Organism | PBP | IC50 (µM) |
| E. coli & K. pneumoniae | PBP1a/1b | 40 - 70 |
| PBP2 | 40 - 70 | |
| PBP3 | 40 - 70 | |
| A. baumannii | PBP1a | 1.4 |
| PBP2 | 23 | |
| PBP3 | 140 |
IC50 values indicate the concentration of Xeruborbactam required to inhibit 50% of PBP binding.[2][3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension 1:100 in MHB to achieve a concentration of approximately 1-2 x 10^6 CFU/mL.
-
-
Prepare Drug Dilutions:
-
Prepare serial two-fold dilutions of the Xeruborbactam combination in a 96-well microtiter plate. The final volume in each well should be 50 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Xeruborbactam is typically tested at a fixed concentration (e.g., 4 or 8 µg/mL) with varying concentrations of the partner β-lactam.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the drug combination that completely inhibits visible bacterial growth.
-
Protocol 2: Quantification of Efflux Pump Gene Expression by RT-qPCR
-
RNA Extraction:
-
Grow the test and reference bacterial strains to the mid-logarithmic phase in MHB.
-
Harvest the cells by centrifugation and extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system with SYBR Green or a probe-based detection method.
-
Use primers specific for the efflux pump gene of interest (e.g., mexB) and a housekeeping gene (e.g., rpoD) for normalization.
-
The reaction mixture should contain cDNA template, forward and reverse primers, and a suitable qPCR master mix.
-
A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the resistant isolate to the susceptible reference strain.
-
Visualizations
Caption: Overview of Xeruborbactam combination therapy resistance mechanisms.
Caption: Troubleshooting workflow for investigating high MICs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 5. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of MexAB-OprM efflux pump on Xeruborbactam efficacy in P. aeruginosa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of the MexAB-OprM efflux pump on the efficacy of Xeruborbactam in Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What is the role of the MexAB-OprM efflux pump in P. aeruginosa?
The MexAB-OprM system is a clinically significant tripartite efflux pump belonging to the Resistance-Nodulation-Division (RND) family. It is intrinsically expressed in wild-type P. aeruginosa and can be overexpressed through mutations in regulatory genes (e.g., mexR). This pump actively transports a wide range of antimicrobial agents, including β-lactams, quinolones, and tetracyclines, out of the bacterial cell, thereby contributing to the bacterium's intrinsic and acquired multidrug resistance.
Q2: How does the MexAB-OprM efflux pump affect the efficacy of Xeruborbactam?
Xeruborbactam, a novel broad-spectrum β-lactamase inhibitor, can be recognized as a substrate by the MexAB-OprM efflux pump. Consequently, the active efflux of Xeruborbactam by this pump reduces its intracellular concentration, which can lead to a decrease in its efficacy. Studies have shown that the antibacterial potency of Xeruborbactam is affected by MexAB-OprM, with Minimum Inhibitory Concentrations (MICs) being 4- to 16-fold higher in efflux-proficient P. aeruginosa strains compared to efflux-deficient strains.[1][2] The presence and expression level of the MexAB-OprM pump are, therefore, critical factors to consider when evaluating the activity of Xeruborbactam-based combinations against P. aeruginosa.
Q3: My MIC values for a Xeruborbactam/β-lactam combination are higher than expected against a clinical isolate of P. aeruginosa. Could MexAB-OprM be involved?
Yes, it is highly probable. If a clinical isolate of P. aeruginosa exhibits elevated MICs to a Xeruborbactam/β-lactam combination, overexpression of the MexAB-OprM efflux pump is a likely contributing factor. It is recommended to assess the expression level of the mexB gene (a core component of the pump) via qRT-PCR or to perform a functional efflux assay to confirm this suspicion.
Q4: What are the expected MICs for Xeruborbactam against P. aeruginosa with different MexAB-OprM expression levels?
While Xeruborbactam is primarily a β-lactamase inhibitor, it possesses some intrinsic antibacterial activity. However, this activity is significantly influenced by the MexAB-OprM pump. The MIC₅₀/MIC₉₀ values for Xeruborbactam alone against P. aeruginosa are generally high (>64 μg/mL).[1][2] In strains lacking a functional MexAB-OprM pump, a 4- to 16-fold decrease in the Xeruborbactam MIC can be observed.[1][2] When combined with a β-lactam like meropenem (B701), the impact of the efflux pump on the MIC of the combination will be significant.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in MIC results for Xeruborbactam combinations across replicates. | 1. Inoculum preparation inconsistency.2. Contamination of the bacterial culture.3. Degradation of Xeruborbactam or the partner β-lactam. | 1. Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution.2. Streak the inoculum on a non-selective agar (B569324) plate to check for purity.3. Prepare fresh stock solutions of the compounds for each experiment. |
| Unexpectedly high MIC values against a known wild-type P. aeruginosa strain (e.g., PAO1). | 1. Spontaneous mutation leading to overexpression of MexAB-OprM.2. Incorrect strain being used. | 1. Perform qRT-PCR to quantify the expression of the mexB gene relative to a housekeeping gene.2. Confirm the identity of the strain using 16S rRNA sequencing or other molecular methods. |
| No significant difference in MICs between a wild-type strain and a suspected MexAB-OprM overexpressor. | 1. The isolate may not be a true overexpressor.2. Other resistance mechanisms may be masking the effect of efflux.3. Issues with the efflux pump inhibitor (EPI) used in control experiments. | 1. Validate the overexpression of mexB using qRT-PCR.2. Consider the presence of β-lactamases or target site modifications.3. If using an EPI like PAβN or CCCP, verify its activity and use it at an appropriate concentration. |
| Ethidium (B1194527) bromide accumulation assay shows low fluorescence (high efflux), but MICs are low. | 1. The tested antibiotic is not a substrate of the efflux pump being measured.2. The antibiotic has a high affinity for its target, overcoming the effect of efflux at the tested concentrations. | 1. Confirm that the antibiotic is a known substrate for the efflux pump.2. This may be a valid result, indicating that efflux is not the primary resistance mechanism for this compound. |
Data Presentation
Table 1: Impact of MexAB-OprM Efflux Pump on Meropenem MIC in P. aeruginosa
| Strain | Genotype (Relevant to MexAB-OprM) | Meropenem MIC (µg/mL) |
| PAO1 | Wild-type | 0.5 - 1 |
| K1169 | ΔmexAB-oprM | 0.125 - 0.25 |
| K1168 | nalB (MexAB-OprM overexpressor) | 4 - 8 |
Note: This table presents representative data for meropenem, a common partner drug for Xeruborbactam. A similar fold-change in MIC is expected for Xeruborbactam and its combinations in these strains.
Experimental Protocols
Broth Microdilution for MIC Determination of Xeruborbactam Combinations
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of Xeruborbactam and the partner β-lactam (e.g., meropenem) in a suitable solvent (e.g., DMSO or water).
-
Create serial twofold dilutions of the β-lactam in CAMHB in a 96-well microtiter plate.
-
Add Xeruborbactam to each well at a fixed concentration (e.g., 4 or 8 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, suspend several colonies of P. aeruginosa in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC: The MIC is the lowest concentration of the β-lactam (in the presence of the fixed concentration of Xeruborbactam) that completely inhibits visible bacterial growth.
Quantification of mexB Gene Expression by qRT-PCR
-
RNA Extraction:
-
Grow P. aeruginosa strains to mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation and extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit with random primers or oligo(dT) primers.
-
-
Real-Time PCR:
-
Perform real-time PCR using a suitable qPCR master mix, cDNA as the template, and specific primers for the mexB gene and a housekeeping gene (e.g., rpsL) for normalization.
-
Primer Example (mexB): (Forward) 5'-CGA GCA GAT CCT CGA CAA C-3', (Reverse) 5'-GTC GAT GGC GTT GTT CTT C-3'.
-
Primer Example (rpsL): (Forward) 5'-GCA AGC GCA AAG TTC GTC A-3', (Reverse) 5'-GCT TGG TGA GGT CAT TCT ACC A-3'.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both mexB and the housekeeping gene.
-
Calculate the relative expression of mexB using the ΔΔCt method, comparing the expression in the test strain to a reference strain (e.g., PAO1).
-
Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
This assay measures the accumulation of the fluorescent dye ethidium bromide, a substrate of many efflux pumps. Lower fluorescence indicates higher efflux activity.
-
Cell Preparation:
-
Grow P. aeruginosa to mid-logarithmic phase, then wash and resuspend the cells in a buffer such as phosphate-buffered saline (PBS) to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
-
Assay Setup:
-
In a 96-well black microplate, add the bacterial suspension to each well.
-
For wells testing efflux inhibition, add an efflux pump inhibitor (e.g., CCCP at a final concentration of 100 µM) and incubate for a short period.
-
-
Fluorescence Measurement:
-
Add ethidium bromide to all wells at a final concentration of 1-2 µg/mL.
-
Immediately measure the fluorescence over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity against time. A lower rate of fluorescence increase in the absence of an inhibitor, compared to the rate in its presence, indicates active efflux of ethidium bromide.
-
Visualizations
References
Technical Support Center: Optimizing Xeruborbactam for MIC Susceptibility Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Xeruborbactam for Minimum Inhibitory Concentration (MIC) susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is Xeruborbactam and what is its primary mechanism of action?
A1: Xeruborbactam (formerly QPX7728) is a potent, broad-spectrum, cyclic boronate-based beta-lactamase inhibitor (BLI).[1][2][3] It is designed to inhibit a wide range of serine and metallo-beta-lactamases (MBLs), enzymes that confer resistance to beta-lactam antibiotics in bacteria.[1][2][3][4] By inhibiting these enzymes, Xeruborbactam can restore the activity of partner beta-lactam antibiotics against otherwise resistant bacterial strains.[5][6][7] Interestingly, at concentrations generally higher than those required for beta-lactamase inhibition, Xeruborbactam also possesses modest direct antibacterial activity against some Gram-negative bacteria by binding to penicillin-binding proteins (PBPs).[4][8][9]
Q2: What is the recommended fixed concentration of Xeruborbactam for routine MIC testing?
A2: For routine MIC susceptibility testing in combination with a partner beta-lactam antibiotic such as meropenem (B701), a fixed concentration of 8 µg/mL of Xeruborbactam is widely recommended.[1][2][3][8][9] This concentration is supported by pharmacokinetic/pharmacodynamic (PK-PD) modeling and has been shown to be effective in potentiating the activity of beta-lactams against a broad range of clinically relevant pathogens.[1] Some studies have also utilized a fixed concentration of 4 µg/mL for comparative purposes.[1][2][3][10]
Q3: Why is a fixed concentration of the inhibitor used in MIC testing?
A3: Using a fixed concentration of the beta-lactamase inhibitor, such as Xeruborbactam, while performing a two-fold serial dilution of the beta-lactam antibiotic is the standard methodology recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][11][12][13][14][15] This approach allows for the determination of the MIC of the beta-lactam partner in the presence of a clinically relevant concentration of the inhibitor, providing a clear measure of the inhibitor's ability to restore the antibiotic's potency.
Q4: When might I consider testing concentrations of Xeruborbactam other than 8 µg/mL?
A4: While 8 µg/mL is the standard, you might consider testing other concentrations in specific research contexts, such as:
-
Investigating a new, uncharacterized beta-lactam partner: To determine the optimal concentration of Xeruborbactam for a novel beta-lactam antibiotic.
-
Studying specific, highly resistant bacterial isolates: To understand if a higher concentration of Xeruborbactam is required to overcome resistance in isolates with novel or multiple resistance mechanisms.
-
Basic research into inhibitor kinetics and mechanisms: To explore the concentration-dependent effects of Xeruborbactam on different beta-lactamases or bacterial strains.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High MIC values for the beta-lactam/Xeruborbactam combination against expectedly susceptible strains. | 1. Degradation of Xeruborbactam: Improper storage or handling of the Xeruborbactam stock solution. 2. Suboptimal Xeruborbactam concentration: The fixed concentration used may be too low for the specific bacterial strain or resistance mechanism. 3. Inherent resistance to the beta-lactam: The bacterial strain may possess resistance mechanisms unaffected by Xeruborbactam (e.g., target site modification, efflux pumps).[8][16] 4. Incorrect testing methodology: Errors in media preparation, inoculum density, or incubation conditions. | 1. Prepare fresh Xeruborbactam stock solutions for each experiment. Store according to the manufacturer's instructions. 2. Perform a checkerboard titration to evaluate a range of Xeruborbactam and beta-lactam concentrations (see Experimental Protocols). 3. Characterize the resistance mechanisms of the bacterial strain (e.g., via whole-genome sequencing). 4. Review and strictly adhere to CLSI or EUCAST guidelines for broth microdilution MIC testing.[13] |
| Inconsistent or non-reproducible MIC results. | 1. Variability in inoculum preparation: Inconsistent bacterial cell density in the inoculum. 2. Edge effects in microtiter plates: Evaporation from wells on the plate periphery. 3. Contamination: Contamination of bacterial cultures, media, or reagents. | 1. Standardize the inoculum preparation using a spectrophotometer or a McFarland standard. 2. Use a plate sealer or fill the outer wells with sterile broth to minimize evaporation. 3. Employ aseptic techniques throughout the experimental setup. |
| Unexpectedly low MIC values for the beta-lactam alone. | 1. Loss of resistance in the bacterial strain: The bacterial strain may have lost its resistance plasmid or mutated during subculturing. 2. Incorrect bacterial strain: The wrong strain may have been used for the experiment. | 1. Use fresh isolates from frozen stocks for each experiment. Periodically verify the resistance profile of the working culture. 2. Confirm the identity of the bacterial strain using standard microbiological or molecular methods. |
| Visible precipitation in the wells of the microtiter plate. | 1. Poor solubility of Xeruborbactam or the beta-lactam: The compound may not be fully dissolved in the test medium. 2. Interaction between the compounds and media components: The drug or inhibitor may be incompatible with the chosen broth. | 1. Ensure that stock solutions are fully dissolved before adding them to the test medium. Consider using a different solvent for the stock solution if compatible with the assay. 2. Consult the literature for any known incompatibilities with the test medium. |
Data Presentation
Table 1: Example MIC Data for Meropenem in Combination with a Fixed Concentration of Xeruborbactam
| Bacterial Strain | Meropenem MIC (µg/mL) | Meropenem + Xeruborbactam (8 µg/mL) MIC (µg/mL) | Fold-change in MIC |
| E. coli (NDM-1 positive) | 64 | 1 | 64 |
| K. pneumoniae (KPC-2 positive) | 32 | 0.5 | 64 |
| P. aeruginosa (Wild-type) | 1 | 0.5 | 2 |
| A. baumannii (OXA-23 positive) | 128 | 4 | 32 |
Table 2: Intrinsic Antibacterial Activity of Xeruborbactam
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Carbapenem-resistant Enterobacterales | 16 | 32 |
| Carbapenem-resistant A. baumannii | 16 | 64 |
| P. aeruginosa | >64 | >64 |
Data compiled from multiple sources.[8][9]
Experimental Protocols
Protocol 1: Standard Broth Microdilution MIC with a Fixed Xeruborbactam Concentration
This protocol follows the general principles of the CLSI broth microdilution method.
-
Preparation of Reagents:
-
Prepare a stock solution of the beta-lactam antibiotic at 100 times the highest desired final concentration in a suitable solvent.
-
Prepare a stock solution of Xeruborbactam. To achieve a final fixed concentration of 8 µg/mL, prepare a working solution in cation-adjusted Mueller-Hinton Broth (CAMHB) at twice the final concentration (16 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Plate Setup:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the beta-lactam antibiotic.
-
Add the Xeruborbactam working solution (16 µg/mL) to each well containing the diluted beta-lactam.
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (inoculum in CAMHB) and a sterility control (uninoculated CAMHB).
-
-
Incubation and Reading:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the beta-lactam antibiotic that completely inhibits visible growth of the organism.
-
Protocol 2: Checkerboard Assay for Optimizing Xeruborbactam Concentration
This method is used to evaluate the synergistic effect of two antimicrobial agents over a range of concentrations.
-
Plate Setup:
-
Prepare a 96-well microtiter plate.
-
Along the x-axis, perform a two-fold serial dilution of the beta-lactam antibiotic.
-
Along the y-axis, perform a two-fold serial dilution of Xeruborbactam (e.g., from 32 µg/mL down to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum (as described in Protocol 1) to each well.
-
Incubate the plate under the same conditions as the standard MIC assay.
-
-
Data Analysis:
-
Determine the MIC of the beta-lactam at each concentration of Xeruborbactam.
-
The optimal concentration of Xeruborbactam is typically the lowest concentration that achieves the maximal reduction in the beta-lactam MIC.
-
Visualizations
References
- 1. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Xeruborbactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro effects of the new oral β-lactamase inhibitor xeruborbactam in combination with oral β-lactams against clinical Mycobacterium abscessus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. idus.us.es [idus.us.es]
- 15. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 16. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Xeruborbactam disodium in vitro assays
Technical Support Center: Xeruborbactam Disodium (B8443419)
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Xeruborbactam disodium in common in vitro assay systems. Proper handling and solubilization are critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of Xeruborbactam disodium?
A1: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended.[1] Xeruborbactam disodium is available from vendors as a pre-dissolved 10 mM solution in DMSO, indicating its good solubility in this solvent.[1] For aqueous-based assays, it is standard practice to prepare a concentrated stock in DMSO and then dilute it into the final aqueous buffer.[2] Be mindful of the final DMSO concentration in your assay, as it can affect experimental outcomes, typically it should be kept below 0.5%.[3][4]
Table 1: General Solubility Profile for Xeruborbactam Disodium
| Solvent | Type | Typical Stock Concentration | Notes |
|---|---|---|---|
| DMSO | Polar Aprotic | 10-50 mM | Recommended for primary stock solutions. Can be toxic to cells at concentrations >0.5%.[3][4] |
| Water | Aqueous | >10 mg/mL (pH dependent) | As a disodium salt, aqueous solubility is significantly influenced by pH.[5][6] May require pH adjustment for full dissolution. |
| Ethanol | Polar Protic | Low (Generally <5 mM) | Lower solubilizing power than DMSO for this class of compounds.[3] May be used as an intermediate solvent. |
| PBS (pH 7.4) | Aqueous Buffer | Variable | Solubility is generally good, but high concentrations may require optimization (e.g., warming, pH adjustment). |
Q2: My Xeruborbactam disodium is not fully dissolving in my aqueous assay buffer. What steps can I take?
A2: Difficulty in dissolving Xeruborbactam disodium directly into an aqueous buffer at high concentrations is a common issue. As a disodium salt of a weakly acidic compound, its solubility is pH-dependent.[5][6] Follow the troubleshooting workflow below to improve dissolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Porin Mutations Affecting Xeruborbactam Activity in Klebsiella pneumoniae
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xeruborbactam and Klebsiella pneumoniae. The following information addresses common challenges arising from porin mutations that can impact Xeruborbactam's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Xeruborbactam against Klebsiella pneumoniae?
A1: Xeruborbactam is a cyclic boronate compound that acts as a broad-spectrum β-lactamase inhibitor, effective against both serine and metallo-β-lactamases.[1][2] In addition to inhibiting β-lactamases, Xeruborbactam also exhibits intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][3] This dual mechanism allows it to restore the activity of β-lactam antibiotics and to exert a direct killing effect on the bacteria.
Q2: How do OmpK35 and OmpK36 porin mutations in K. pneumoniae affect Xeruborbactam's activity?
A2: OmpK35 and OmpK36 are the primary outer membrane porins in K. pneumoniae that facilitate the entry of hydrophilic molecules, including many antibiotics like Xeruborbactam, into the periplasmic space.[4] Mutations leading to the loss or functional alteration of these porins, particularly OmpK36, can significantly reduce the influx of Xeruborbactam.[1][5] This decreased intracellular concentration can lead to a 2- to 4-fold increase in the Minimum Inhibitory Concentration (MIC) of Xeruborbactam.[1][3]
Q3: My MIC values for Xeruborbactam against a clinical isolate of K. pneumoniae are higher than expected. What could be the cause?
A3: Higher than expected MIC values for Xeruborbactam can be attributed to several factors:
-
Porin Mutations: The most common cause is the presence of mutations in the ompK35 and/or ompK36 genes, leading to reduced drug entry.[1][5]
-
Efflux Pumps: Overexpression of efflux pumps, such as AcrAB-TolC, can actively transport Xeruborbactam out of the cell, although its impact on Xeruborbactam is generally less pronounced compared to its effect on other β-lactamase inhibitors.[1]
-
Target Alterations: While less common for Xeruborbactam, mutations in the target PBPs could potentially reduce its binding affinity.
-
Presence of specific β-lactamases: While Xeruborbactam is a broad-spectrum inhibitor, exceptionally high levels of certain β-lactamases might require higher concentrations for effective inhibition.
Q4: How can I determine if my K. pneumoniae isolate has functionally significant porin mutations?
A4: You can investigate porin mutations through a combination of phenotypic and genotypic methods:
-
Phenotypic Analysis: Perform Outer Membrane Protein (OMP) analysis using SDS-PAGE to visualize the presence or absence of OmpK35 and OmpK36 protein bands.
-
Gene Expression Analysis: Use quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of ompK35 and ompK36 mRNA.[5][6]
-
Genotypic Analysis: Sequence the ompK35 and ompK36 genes to identify insertions, deletions, or point mutations that could lead to non-functional proteins.
Troubleshooting Guides
Problem 1: Inconsistent Xeruborbactam MIC Results
Symptoms:
-
High variability in MIC values across replicate experiments.
-
Difficulty in determining a clear endpoint for bacterial growth inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the bacterial inoculum is prepared from a fresh overnight culture and standardized to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[7] |
| Media and Reagents | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines.[7][8] Ensure all antibiotic solutions are freshly prepared and stored correctly. |
| Incubation Conditions | Incubate microdilution plates at 35°C ± 1°C for 16-20 hours in ambient air.[9] Inconsistent temperatures can affect bacterial growth rates. |
| Plate Reading | Read MICs as the lowest concentration of Xeruborbactam that completely inhibits visible growth.[7] Use a standardized light source and background to aid in visual inspection. |
Problem 2: Suspected Porin Loss Affecting Xeruborbactam Activity
Symptoms:
-
A 2- to 4-fold or higher increase in Xeruborbactam MIC compared to wild-type strains.[1][3]
-
Resistance or reduced susceptibility to other antibiotics that utilize porin channels for entry (e.g., carbapenems, cephalosporins).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected porin loss.
Data Presentation
Table 1: Impact of Porin Mutations on Xeruborbactam MIC in Klebsiella pneumoniae
| Strain | Genotype | OmpK35 Status | OmpK36 Status | Xeruborbactam MIC (µg/mL) | Fold Increase in MIC |
| Wild-Type | ompK35+/ompK36+ | Functional | Functional | 8 - 16 | - |
| Mutant 1 | ΔompK35 | Non-functional | Functional | 8 - 16 | 1 |
| Mutant 2 | ΔompK36 | Functional | Non-functional | 16 - 32 | 2 |
| Mutant 3 | ΔompK35/ΔompK36 | Non-functional | Non-functional | 32 - 64 | 2 - 4 |
| Mutant 4 | ΔompK35/ΔompK36 + AcrAB overexpression | Non-functional | Non-functional | 64 | 4 |
Data compiled from studies on isogenic laboratory mutants.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Xeruborbactam powder
-
K. pneumoniae isolates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Xeruborbactam Stock Solution: Prepare a stock solution of Xeruborbactam at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water).
-
Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the Xeruborbactam stock solution in CAMHB to achieve a final concentration range (e.g., 0.125 to 128 µg/mL).
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10^6 CFU/mL.
-
-
Inoculate Microtiter Plates: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted Xeruborbactam, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plates at 35°C ± 1°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Xeruborbactam at which there is no visible growth of bacteria.
Outer Membrane Protein (OMP) Extraction and SDS-PAGE Analysis
Materials:
-
Lysis buffer (e.g., 20 mM sodium phosphate (B84403) pH 7.0)
-
N-lauroylsarcosine (Sarkosyl)
-
Ultracentrifuge
-
SDS-PAGE gels (e.g., 12% acrylamide)
-
Coomassie Brilliant Blue stain
Procedure:
-
Cell Culture and Lysis:
-
Grow K. pneumoniae to the mid-logarithmic phase in a suitable broth.
-
Harvest cells by centrifugation and wash with lysis buffer.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.
-
-
Isolation of Cell Envelopes: Centrifuge the cell lysate at a low speed to remove unlysed cells. Then, ultracentrifuge the supernatant at 100,000 x g for 1 hour to pellet the cell envelopes.
-
Solubilization of Inner Membrane: Resuspend the cell envelope pellet in lysis buffer containing 2% Sarkosyl and incubate at room temperature for 30-60 minutes. This solubilizes the inner membrane proteins.
-
Isolation of Outer Membrane Proteins: Ultracentrifuge the suspension at 100,000 x g for 1 hour. The resulting pellet contains the outer membrane proteins.
-
SDS-PAGE:
-
Resuspend the OMP pellet in a sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands corresponding to OmpK35 and OmpK36 (typically around 35-38 kDa).
-
Quantitative Real-Time PCR (qRT-PCR) for ompK35 and ompK36 Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or TaqMan probes
-
Primers for ompK35, ompK36, and a housekeeping gene (e.g., rpoB)
Procedure:
-
RNA Extraction: Extract total RNA from mid-log phase K. pneumoniae cultures using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction:
-
Set up the qPCR reaction with cDNA, primers for the target genes (ompK35, ompK36) and the housekeeping gene, and a qPCR master mix.
-
Use a qPCR instrument to perform the amplification and data collection.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene.
-
Calculate the relative expression of ompK35 and ompK36 in the test isolate compared to a wild-type control strain using the ΔΔCt method.[6]
-
Visualizations
Caption: Mechanism of Xeruborbactam action and impact of porin mutation.
Caption: Recommended experimental workflow for investigating Xeruborbactam resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Study of OmpK35 and OmpK36 Expression in Carbapenem Resistant ESBL Producing Clinical Isolates of Klebsiella pneumoniae [scirp.org]
- 7. A Rapid Antimicrobial Susceptibility Test for Klebsiella pneumoniae Using a Broth Micro-Dilution Combined with MALDI TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to interpret unexpected MIC results with Xeruborbactam combinations
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected Minimum Inhibitory Concentration (MIC) results with Xeruborbactam combinations.
Frequently Asked Questions (FAQs)
Q1: What is Xeruborbactam and what is its primary mechanism of action?
Xeruborbactam (formerly QPX7728) is a novel broad-spectrum β-lactamase inhibitor (BLI) of the cyclic boronate class.[1][2] Its primary mechanism is the inhibition of a wide range of serine-β-lactamases (SBLs) (Classes A, C, D) and metallo-β-lactamases (MBLs) (Class B), which are enzymes that inactivate β-lactam antibiotics.[2][3] By inhibiting these enzymes, Xeruborbactam can restore the activity of partner β-lactam antibiotics against many resistant Gram-negative bacteria.[4][5]
Q2: Does Xeruborbactam have its own antibacterial activity?
Yes, Xeruborbactam possesses modest intrinsic antibacterial activity against some Gram-negative bacteria, including carbapenem-resistant Enterobacterales and Acinetobacter baumannii.[1][6] This activity is attributed to the inhibition of Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[1][7] This dual action—β-lactamase inhibition and direct PBP inhibition—may contribute to its potentiation of β-lactam antibiotics.[6]
Q3: What are typical MIC values for Xeruborbactam alone?
The intrinsic activity of Xeruborbactam is observed at concentrations generally higher than those required for β-lactamase inhibition.[6] The MIC values can vary by species.
Table 1: Intrinsic Activity of Xeruborbactam Against Key Bacterial Groups
| Organism Group | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|---|
| Carbapenem-Resistant Enterobacterales | 1,028 | 16 | 32 | 2 to 64 |
| Carbapenem-Resistant A. baumannii | 505 | 16 | 64 | 1 to >64 |
| P. aeruginosa | 506 | >64 | >64 | 8 to >64 |
Source: Data compiled from multiple studies.[1][6]
Q4: How should MIC results for Xeruborbactam combinations be interpreted?
MIC results for a β-lactam/Xeruborbactam combination should be interpreted based on established breakpoints for the combination, as defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI).[8][9] It is crucial not to compare the absolute MIC value of one antibiotic combination with another directly.[8][9] A result is typically categorized as Susceptible (S), Intermediate (I), or Resistant (R), indicating the likelihood of therapeutic success at standard dosages.[10][11]
Troubleshooting Unexpected MIC Results
Unexpected or inconsistent MIC results can arise from various factors, ranging from the specific resistance mechanisms of the bacterial isolate to the experimental methodology.
Issue 1: Higher-than-expected MICs in Enterobacterales
You observe that the MIC of a β-lactam/Xeruborbactam combination against an Enterobacterales isolate (e.g., K. pneumoniae, E. coli) is higher than anticipated.
-
Possible Cause 1: Presence of an uninhibited β-lactamase. While Xeruborbactam has a broad spectrum, some specific MBL variants, such as IMP-10, SPM-1, and SIM-1, are not significantly inhibited.[7][12]
-
Recommended Action:
-
Molecular Identification: Use PCR and sequencing to identify the specific β-lactamase genes present in the isolate.
-
Biochemical Assays: Perform enzyme kinetic assays with the purified β-lactamase to determine the inhibition constant (Kᵢ) of Xeruborbactam.[7]
-
-
Possible Cause 2: Altered membrane permeability. Reduced permeability due to the loss or mutation of outer membrane porins (e.g., OmpK35 and OmpK36 in K. pneumoniae) can restrict Xeruborbactam's entry into the cell, leading to elevated MICs.[1][6] Inactivation of OmpK36 alone or with OmpK35 can result in a 2- to 4-fold increase in the Xeruborbactam MIC.[1][6]
-
Recommended Action:
-
Gene Sequencing: Sequence the major porin genes (e.g., ompK35, ompK36, ompF, ompC) to check for mutations or deletions.
-
Gene Expression Analysis: Use RT-qPCR to quantify the expression levels of porin genes.
-
-
Possible Cause 3: Efflux pump upregulation. Overexpression of efflux pumps can actively transport Xeruborbactam out of the bacterial cell, increasing the MIC.
-
Recommended Action:
-
Phenotypic Testing: Perform MIC testing with and without a broad-spectrum efflux pump inhibitor (EPI), such as PAβN (phenylalanine-arginine β-naphthylamide). A significant reduction (≥4-fold) in the MIC in the presence of the EPI suggests efflux is a contributing factor. (See Protocol 2).
-
Issue 2: Markedly Higher-than-expected MICs in P. aeruginosa
You observe that a β-lactam/Xeruborbactam combination is significantly less effective against a P. aeruginosa isolate than expected.
-
Primary Cause: Efflux Pump Overexpression. P. aeruginosa is known for its highly effective efflux systems. The MexAB-OprM efflux pump, in particular, has been shown to significantly impact the MIC values of Xeruborbactam-based combinations in this organism.[12][13]
-
Recommended Action:
-
MIC Testing with an EPI: This is the most direct method. A substantial decrease in the MIC when tested with an EPI like PAβN strongly implicates efflux.[12] (See Protocol 2).
-
Expression Analysis: Quantify the expression of efflux pump genes (e.g., mexA, mexB, oprM) using RT-qPCR.
-
Table 2: Documented Impact of Resistance Mechanisms on Xeruborbactam MICs
| Organism | Resistance Mechanism | Observed Effect on Xeruborbactam MIC |
|---|---|---|
| K. pneumoniae | Inactivation of OmpK36 (porin) | 2- to 4-fold increase |
| K. pneumoniae | Inactivation of OmpK35 & OmpK36 (porins) | 2- to 4-fold increase |
| P. aeruginosa | MexAB-OprM Efflux Pump | Significantly increased MICs |
Source: Data from published studies.[1][6][12][13]
Issue 3: Inconsistent or Non-Reproducible MIC Results
Your MIC results for the same isolate vary significantly between experiments.
-
Possible Cause 1: Inoculum Effect. The density of the bacterial inoculum can impact the MIC, particularly for β-lactam/BLI combinations.[14] A higher-than-standardized inoculum can lead to increased β-lactamase production, resulting in falsely elevated MICs.
-
Recommended Action:
-
Standardize Inoculum: Strictly adhere to protocols for inoculum preparation, ensuring the turbidity matches a 0.5 McFarland standard.[15]
-
Verify Colony Counts: Periodically perform colony counts on your standardized inocula to ensure they fall within the recommended range (e.g., 5 x 10⁵ CFU/mL in the final well).[15]
-
-
Possible Cause 2: Methodological Deviations. Minor variations in media, incubation time, temperature, or plate reading can affect results.
-
Recommended Action:
-
Follow Standard Protocols: Adhere strictly to CLSI or EUCAST guidelines for broth microdilution or other susceptibility testing methods.[16]
-
Run Quality Control (QC) Strains: Always include appropriate QC strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) in every experimental run. Results should fall within the established QC ranges.
-
Visual Guides and Workflows
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting unexpectedly high MIC results.
Caption: Troubleshooting flowchart for high MIC results.
Mechanism of Action
This diagram illustrates the dual mechanism of Xeruborbactam.
Caption: Dual mechanism of Xeruborbactam action.
Key Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is a generalized method based on CLSI guidelines for determining the MIC of a β-lactam in combination with a fixed concentration of Xeruborbactam.
-
Reagent Preparation:
-
Prepare stock solutions of the β-lactam antibiotic and Xeruborbactam in appropriate solvents.
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a 96-well microtiter plate by dispensing CAMHB.
-
Add Xeruborbactam to each well (excluding growth/sterility controls) to achieve a final fixed concentration (e.g., 4 or 8 µg/mL).
-
Create a two-fold serial dilution of the β-lactam antibiotic across the plate.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies from an overnight agar (B569324) plate.
-
Suspend the colonies in saline or sterile water.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension into CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the prepared microtiter plate with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, read the plate. The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of the fixed Xeruborbactam concentration) that completely inhibits visible bacterial growth.[10]
-
Protocol 2: MIC Assay with an Efflux Pump Inhibitor (EPI)
This protocol is designed to assess the contribution of efflux pumps to resistance.
-
Experimental Setup:
-
Prepare two sets of 96-well microtiter plates as described in Protocol 1.
-
Plate A (Control): Perform the β-lactam/Xeruborbactam MIC assay exactly as described above.
-
Plate B (EPI): In addition to the β-lactam and Xeruborbactam, add a sub-inhibitory concentration of an EPI (e.g., 20 mg/L of PAβN) to every well. The concentration of the EPI should be confirmed not to inhibit bacterial growth on its own.
-
-
Inoculation and Incubation:
-
Inoculate and incubate both plates under identical conditions as described in Protocol 1.
-
-
Data Analysis:
-
Determine the MIC from both Plate A (MIC_control) and Plate B (MIC_EPI).
-
Interpretation: A ≥4-fold reduction in the MIC in the presence of the EPI (MIC_EPI ≤ MIC_control / 4) is considered significant and indicates that efflux is a mechanism of resistance.
-
References
- 1. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Xeruborbactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 9. idexx.com [idexx.com]
- 10. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 11. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 12. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid optical determination of β-lactamase and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microrao.com [microrao.com]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Meropenem Potentiation with Xeruborbactam
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Xeruborbactam and meropenem (B701). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Xeruborbactam potentiates the activity of meropenem?
A1: Xeruborbactam is a broad-spectrum, bicyclic boronate β-lactamase inhibitor.[1] Its primary mechanism of action is the inhibition of a wide range of bacterial β-lactamases, including both serine-β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (Ambler class B).[2][3] By inactivating these enzymes, Xeruborbactam protects meropenem from degradation, allowing the carbapenem (B1253116) antibiotic to effectively inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[4][5]
Q2: Does Xeruborbactam have any intrinsic antibacterial activity?
A2: Yes, Xeruborbactam does exhibit modest intrinsic antibacterial activity against some Gram-negative bacteria.[3][4] This activity is attributed to its ability to bind to multiple penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[4][5] This dual-action — β-lactamase inhibition and direct PBP binding — contributes to its potentiation effect with β-lactam antibiotics.[4]
Q3: Against which types of resistant bacteria is the meropenem-Xeruborbactam combination most effective?
A3: The combination of meropenem and Xeruborbactam has demonstrated high potency against a broad spectrum of carbapenem-resistant Enterobacterales (CRE).[2][6] This includes strains producing various carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and OXA-48-like carbapenemases.[2][3] Xeruborbactam effectively restores the in vitro activity of meropenem against many of these challenging multidrug-resistant pathogens.[2][6]
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values.
-
Potential Cause: Variation in inoculum preparation. The density of the bacterial culture is a critical factor in susceptibility testing.
-
Recommended Solution: Ensure a standardized inoculum is prepared for each experiment. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Perform serial dilutions to achieve the desired final inoculum concentration in the assay wells.
-
Potential Cause: Variability in media composition. Minor differences in cation concentration or pH of the Mueller-Hinton Broth (MHB) can affect bacterial growth and antibiotic activity.
-
Recommended Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a single, reputable supplier for a series of related experiments. Ensure the pH is within the recommended range.
-
Potential Cause: Pipetting errors leading to inaccurate drug concentrations.
-
Recommended Solution: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. For viscous solutions, consider using reverse pipetting techniques.
Problem 2: Observing "trailing" or "phantom" growth at concentrations above the MIC.
-
Potential Cause: This phenomenon, known as the "trailing endpoint," can occur with some drug-bug combinations and is characterized by reduced but persistent growth in wells with antibiotic concentrations above the true MIC.
-
Recommended Solution: The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. However, for trailing endpoints, it is often defined as the concentration that shows a significant reduction in growth (e.g., ~80%) compared to the positive control. Consistency in the reading method is crucial for reproducible results.
Problem 3: The potentiation effect of Xeruborbactam appears lower than expected.
-
Potential Cause: Degradation of Xeruborbactam or meropenem.
-
Recommended Solution: Prepare fresh stock solutions of both compounds for each experiment. Store stock solutions at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.
-
Potential Cause: Sub-optimal concentration of Xeruborbactam. The potentiation effect is dependent on having a sufficient concentration of the inhibitor to inactivate the β-lactamases produced by the test organism.
-
Recommended Solution: Most studies use a fixed concentration of Xeruborbactam, often at 4 or 8 µg/mL.[7] Ensure the concentration used is appropriate for the bacterial strains being tested. It may be necessary to perform a preliminary experiment to determine the optimal fixed concentration of Xeruborbactam.
Data Presentation
Table 1: In Vitro Activity of Meropenem-Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)
| Organism | Resistance Mechanism | Meropenem MIC (µg/mL) | Meropenem/Xeruborbactam (8 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| E. coli | KPC-3 | 32 | ≤0.06 | ≥512 |
| K. pneumoniae | KPC-2 | 64 | 0.125 | 512 |
| E. cloacae | NDM-1 | 128 | 0.25 | 512 |
| K. pneumoniae | OXA-48 | 16 | ≤0.06 | ≥256 |
| E. coli | IMP-23 | 32 | 0.5 | 64 |
Note: Data are representative values compiled from published studies. Actual MICs may vary depending on the specific isolate.
Table 2: Comparative MIC₅₀/₉₀ Values of Meropenem-Xeruborbactam and Comparators against MBL-producing CRE
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Meropenem-Xeruborbactam | ≤0.06 | 1 |
| Cefepime-Taniborbactam | 4 | 16 |
| Meropenem | 32 | >128 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[7]
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay to Determine Meropenem-Xeruborbactam Potentiation
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Reagents:
-
Prepare stock solutions of meropenem and Xeruborbactam in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration 100 times the highest final concentration to be tested.
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation (Checkerboard setup for initial testing or fixed inhibitor concentration):
-
For a fixed Xeruborbactam concentration (e.g., 8 µg/mL):
-
Prepare a working solution of meropenem in CAMHB containing the fixed concentration of Xeruborbactam.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the meropenem-Xeruborbactam solution.
-
Also, prepare a set of wells with serial dilutions of meropenem alone as a control.
-
-
Add the diluted bacterial inoculum to each well.
-
Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
The potentiation effect is determined by comparing the MIC of meropenem alone to the MIC of meropenem in the presence of Xeruborbactam. A significant reduction (e.g., four-fold or greater) in the meropenem MIC indicates potentiation.
-
Visualizations
References
Technical Support Center: Xeruborbactam In Vitro Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xeruborbactam. Our aim is to help address potential variability in in vitro susceptibility testing results and ensure accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Xeruborbactam?
A1: Xeruborbactam is a cyclic boronate beta-lactamase inhibitor. It is designed to counteract bacterial resistance to beta-lactam antibiotics by inhibiting a wide range of serine and metallo-beta-lactamases. Additionally, Xeruborbactam possesses intrinsic antibacterial activity against some Gram-negative bacteria through the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
Q2: Which standard methodologies should be followed for Xeruborbactam susceptibility testing?
A2: While specific CLSI or EUCAST guidelines exclusively for Xeruborbactam are not yet established, the general principles for broth microdilution testing of beta-lactam/beta-lactamase inhibitor combinations should be followed. It is recommended to adhere to the methodologies outlined in CLSI document M07 "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically" and the corresponding EUCAST guidelines.[1][2] In published research, a fixed concentration of Xeruborbactam is commonly used in combination with a partner beta-lactam antibiotic.[3]
Q3: What is the recommended fixed concentration of Xeruborbactam for combination testing?
A3: Based on pharmacokinetic and pharmacodynamic (PK-PD) considerations, a fixed concentration of 8 µg/mL of Xeruborbactam is often used for susceptibility testing in combination with beta-lactam partners like meropenem.[3] Some studies have also utilized a fixed concentration of 4 µg/mL.[3] Researchers should select a concentration that is relevant to their experimental goals and clearly report it in their methodology.
Q4: What are the known bacterial resistance mechanisms that can affect Xeruborbactam's activity?
A4: The efficacy of Xeruborbactam, both alone and in combination, can be influenced by several bacterial resistance mechanisms. These include:
-
Efflux Pumps: Overexpression of efflux pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa, can reduce the intracellular concentration of Xeruborbactam, potentially leading to increased MIC values.
-
Porin Mutations: Alterations or loss of outer membrane porins, like OmpK36 in Klebsiella pneumoniae, can limit the entry of Xeruborbactam into the bacterial cell, thereby decreasing its effectiveness.
-
High-level production of specific β-lactamases: While Xeruborbactam is a broad-spectrum inhibitor, exceptionally high levels of certain beta-lactamases may still impact its efficacy.
Troubleshooting Guide
Variability in in vitro susceptibility results for Xeruborbactam can arise from several factors. This guide provides a structured approach to troubleshoot common issues.
Issue 1: Higher than Expected MIC Values or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Inoculum Density | The "inoculum effect," where a higher bacterial density leads to increased MICs, is a known phenomenon for beta-lactam antibiotics and their inhibitors. Ensure the final inoculum concentration in the wells is standardized, typically to 5 x 10^5 CFU/mL as per CLSI guidelines.[4] Even minor variations within the acceptable range can impact results.[4] |
| Media Composition | Cation concentrations (Ca2+ and Mg2+) in Mueller-Hinton Broth (MHB) can influence the activity of some antimicrobial agents.[5][6][7][8][9] Use cation-adjusted MHB as recommended by CLSI to ensure consistency.[7] Lot-to-lot variability in media can also be a factor; consider testing a new lot if unexpected results are observed.[6] |
| Bacterial Strain Integrity | Verify the purity of the bacterial culture to rule out contamination. Confirm the identity and expected resistance profile of the test organism. Sub-culturing can sometimes lead to changes in phenotype; use fresh isolates or strains from a reliable stock. |
| Xeruborbactam Solution | Prepare fresh stock solutions of Xeruborbactam for each experiment, as the stability of the compound in solution over time may vary. Ensure complete solubilization of the powder. |
Issue 2: Unexpectedly Low MIC Values
| Potential Cause | Troubleshooting Steps |
| Low Inoculum Density | An inoculum concentration below the recommended 5 x 10^5 CFU/mL can lead to artificially low MIC values. Verify your inoculum preparation and quantification methods. |
| Media pH | The pH of the Mueller-Hinton Broth should be between 7.2 and 7.4. An incorrect pH can affect the activity of some antimicrobial agents. |
Issue 3: Poor Reproducibility Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of bacterial inoculum, media, and antimicrobial agents. Use calibrated pipettes. |
| Incubation Conditions | Maintain consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for most rapidly growing bacteria). |
| Reading of Results | Establish a consistent method for reading MIC endpoints, especially when dealing with trailing endpoints or skipped wells. |
Experimental Protocols
Broth Microdilution Susceptibility Testing for Xeruborbactam in Combination with a Beta-Lactam
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.
-
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Xeruborbactam powder
-
Partner beta-lactam antibiotic powder
-
96-well microtiter plates
-
Bacterial isolates for testing
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standards (0.5)
-
Calibrated pipettes and sterile tips
-
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of the partner beta-lactam at a concentration that will allow for serial two-fold dilutions across the desired testing range.
-
Prepare a stock solution of Xeruborbactam. From this, prepare a working solution in CAMHB that, when added to the microtiter plate wells, will result in the desired fixed final concentration (e.g., 8 µg/mL or 4 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation and Inoculation:
-
In each well of the microtiter plate, add the CAMHB containing the fixed concentration of Xeruborbactam.
-
Perform serial two-fold dilutions of the partner beta-lactam across the rows of the plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation and Reading:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the partner beta-lactam, in the presence of the fixed concentration of Xeruborbactam, that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Workflow for Xeruborbactam in vitro susceptibility testing.
Caption: Troubleshooting logic for Xeruborbactam MIC variability.
References
- 1. goums.ac.ir [goums.ac.ir]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of divalent cation concentrations on the antibiotic susceptibilities of nonfermenters other than Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cation Concentration Variability of Four Distinct Mueller-Hinton Agar Brands Influences Polymyxin B Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. exodocientifica.com.br [exodocientifica.com.br]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Degradation of Xeruborbactam During Experimental Procedures
Welcome to the technical support center for Xeruborbactam. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Xeruborbactam during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most stable form of Xeruborbactam for experimental use?
A1: The free form of Xeruborbactam is prone to instability. It is highly recommended to use the disodium (B8443419) salt form (Xeruborbactam disodium), which is more stable and retains the same biological activity.[1]
Q2: What are the recommended storage conditions for Xeruborbactam disodium?
A2: Proper storage is crucial to minimize degradation. The following table summarizes the recommended storage conditions for Xeruborbactam disodium in both solid and solution forms.
| Form | Storage Temperature | Duration | Special Considerations |
| Solid | 0 - 4 °C | Short-term (days to weeks) | Dry and dark environment.[2] |
| -20 °C | Long-term (months to years) | Dry and dark environment.[2] | |
| Stock Solution | -20 °C | 1 month | Sealed storage, away from moisture and light.[3] |
| -80 °C | 6 months | Sealed storage, away from moisture and light.[3] |
Q3: How should I prepare stock solutions of Xeruborbactam disodium?
A3: To prepare stock solutions, dissolve Xeruborbactam disodium in an appropriate solvent such as cation-adjusted Mueller-Hinton broth (CAMHB) for in vitro assays.[4] For aqueous stock solutions, it is recommended to filter-sterilize using a 0.22 µm filter before use.[3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation. Store the aliquots at -80°C for up to 6 months.[3]
Q4: Is Xeruborbactam susceptible to degradation in aqueous solutions?
A4: Yes, like other β-lactam compounds, Xeruborbactam is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is influenced by pH and temperature. Boronic acids, in general, can also be susceptible to oxidation.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of Xeruborbactam in experimental settings.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound activity in in-vitro assays. | Degradation of Xeruborbactam in the assay medium. | - Prepare fresh solutions of Xeruborbactam for each experiment.- Use the more stable disodium salt form.- Ensure the pH of the assay medium is within a stable range for Xeruborbactam (if known, otherwise neutral pH is a safer starting point).- Minimize the exposure of the compound to elevated temperatures and light during the experiment. |
| Precipitation of the compound in stock solutions. | Poor solubility or supersaturation. | - Use a recommended solvent such as DMSO or water for the disodium salt.- Gently warm the solution or use sonication to aid dissolution.- Ensure the concentration does not exceed the solubility limit in the chosen solvent. |
| Inconsistent results between experiments. | - Inconsistent preparation of Xeruborbactam solutions.- Degradation of stock solutions over time.- Contamination of stock solutions. | - Standardize the protocol for solution preparation, including solvent, concentration, and handling procedures.- Aliquot stock solutions and use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.- Use sterile techniques and filter-sterilize aqueous solutions to prevent microbial contamination. |
| Formation of unknown peaks in analytical chromatography (HPLC/LC-MS). | Degradation of Xeruborbactam. | - Analyze samples immediately after preparation.- If storage is necessary, store at -80°C and minimize the storage time.- Investigate the degradation pathway by performing forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products. |
Experimental Protocols
Protocol for Preparation of Xeruborbactam Disodium Stock Solution
-
Materials:
-
Xeruborbactam disodium powder
-
Sterile, high-purity water or DMSO
-
Sterile, conical tubes (e.g., 50 mL)
-
Sterile, single-use microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
(Optional) Sonicator
-
(For aqueous solutions) 0.22 µm sterile syringe filter
-
-
Procedure:
-
Equilibrate the Xeruborbactam disodium powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of Xeruborbactam disodium powder using a calibrated balance in a sterile environment.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of sterile water or DMSO to achieve the desired stock concentration.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
For aqueous solutions, filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes. The volume of the aliquots should be suitable for a single experiment to avoid leftover solution and repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[3] For short-term storage, -20°C for up to one month is also an option.[3]
-
Visualizations
Caption: Recommended workflow for the preparation and handling of Xeruborbactam solutions.
Caption: Potential degradation pathways of Xeruborbactam under various stress conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the stability of Xeruborbactam in aqueous solutions
Welcome to the technical support center for Xeruborbactam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Xeruborbactam in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: I am preparing Xeruborbactam solutions for my experiments. Which form of the compound should I use?
A1: It is highly recommended to use the disodium (B8443419) salt of Xeruborbactam for your experiments. The free acid form of Xeruborbactam is known to be prone to instability in aqueous solutions.[1] The disodium salt is the more stable form and retains the same biological activity.[1]
Q2: How should I prepare my stock solutions of Xeruborbactam disodium salt?
A2: For stock solutions, it is advisable to dissolve the Xeruborbactam disodium salt in a suitable buffer. If you are using water as the solvent, it is recommended to prepare the working solution from the stock, and then sterilize it by filtering through a 0.22 μm filter before use.[2]
Q3: What are the recommended storage conditions for Xeruborbactam disodium salt stock solutions?
A3: For optimal stability of stock solutions, it is recommended to store them sealed, away from moisture and light, at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Short-term storage at 0-4°C for a few days to weeks is also possible.[3]
Q4: What factors can affect the stability of Xeruborbactam in my aqueous experimental setup?
A4: As a cyclic boronic acid derivative, the stability of Xeruborbactam in aqueous solutions can be influenced by several factors. The most critical factors are likely to be pH and temperature. Boronic esters are susceptible to hydrolysis, and this process can be accelerated at physiological pH.[4][5] Generally, for beta-lactam and beta-lactamase inhibitors, stability tends to decrease at higher pH values due to increased nucleophilic attack on the carbonyl group in the beta-lactam ring by water.[6]
Q5: Is there any quantitative data on the degradation kinetics of Xeruborbactam at different pH values and temperatures?
A5: Currently, there is a lack of publicly available, detailed quantitative data on the degradation half-life of Xeruborbactam under various pH and temperature conditions. However, studies on other beta-lactamase inhibitors, such as vaborbactam (B611620) (another boronic acid derivative), have shown that they can be stable for several hours at room temperature in solution. For example, meropenem/vaborbactam solutions are reported to be stable for up to 12 hours at room temperature.[7][8] For other beta-lactams and their inhibitors, degradation half-lives can range from a few hours to over 120 hours depending on the compound, pH, and temperature.[6][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in my assay over time. | Degradation of Xeruborbactam in the assay buffer. | 1. Ensure you are using the Xeruborbactam disodium salt.[1] 2. Prepare fresh solutions before each experiment. 3. Minimize the time the compound spends in aqueous solution at room temperature or 37°C. 4. If possible, conduct a preliminary stability test of Xeruborbactam in your specific assay buffer (see Experimental Protocols section). |
| Inconsistent results between experimental repeats. | Inconsistent solution preparation and storage. | 1. Strictly follow the recommended storage conditions for stock solutions (-80°C or -20°C).[2] 2. Use a consistent protocol for preparing working solutions, including the buffer system and final pH. 3. Ensure complete dissolution of the compound before use. |
| Difficulty in analyzing Xeruborbactam by Reverse-Phase HPLC. | On-column hydrolysis of the boronate ester. | This is a known challenge with boronate esters.[11][12] Consider using a high pH mobile phase, which has been shown to be successful for other reactive pinacolboronate esters.[11] |
Quantitative Data on the Stability of other Beta-Lactamase Inhibitors
While specific data for Xeruborbactam is not available, the following table summarizes stability data for other beta-lactamase inhibitors to provide a general reference.
| Compound | Medium | Temperature | pH | Half-life |
| Vaborbactam (with Meropenem) | PVC infusion bags | Room Temp (~24°C) | Not specified | Stable for 12 hours |
| Vaborbactam (with Meropenem) | PVC infusion bags | Refrigerated (~4°C) | Not specified | Stable for 120 hours |
| Clavulanic Acid | Cation-adjusted Mueller Hinton Broth | 36°C | 7.25 | 29.0 hours |
| Avibactam | Cation-adjusted Mueller Hinton Broth | 36°C | 7.25 | >120 hours |
| Tazobactam | Cation-adjusted Mueller Hinton Broth | 36°C | 7.25 | >120 hours |
| Sulbactam | Cation-adjusted Mueller Hinton Broth | 36°C | 7.25 | >120 hours |
Data for Vaborbactam is from[8]. Data for Clavulanic Acid, Avibactam, Tazobactam, and Sulbactam is from[6][9][10].
Experimental Protocols
Protocol 1: General Procedure for Assessing Xeruborbactam Stability in an Aqueous Buffer
This protocol provides a general method for determining the stability of Xeruborbactam in a specific aqueous buffer over time.
-
Preparation of Solutions:
-
Prepare a stock solution of Xeruborbactam disodium salt (e.g., 10 mg/mL) in a suitable solvent (e.g., water or DMSO) and store at -80°C.
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and bring it to the desired experimental temperature (e.g., 25°C or 37°C).
-
-
Initiation of the Stability Study:
-
Dilute the Xeruborbactam stock solution into the pre-warmed aqueous buffer to a final concentration (e.g., 100 µg/mL).
-
Immediately after mixing, take a sample for the time zero (T=0) measurement.
-
-
Incubation and Sampling:
-
Incubate the solution at the chosen temperature.
-
Collect samples at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Immediately upon collection, either analyze the sample or quench the degradation by freezing at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the remaining Xeruborbactam in each sample using a validated analytical method, such as LC-MS/MS.
-
Plot the concentration of Xeruborbactam versus time to determine the degradation kinetics and calculate the half-life.
-
Visualizations
Caption: Workflow for assessing Xeruborbactam stability.
Caption: Key factors influencing Xeruborbactam stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 6. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Meropenem and Vaborbactam Room Temperature and Refrigerated Stability in Polyvinyl Chloride Bags and Elastomeric Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Selection of Single-Step Resistance Mutants to Xeruborbactam
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the selection of single-step resistance mutants to Xeruborbactam.
Troubleshooting Guides
This section addresses specific issues that may be encountered during single-step resistance selection experiments with Xeruborbactam.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| No resistant mutants are observed on the selection plates. | The concentration of Xeruborbactam is too high. Studies have shown that no single-step mutants were obtained at 4x MIC for wild-type E. coli, K. pneumoniae, and A. baumannii.[1][2][3][4][5] | Use a lower selection concentration, such as 2x MIC, as successful mutant selection in K. pneumoniae has been reported at this concentration.[1] |
| The initial inoculum size is too small. The frequency of resistance to Xeruborbactam can be low. | Ensure a sufficiently large bacterial population (e.g., >10^9 CFU) is plated to increase the probability of capturing rare mutation events. | |
| The incubation time is insufficient for the growth of potentially slow-growing resistant mutants. | Extend the incubation period and monitor the plates daily for the appearance of colonies. | |
| A high number of colonies are growing on the selection plates, resembling the initial inoculum (a "lawn" of growth). | The concentration of Xeruborbactam in the agar (B569324) plates is too low or the antibiotic has degraded. | Verify the calculations for the Xeruborbactam concentration and ensure proper mixing in the agar. Prepare fresh antibiotic solutions and agar plates for each experiment. |
| The bacterial strain being tested has a higher intrinsic resistance than anticipated. | Perform MIC testing on the specific bacterial strain to confirm its susceptibility to Xeruborbactam before proceeding with the mutant selection experiment. | |
| The selected mutants show only a minimal increase in MIC to Xeruborbactam. | The selected mutations may confer a low-level resistance phenotype. For instance, mutants of K. pneumoniae selected at 2x MIC showed only a 2-fold increase in the Xeruborbactam MIC.[1] | This may be an expected outcome. Characterize the selected mutants to determine if the resistance phenotype is stable. Perform whole-genome sequencing to identify the genetic basis of resistance, such as mutations in the tolQ gene.[1] |
| The resistance phenotype of the selected mutants is not stable after subculturing in antibiotic-free media. | The observed resistance may have been due to transient adaptation rather than a stable genetic mutation. | Passage the mutant colonies multiple times on antibiotic-free media and then re-test the MIC of Xeruborbactam to confirm the stability of the resistant phenotype. |
| Mutants are obtained, but sequencing does not reveal mutations in known targets like penicillin-binding proteins (PBPs). | Resistance to Xeruborbactam may not be directly mediated by alterations in the primary PBP targets. Instead, it could be due to changes in other cellular systems. | Investigate other potential resistance mechanisms. For example, mutations in the tol-pal operon, specifically the tolQ gene, have been associated with low-level resistance in K. pneumoniae.[1] Also, consider the role of efflux pumps and porin channels.[1][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected frequency of single-step resistance to Xeruborbactam?
A1: The frequency of resistance appears to be concentration-dependent. For Klebsiella pneumoniae, no mutants were selected at 4x MIC (frequency <3 x 10-9), but at 2x MIC, the frequency of resistance was found to be 2 x 10-8.[1] For wild-type strains of E. coli and A. baumannii, no single-step mutants were obtained at 4x MIC.[1][2][3][4][5]
Q2: What are the known mechanisms of resistance to Xeruborbactam?
A2: Known mechanisms that can affect the activity of Xeruborbactam include:
-
Alterations in the Tol-Pal system: Mutations in the tolQ gene, a component of the Tol-Pal cell envelope complex, have been identified in K. pneumoniae mutants selected at 2x MIC.[1]
-
Efflux Pumps: The activity of Xeruborbactam can be affected by efflux pumps such as AdeIJK in Acinetobacter baumannii and MexAB-OprM in Pseudomonas aeruginosa.[1][4][5]
-
Porin Loss: Inactivation of OmpK35 and OmpK36 porins in Klebsiella pneumoniae can lead to a 2- to 4-fold increase in the MIC of Xeruborbactam.[1][4][5]
-
Primary Target: Xeruborbactam's primary mode of action is the inhibition of penicillin-binding proteins (PBPs).[1][4] While direct PBP mutations leading to resistance haven't been reported from single-step selections, they remain a theoretical possibility.
Q3: Does the development of resistance to Xeruborbactam affect its ability to potentiate β-lactam antibiotics?
A3: Studies on K. pneumoniae mutants selected at 2x MIC indicated that the mutations did not impact the ability of Xeruborbactam to potentiate the activity of β-lactam antibiotics through β-lactamase inhibition.[1][2][3][4][5]
Q4: What is the intrinsic antibacterial activity of Xeruborbactam?
A4: Xeruborbactam possesses direct, albeit modest, antibacterial activity against some Gram-negative bacteria at concentrations generally higher than those required for β-lactamase inhibition.[1] For example, the MIC50/MIC90 values against carbapenem-resistant Enterobacterales and Acinetobacter baumannii are 16/32 μg/mL and 16/64 μg/mL, respectively.[1][3][4]
Quantitative Data Summary
| Organism | Selection Condition | Frequency of Resistance | Fold-Increase in Xeruborbactam MIC | Genetic Locus of Mutation |
| Klebsiella pneumoniae | 4x MIC | <3 x 10-9 | Not Applicable | Not Applicable |
| Klebsiella pneumoniae | 2x MIC | 2 x 10-8 | 2-fold | tolQ |
| Escherichia coli (wild-type) | 4x MIC | No mutants obtained | Not Applicable | Not Applicable |
| Acinetobacter baumannii (wild-type) | 4x MIC | No mutants obtained | Not Applicable | Not Applicable |
Experimental Protocols
Protocol for Single-Step Resistance Mutant Selection
This protocol outlines the procedure for selecting single-step mutants resistant to Xeruborbactam.
1. Preparation of Bacterial Inoculum: a. From a single colony of the test organism (e.g., K. pneumoniae), inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). b. Incubate overnight at 37°C with shaking to reach stationary phase. c. Determine the concentration of viable cells (CFU/mL) by performing serial dilutions and plating on antibiotic-free agar.
2. Preparation of Selective Agar Plates: a. Prepare Mueller-Hinton Agar and autoclave. b. Cool the agar to 45-50°C. c. Add a stock solution of Xeruborbactam to the molten agar to achieve the desired final concentration (e.g., 2x MIC). d. Mix thoroughly and pour the plates. Allow them to solidify at room temperature. e. Prepare control plates containing no antibiotic.
3. Plating for Mutant Selection: a. Concentrate the overnight bacterial culture by centrifugation to obtain a high cell density. b. Resuspend the pellet in a small volume of saline or broth. c. Plate a large number of cells (e.g., 109 to 1010 CFU) onto the Xeruborbactam-containing agar plates. d. Plate appropriate dilutions of the culture onto the control plates to determine the initial viable cell count.
4. Incubation: a. Incubate the plates at 37°C for 48-72 hours. b. Examine the plates daily for the appearance of colonies.
5. Calculation of Mutation Frequency: a. Count the number of colonies that grow on the selective plates. b. Count the number of colonies on the control plates and calculate the total number of viable cells plated. c. Calculate the mutation frequency as the ratio of the number of resistant colonies to the total number of viable cells plated.
6. Characterization of Mutants: a. Isolate single colonies from the selective plates and streak for purity on fresh selective agar. b. Confirm the increase in MIC of Xeruborbactam for the purified mutants using a standard MIC determination method (e.g., broth microdilution). c. Investigate the genetic basis of resistance through whole-genome sequencing.
Visualizations
References
- 1. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Analysis of Xeruborbactam and Vaborbactam Efficacy
A deep dive into the mechanisms, in vitro activity, and clinical outcomes of two key β-lactamase inhibitors.
In the ongoing battle against antimicrobial resistance, β-lactamase inhibitors play a pivotal role in preserving the efficacy of β-lactam antibiotics. This guide provides a detailed comparative analysis of two such inhibitors: vaborbactam (B611620), an established agent, and xeruborbactam, a novel inhibitor in clinical development. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective strengths and spectrum of activity based on available experimental data.
Mechanism of Action: A Tale of Two Boronates
Both xeruborbactam and vaborbactam are cyclic boronic acid β-lactamase inhibitors. They function by forming a covalent adduct with the serine residue in the active site of serine-β-lactamases, effectively neutralizing the enzymes that would otherwise degrade β-lactam antibiotics.
Vaborbactam is a potent inhibitor of Ambler class A and C β-lactamases.[1] Its primary strength lies in its robust activity against Klebsiella pneumoniae carbapenemase (KPC), a major mechanism of carbapenem (B1253116) resistance in Enterobacterales.[2] However, vaborbactam lacks significant activity against class B metallo-β-lactamases (MBLs) and class D carbapenemases.[1][3]
Xeruborbactam , on the other hand, exhibits a broader spectrum of activity. It is a dual-spectrum inhibitor, effective against both serine-β-lactamases (classes A, C, and D) and metallo-β-lactamases (class B).[3][4] This gives xeruborbactam a potential advantage in treating infections caused by a wider range of resistant pathogens. Furthermore, xeruborbactam has demonstrated intrinsic antibacterial activity against some Gram-negative bacteria by binding to penicillin-binding proteins (PBPs).[5]
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro efficacy of these inhibitors is typically assessed by measuring the Minimum Inhibitory Concentration (MIC) of a partner β-lactam antibiotic (commonly meropenem) with and without the inhibitor. A lower MIC value indicates greater potency.
Table 1: Comparative In Vitro Activity against Key Pathogen Groups
| Pathogen Group | Drug Combination | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| KPC-producing Enterobacterales | Meropenem-Vaborbactam | 0.06 | 1 | [6] |
| Meropenem-Xeruborbactam | ≤0.06 | ≤0.06 | [4] | |
| MBL-producing Enterobacterales | Meropenem-Vaborbactam | >32 | >32 | [3] |
| Meropenem-Xeruborbactam | 1 | 1 | [3][7] | |
| Carbapenem-Resistant Acinetobacter baumannii (CRAB) | Meropenem-Vaborbactam | - | - | |
| Meropenem-Xeruborbactam | 16 | 64 | [5] | |
| Carbapenem-Resistant Pseudomonas aeruginosa | Meropenem-Vaborbactam | - | - | |
| Meropenem-Xeruborbactam | >64 | >64 | [5] |
Note: Data for meropenem-vaborbactam against CRAB and P. aeruginosa is not extensively reported as it is not its primary target spectrum. Xeruborbactam data is from preclinical studies.
Table 2: Inhibition Constants (Kᵢ) against Specific β-Lactamases
| β-Lactamase | Vaborbactam Kᵢ (nM) | Xeruborbactam Kᵢ (nM) | Citation(s) |
| KPC-2 (Class A) | ~20-140 | ~1-2 | [3] |
| CTX-M-15 (Class A) | - | <1 | [3] |
| AmpC (Class C) | - | 8 | [3] |
| OXA-23 (Class D) | - | 0.74 | [3] |
| NDM-1 (Class B) | No significant activity | ~4-7 | [3] |
| VIM-1 (Class B) | No significant activity | ~30 | [3] |
| IMP-1 (Class B) | No significant activity | 240 | [3] |
Note: Kᵢ (inhibition constant) is a measure of the inhibitor's potency; a lower value indicates stronger inhibition. Data is compiled from various in vitro studies.
Clinical Efficacy: From Trials to Practice
Vaborbactam , in combination with meropenem (B701) (Vabomere®), is approved for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis, and is used for other serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE).
The pivotal TANGO II trial demonstrated the superiority of meropenem-vaborbactam over the best available therapy for CRE infections.[8][9] Key outcomes from the trial are summarized below.
Table 3: Key Outcomes of the TANGO II Trial (Meropenem-Vaborbactam vs. Best Available Therapy)
| Outcome | Meropenem-Vaborbactam (n=32) | Best Available Therapy (n=15) | P-value | Citation(s) |
| Clinical Cure at End of Treatment | 65.6% (21/32) | 33.3% (5/15) | 0.03 | [8][9] |
| Clinical Cure at Test of Cure | 59.4% (19/32) | 26.7% (4/15) | 0.02 | [8][9] |
| 28-Day All-Cause Mortality | 15.6% (5/32) | 33.3% (5/15) | - | [8][9] |
| Treatment-Related Adverse Events | 24.0% (12/50) | 44.0% (11/25) | - | [8][9] |
| Renal-Related Adverse Events | 4.0% (2/50) | 24.0% (6/25) | - | [8][9] |
Xeruborbactam is currently in Phase 1 clinical trials.[10][11][12][13] These studies are evaluating the safety, tolerability, and pharmacokinetics of xeruborbactam alone and in combination with a β-lactam partner. The results of these early-phase trials will be crucial in determining the future clinical development of this promising broad-spectrum inhibitor.
Experimental Protocols
The in vitro data presented in this guide were primarily generated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6][14][15][16]
Broth Microdilution MIC Testing Workflow
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a specific cell density (typically 5 x 10⁵ colony-forming units/mL).
-
Serial Dilution of Antimicrobial Agents: The β-lactam antibiotic (e.g., meropenem) is serially diluted in a 96-well microtiter plate. For combination testing, a fixed concentration of the β-lactamase inhibitor (e.g., 8 µg/mL for vaborbactam or xeruborbactam) is added to each well.[3]
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Visualizing the Mechanisms and Workflows
Signaling Pathway: Inhibition of β-Lactamases
Caption: Mechanism of action of β-lactam antibiotics and their inhibitors.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Logical Relationship: Spectrum of β-Lactamase Inhibition
Caption: Comparative spectrum of β-lactamase inhibition.
Conclusion
Vaborbactam is a well-established and effective β-lactamase inhibitor, particularly against KPC-producing Enterobacterales. Its clinical utility in combination with meropenem is supported by robust clinical trial data. Xeruborbactam, while in the earlier stages of development, demonstrates a promisingly broader spectrum of activity, including against challenging metallo-β-lactamases and some class D carbapenemases. The ongoing clinical evaluation of xeruborbactam will be critical in defining its future role in the armamentarium against multidrug-resistant Gram-negative infections. For the research and drug development community, both molecules represent significant advancements in the field of β-lactamase inhibition, with xeruborbactam's expanded spectrum offering a potential solution for some of the most difficult-to-treat bacterial pathogens.
References
- 1. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 6. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amr-insights.eu [amr-insights.eu]
- 10. Qpex Biopharma Announces Presentation of Clinical Data for Ultra-Broad Spectrum β-lactamase Inhibitor Xeruborbactam and the Lipopeptide QPX9003 at ECCMID 2022 Meeting - Qpex Biopharma [qpexbio.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. 216. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Multiple Doses of the Beta-lactamase inhibitor Xeruborbactam Alone and in Combination Meropenem in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth microdilution susceptibility testing. [bio-protocol.org]
- 16. chainnetwork.org [chainnetwork.org]
A Head-to-Head Comparison of Novel Beta-Lactamase Inhibitor Combinations
The rising tide of antimicrobial resistance, particularly among Gram-negative bacteria, poses a significant threat to global public health. The production of β-lactamase enzymes, which inactivate β-lactam antibiotics, is a primary mechanism of resistance. In response, a new generation of β-lactam/β-lactamase inhibitor (BL/BLI) combinations has been developed and recently approved, offering new hope in the fight against multidrug-resistant (MDR) pathogens. This guide provides a head-to-head comparison of three recently approved BL/BLI combinations: Cefepime/Enmetazobactam (B1664276), Sulbactam (B1307)/Durlobactam, and Aztreonam/Avibactam (B1665839), with supporting data from pivotal clinical trials and in vitro susceptibility studies.
Introduction to the New Combinations
Cefepime/Enmetazobactam (Exblifep®) was approved by the US FDA in February 2024 for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis.[1][2] Cefepime is a fourth-generation cephalosporin, and enmetazobactam is a novel extended-spectrum β-lactamase (ESBL) inhibitor.[2]
Sulbactam/Durlobactam (Xacduro®) received FDA approval in May 2023 for treating hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) caused by susceptible strains of Acinetobacter baumannii-calcoaceticus complex.[3] This combination is unique as both components are β-lactamase inhibitors, with sulbactam also possessing intrinsic activity against Acinetobacter. Durlobactam is a novel diazabicyclooctane (DBO) inhibitor that protects sulbactam from degradation.
Aztreonam/Avibactam (Emblaveo®) was approved in Europe in April 2024 and is under review in the US for treating various serious infections caused by Gram-negative bacteria with limited treatment options.[3][4] This combination is particularly noteworthy for its activity against metallo-β-lactamase (MBL)-producing Enterobacterales. Aztreonam is a monobactam that is stable to MBLs, while avibactam inhibits other key β-lactamases that are often co-produced.[3][4]
Clinical Efficacy and Safety: A Comparative Summary
The clinical development of these new BL/BLI combinations has been supported by robust Phase 3 clinical trials. Below is a summary of the pivotal trials for each agent.
Table 1: Pivotal Phase 3 Clinical Trial Data for Cefepime/Enmetazobactam (ALLIUM Trial)
| Parameter | Cefepime/Enmetazobactam | Piperacillin/Tazobactam |
| Indication | Complicated Urinary Tract Infections (cUTIs) or Acute Pyelonephritis | Complicated Urinary Tract Infections (cUTIs) or Acute Pyelonephritis |
| Primary Endpoint | Composite of Clinical Cure and Microbiological Eradication at Test-of-Cure (TOC) | Composite of Clinical Cure and Microbiological Eradication at Test-of-Cure (TOC) |
| Overall Success Rate | 79.1% (273/345)[4][5] | 58.9% (196/333)[4][5] |
| Success in ESBL-producing Pathogens | 73.7% (56/76)[4][5] | 51.5% (34/66)[4][5] |
| Treatment-Emergent Adverse Events (TEAEs) | 50.0%[4][5] | 44.0%[4][5] |
| Discontinuation due to AEs | 1.7%[4][5] | 0.8%[4][5] |
Cefepime/enmetazobactam demonstrated superiority over piperacillin/tazobactam in the treatment of cUTIs, particularly those caused by ESBL-producing organisms.[4][5][6]
Table 2: Pivotal Phase 3 Clinical Trial Data for Sulbactam/Durlobactam (ATTACK Trial)
| Parameter | Sulbactam/Durlobactam + Imipenem/Cilastatin | Colistin (B93849) + Imipenem/Cilastatin |
| Indication | Infections caused by Carbapenem-Resistant Acinetobacter baumannii (CRAB) | Infections caused by Carbapenem-Resistant Acinetobacter baumannii (CRAB) |
| Primary Endpoint | 28-Day All-Cause Mortality | 28-Day All-Cause Mortality |
| Mortality Rate | 19.0% (12/63)[7][8] | 32.3% (20/62)[7][8] |
| Clinical Cure Rate at TOC | 61.9%[7] | 40.3%[7] |
| Nephrotoxicity | 13% (12/91)[8] | 38% (32/85)[8] |
| Serious Adverse Events | 40%[8] | 49%[8] |
Sulbactam/durlobactam was non-inferior to colistin for 28-day all-cause mortality and was associated with a significantly higher clinical cure rate and a lower incidence of nephrotoxicity.[7][8][9][10]
Table 3: Pivotal Phase 3 Clinical Trial Data for Aztreonam/Avibactam (REVISIT Trial)
| Parameter | Aztreonam/Avibactam ± Metronidazole | Meropenem (B701) ± Colistin |
| Indication | Complicated Intra-Abdominal Infections (cIAI) or HAP/VAP | Complicated Intra-Abdominal Infections (cIAI) or HAP/VAP |
| Primary Endpoint | Clinical Cure at Test-of-Cure (TOC) | Clinical Cure at Test-of-Cure (TOC) |
| Clinical Cure Rate (cIAI) | 76.4%[3][11] | 74.0%[3][11] |
| Clinical Cure Rate (HAP/VAP) | 45.9%[3][11] | 41.7%[3][11] |
| 28-Day All-Cause Mortality (cIAI) | 1.9%[12] | 2.9%[12] |
| 28-Day All-Cause Mortality (HAP/VAP) | 10.8%[12] | 19.4%[12] |
| Safety Profile | Generally well-tolerated, consistent with known safety profile of aztreonam.[3] | - |
Aztreonam/avibactam demonstrated similar clinical cure rates to meropenem in patients with cIAI and HAP/VAP caused by Gram-negative bacteria.[3][11]
In Vitro Activity: A Head-to-Head Susceptibility Comparison
The in vitro activity of these new combinations against key multidrug-resistant Gram-negative pathogens is a critical determinant of their clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90).
Table 4: Comparative In Vitro Activity (MIC90, µg/mL) of New BL/BLI Combinations
| Organism (Resistance Mechanism) | Cefepime/ Enmetazobactam | Sulbactam/ Durlobactam | Aztreonam/ Avibactam | Meropenem/ Vaborbactam | Ceftazidime/ Avibactam |
| E. coli (ESBL-producing) | 0.12[13] | - | ≤0.03/4 | - | - |
| K. pneumoniae (ESBL-producing) | 1[13] | - | ≤0.03/4 | - | - |
| K. pneumoniae (KPC-producing) | >64 | - | 0.12/4 | ≤0.03/8 | 1/4 |
| Enterobacterales (MBL-producing) | High resistance[14] | - | 8/4[15][16] | High resistance | High resistance |
| P. aeruginosa | 16 | - | - | >64/8 | 8/4 |
| A. baumannii (Carbapenem-Resistant) | - | 2 | - | - | - |
Note: MIC values can vary based on the specific isolates tested and testing methodologies. Data is compiled from multiple sources for a broad overview.[13][14][15][16]
Visualizing Mechanisms and Workflows
To better understand the function and evaluation of these new antimicrobial agents, the following diagrams illustrate their mechanism of action, a typical experimental workflow for determining susceptibility, and a logical approach to their clinical application.
Figure 1. Mechanism of action of β-lactam/β-lactamase inhibitor combinations.
Figure 2. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Figure 3. Selection logic for new BL/BLI combinations based on resistance mechanism.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a cornerstone of in vitro susceptibility testing and was used to generate much of the data presented in this guide. The protocol is standardized by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of the β-lactam and β-lactamase inhibitor are prepared at a high concentration in a suitable solvent.
-
For combination testing, the β-lactamase inhibitor (e.g., enmetazobactam, durlobactam, avibactam) is often added to the testing medium at a fixed concentration.
-
The β-lactam component is then serially diluted (usually two-fold) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB) and the fixed concentration of the inhibitor.
2. Inoculum Preparation:
-
A suspension of the bacterial isolate is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill kinetic assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
1. Preparation:
-
Tubes containing CAMHB are prepared with the antimicrobial combination at various concentrations (e.g., 1x, 2x, 4x the MIC).
-
Control tubes include a growth control (no antibiotic) and tubes with each agent alone.
2. Inoculation:
-
A standardized bacterial inoculum (similar to the MIC protocol) is added to each tube to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
3. Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube, serially diluted, and plated onto agar (B569324) plates.
4. Incubation and Counting:
-
The agar plates are incubated for 18-24 hours, after which the number of viable colonies is counted.
5. Interpretation:
-
The change in log₁₀ CFU/mL over time is plotted. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is defined as bactericidal activity. A <3-log₁₀ decrease is considered bacteriostatic.
In Vivo Animal Infection Models
Animal models, such as the neutropenic murine thigh or lung infection models, are crucial for evaluating the in vivo efficacy of new antibiotics and establishing pharmacokinetic/pharmacodynamic (PK/PD) targets.
1. Animal Preparation:
-
Mice are often rendered neutropenic by treatment with cyclophosphamide (B585) to reduce the influence of the immune system and isolate the effect of the antibiotic.
2. Infection:
-
A standardized inoculum of the pathogen (e.g., A. baumannii for pneumonia models) is administered to the animals via the relevant route (e.g., intramuscularly for a thigh infection, or intranasally/intratracheally for a lung infection).
3. Treatment:
-
At a specified time post-infection, treatment with the BL/BLI combination is initiated. Different dosing regimens are typically tested to determine the PK/PD driver of efficacy (e.g., % time above MIC, AUC/MIC).
4. Efficacy Assessment:
-
At the end of the treatment period (e.g., 24 hours), animals are euthanized, and the target tissue (thigh or lungs) is harvested.
-
The tissue is homogenized, and the bacterial burden (CFU/gram of tissue) is determined by quantitative culture.
5. Interpretation:
-
The efficacy of the treatment is determined by the reduction in bacterial burden compared to untreated control animals. The data are used to model the PK/PD parameters that correlate with bactericidal activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Durlobactam in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Clinical efficacy, safety and pharmacokinetics of novel β-lactam/β-lactamase inhibitor combinations: a systematic review | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs [mdpi.com]
- 6. A Systematic Review of the Pharmacokinetics and Pharmacodynamics of Novel Beta-Lactams and Beta-Lactam with Beta-Lactamase Inhibitor Combinations for the Treatment of Pneumonia Caused by Carbapenem-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Sulbactam-durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy, safety and pharmacokinetics of novel β-lactam/β-lactamase inhibitor combinations: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Activity of Cefepime-Enmetazobactam against Gram-Negative Isolates Collected from U.S. and European Hospitals during 2014–2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. jmilabs.com [jmilabs.com]
- 15. Construction of Animal Model of A. Baumannii Infection - Ace Therapeutics [ace-superbugs.com]
- 16. Ceftaroline plus Avibactam Demonstrates Bactericidal Activity against Pathogenic Anaerobic Bacteria in a One-Compartment In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the in vitro activity of meropenem-xeruborbactam against clinical isolates
A comprehensive analysis of in vitro studies demonstrates the robust activity of meropenem-xeruborbactam against a wide range of clinically important Gram-negative bacteria, including difficult-to-treat carbapenem-resistant isolates. This novel β-lactam/β-lactamase inhibitor combination shows particular promise against metallo-β-lactamase (MBL)-producing strains, a key area of unmet medical need.
Xeruborbactam, a novel cyclic boronate β-lactamase inhibitor, effectively restores the in vitro activity of meropenem (B701) against many resistant bacterial strains.[1][2] This guide provides a detailed comparison of the in vitro performance of meropenem-xeruborbactam against other antibiotic combinations, supported by experimental data and standardized protocols.
Comparative In Vitro Activity
The combination of meropenem with xeruborbactam has consistently demonstrated superior in vitro potency compared to other β-lactam/β-lactamase inhibitor combinations, especially against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).
Enterobacterales
Against a collection of 300 diverse clinical Enterobacterales isolates, including those producing KPC, OXA-48-like, and metallo-β-lactamases, meropenem-xeruborbactam displayed the most potent activity with MIC50/90 values of ≤0.06/≤0.06 mg/L.[1] In a separate study involving 507 CRE isolates, where 168 were MBL producers, meropenem-xeruborbactam showed MIC50 and MIC90 values ranging from ≤ 0.03 mg/L to 0.06 mg/L and 0.06 mg/L to 1 mg/L, respectively.[2] Notably, against MBL-producing CRE, meropenem-xeruborbactam (MIC90 of 1 mg/L) was found to be 16-fold more potent than cefepime-taniborbactam (MIC90 of 16 mg/L).[2][3]
| Organism/Resistance Profile | Meropenem-Xeruborbactam MIC50/MIC90 (mg/L) | Cefepime-Taniborbactam MIC50/MIC90 (mg/L) | Meropenem-Vaborbactam MIC50/MIC90 (mg/L) | Imipenem-Relebactam MIC50/MIC90 (mg/L) | Ceftazidime-Avibactam MIC50/MIC90 (mg/L) |
| Carbapenem-Resistant Enterobacterales (CRE) | |||||
| All CRE (n=507) | ≤0.03-0.06 / 0.06-1[2] | - | - | - | - |
| MBL-producing CRE (n=168) | - / 1[2] | - / 16[2] | - | - | - |
| MBL-negative CRE | 0.125[3] | - | - | - | - |
| KPC-producing Enterobacteriaceae (n=991) | - | - | 0.06 / 1[4] | - | - |
| Carbapenem-Resistant Acinetobacter baumannii (CRAB) | |||||
| All CRAB (n=506) | 0.5 / 4[2] | - | - | - | - |
| Pseudomonas aeruginosa (PA) | |||||
| All PA (n=506) | - / 2-8[2] | - / 2-8[2] | - | - / 2-8[2] | - / 2-8[2] |
| MDR PA (n=65) | 2-4 / >8[2] | >8[2] | - | 2-4 / >8[2] | 2-4 / >8[2] |
Table 1: Comparative MIC50 and MIC90 values of Meropenem-Xeruborbactam and other β-lactam/β-lactamase inhibitor combinations against various clinical isolates.
Acinetobacter baumannii and Pseudomonas aeruginosa
Meropenem-xeruborbactam has also demonstrated significant activity against carbapenem-resistant Acinetobacter baumannii (CRAB). Against 506 CRAB isolates, it showed MIC50/MIC90 values of 0.5/4 mg/L, a potency level only matched by sulbactam-durlobactam in the same study.[2] For Pseudomonas aeruginosa, the potency of meropenem-xeruborbactam was comparable to other combinations like cefepime-taniborbactam, ceftolozane-tazobactam, and imipenem-relebactam against a general panel of isolates.[2] However, against multidrug-resistant (MDR) strains, while the MIC90 for all tested combinations was >8 mg/L, meropenem-xeruborbactam maintained a lower MIC50 of 2-4 mg/L.[2]
Mechanism of Action
Xeruborbactam is a broad-spectrum, cyclic boronate β-lactamase inhibitor.[2] It effectively neutralizes a wide array of serine β-lactamases (Classes A, C, and D) and, critically, metallo-β-lactamases (Class B), which are a significant source of carbapenem (B1253116) resistance and are not inhibited by most currently available β-lactamase inhibitors.[2][3] By inhibiting these enzymes, xeruborbactam protects meropenem from degradation, allowing it to bind to penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis, leading to cell death. Xeruborbactam itself also exhibits some intrinsic antibacterial activity by binding to PBPs.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Potency of Xeruborbactam and Other Cyclic Boronate Inhibitors
This guide provides a detailed comparison of the in vitro potency of Xeruborbactam (formerly QPX7728) against other notable cyclic boronate β-lactamase inhibitors, including taniborbactam (B611149) and vaborbactam. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance.
Xeruborbactam is an investigational, ultra-broad-spectrum β-lactamase inhibitor (BLI) characterized by its potent inhibition of both serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][2][3][4] This dual-action capability positions it as a significant development in combating infections caused by multidrug-resistant Gram-negative bacteria. This guide summarizes key in vitro efficacy data, details the experimental protocols used to generate this data, and provides visual representations of the underlying mechanisms and workflows.
Comparative In Vitro Potency
The in vitro efficacy of cyclic boronate inhibitors is primarily assessed through two key metrics: their ability to inhibit isolated β-lactamase enzymes (measured by the inhibition constant, Kᵢ) and their capacity to restore the activity of a partner β-lactam antibiotic against resistant bacterial isolates (measured by the Minimum Inhibitory Concentration, MIC).
Enzymatic Inhibition Constants (Kᵢ)
Xeruborbactam demonstrates potent inhibition against a wide array of β-lactamases from Ambler classes A, B, C, and D.[3][5] Notably, its spectrum of activity includes metallo-β-lactamases (MBLs) like NDM and IMP variants, which are not inhibited by earlier cyclic boronates such as vaborbactam, or in some cases, taniborbactam.[3][5]
| β-Lactamase | Ambler Class | Xeruborbactam (QPX7728) Kᵢ (nM) | Taniborbactam Kᵢ (nM) | Vaborbactam Kᵢ (nM) |
| KPC-2 | A | 1-2 | 4 | 59 |
| CTX-M-15 | A | 13 | 17 | 27 |
| SHV-5 | A | - | 3 | - |
| P99 AmpC | C | 1.8 | 2 | 37 |
| OXA-48 | D | 25 | 350 | >100,000 |
| NDM-1 | B | 12 | 81 | No Inhibition |
| VIM-2 | B | - | 19 | No Inhibition |
| IMP-1 | B | 41 | >30,000 | No Inhibition |
Note: Kᵢ values are compiled from multiple sources for comparative purposes and experimental conditions may vary.[3][6][7]
In Vitro Susceptibility of Gram-Negative Isolates
The combination of Xeruborbactam with a β-lactam antibiotic, such as meropenem, has shown significant in vitro activity against a broad collection of clinical isolates, including carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][8][9][10]
Table 2: Comparative MIC₉₀ Values (μg/mL) of β-Lactam/Inhibitor Combinations
| Organism Group | Meropenem-Xeruborbactam (8 µg/mL) | Cefepime-Taniborbactam (4 µg/mL) | Meropenem-Vaborbactam (8 µg/mL) |
| MBL-Negative CRE | 0.125[3] | - | 1[11] |
| MBL-Positive CRE | 1[3][10] | 16[10] | >64[7] |
| Carbapenem-Resistant A. baumannii (CRAB) | 4[2] | - | - |
| P. aeruginosa (MDR Panel) | >8 | >8 | - |
Note: MIC₉₀ represents the concentration required to inhibit 90% of the tested isolates. Values are compiled from multiple studies.[2][3][7][10][11]
Meropenem-Xeruborbactam was found to be the most potent combination against MBL-negative CRE and, alongside cefepime-taniborbactam, was one of the only combinations with significant activity against MBL-producing CRE.[3][10] Against MBL-producers, meropenem-xeruborbactam was at least 16-fold more potent than cefepime-taniborbactam based on MIC₉₀ values.[3][10]
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the in vitro potency of β-lactamase inhibitors.
Enzyme Inhibition Assay (Kᵢ Determination)
This protocol outlines the determination of inhibition constants for β-lactamase inhibitors.
-
Enzyme and Substrate Preparation : Purified β-lactamase enzymes are obtained and their concentrations determined. A chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, imipenem) is prepared in an appropriate assay buffer.[3]
-
Inhibitor Preparation : The cyclic boronate inhibitors are serially diluted to a range of concentrations.
-
Assay Procedure :
-
The purified enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period to allow for the establishment of binding equilibrium.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored continuously by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
-
Data Analysis : The initial reaction velocities are plotted against the inhibitor concentration. The inhibition constant (Kᵢ) is then calculated by fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive) using non-linear regression analysis.[3]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
This protocol describes the standardized method for determining the MIC of a β-lactam/inhibitor combination against bacterial isolates, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Inoculum Preparation :
-
Bacterial isolates are grown overnight on an appropriate agar (B569324) medium.
-
Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard.
-
The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[6]
-
-
Preparation of Antimicrobial Solutions :
-
Stock solutions of the β-lactam antibiotic (e.g., meropenem, cefepime) and the cyclic boronate inhibitor are prepared.
-
Serial two-fold dilutions of the β-lactam are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
The β-lactamase inhibitor is added to each dilution at a fixed concentration (e.g., 8 µg/mL for Xeruborbactam and Vaborbactam, 4 µg/mL for Taniborbactam).[6][12][13][14]
-
-
Inoculation and Incubation :
-
96-well microtiter plates are prepared with the antimicrobial dilutions.
-
Each well is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
-
MIC Determination : The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of β-lactamase inhibition by cyclic boronates and a typical experimental workflow for MIC testing.
Caption: Mechanism of β-lactamase inhibition by cyclic boronates.
Caption: Workflow for broth microdilution MIC testing.
References
- 1. In Vitro Activity of the Ultrabroad-Spectrum-Beta-Lactamase Inhibitor QPX7728 against Carbapenem-Resistant Enterobacterales with Varying Intrinsic and Acquired Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of the Ultra-Broad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Meropenem against Clinical Isolates of Carbapenem-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Potency of Meropenem-Vaborbactam in Lung Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
A Comparative Analysis of Xeruborbactam's Efficacy Against Multidrug-Resistant Gram-Negative Bacteria
The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing β-lactamase enzymes, presents a formidable challenge to global health. Carbapenem-resistant Enterobacterales (CRE) and resistant Pseudomonas aeruginosa are listed as critical-priority pathogens by the World Health Organization, necessitating the development of novel antimicrobial agents.[1] This guide provides a detailed comparison of Xeruborbactam, a novel β-lactam/β-lactamase inhibitor (BL/BLI) combination, against established BL/BLI therapies, with a focus on its efficacy against bacterial strains resistant to other combinations.
Xeruborbactam pairs a fourth-generation cephalosporin (B10832234) with a next-generation bicyclic boronate β-lactamase inhibitor.[1] This inhibitor is distinguished by its exceptionally broad spectrum of activity, which uniquely includes both serine-β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (MBLs) like NDM and VIM.[2][3][4][5] This capability addresses a critical gap in current treatments, as most approved BL/BLI combinations lack activity against MBL-producing organisms.[1][5][6]
Comparative In Vitro Efficacy
In vitro susceptibility testing demonstrates Xeruborbactam's potent activity against a wide range of resistant Gram-negative isolates. The addition of the inhibitor component lowers the Minimum Inhibitory Concentration (MIC) of the partner cephalosporin by over 64-fold against Enterobacterales.[2] The following tables summarize the comparative MIC data (in µg/mL) for Xeruborbactam and other BL/BLI combinations against challenging bacterial isolates.
Table 1: Activity Against Carbapenem-Resistant Enterobacterales (CRE) Isolates
| Organism Group | Agent | MIC₅₀ | MIC₉₀ | % Susceptible |
|---|---|---|---|---|
| All CRE | Xeruborbactam | 0.5 | 4 | 94.5% |
| (n=637) | Ceftazidime-Avibactam | 1 | >32 | 86.3% |
| Meropenem-Vaborbactam | 1 | >16 | 85.1% | |
| MBL-producing CRE | Xeruborbactam | 1 | 8 | 84.6% |
| (NDM, VIM) | Ceftazidime-Avibactam | >32 | >32 | <20% |
| Meropenem-Vaborbactam | >16 | >16 | <10% | |
| KPC-producing CRE | Xeruborbactam | 0.25 | 1 | 100% |
| Ceftazidime-Avibactam | 0.5 | 1 | ~98% | |
| Meropenem-Vaborbactam | 0.5 | 1 | ~99% |
Data synthesized from multiple in vitro surveillance studies.[2][7][8][9] Susceptibility percentages are based on provisional breakpoints.
Table 2: Activity Against Carbapenem-Resistant P. aeruginosa (CRPA) Isolates
| Organism Group | Agent | MIC₅₀ | MIC₉₀ | % Susceptible |
|---|---|---|---|---|
| All CRPA | Xeruborbactam | 4 | 16 | 94.9% |
| (n=948) | Ceftazidime-Avibactam | 8 | 32 | 79.1% |
| Ceftolozane-Tazobactam | 16 | >64 | 78.1% | |
| MBL-producing CRPA | Xeruborbactam | 8 | 32 | 65.1% |
| (n=43) | Ceftazidime-Avibactam | 32 | >32 | 16.0% |
| Ceftolozane-Tazobactam | >64 | >64 | 2.3% |
Data synthesized from multiple in vitro surveillance studies.[1][6][8] Susceptibility percentages are based on provisional breakpoints.
Xeruborbactam's superiority is most pronounced against isolates producing metallo-β-lactamases (MBLs), a common mechanism of resistance against which other leading BL/BLI combinations are ineffective.[1][6] Furthermore, in a Phase 3 clinical trial (CERTAIN-1) for complicated urinary tract infections (cUTI), Xeruborbactam was found to be superior to meropenem, achieving a composite clinical and microbiological success rate of 70.6% compared to 58.0% for meropenem.[10][11][12]
Mechanism of Action: Overcoming Resistance
β-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. β-lactamase enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Xeruborbactam's inhibitor component protects the partner cephalosporin by binding to and inactivating a broad range of these β-lactamase enzymes, including serine- and metallo-β-lactamases.[5][13]
Caption: Mechanism of β-lactamase resistance and inhibition by Xeruborbactam.
Experimental Protocols
The in vitro data presented in this guide were generated using standardized antimicrobial susceptibility testing (AST) methods as detailed by the Clinical and Laboratory Standards Institute (CLSI), primarily the broth microdilution method.[14][15]
Broth Microdilution Method (CLSI M07-A11)
The broth microdilution method is a standardized procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterial isolate.[14][16][17]
-
Preparation of Antimicrobial Solutions: The BL/BLI combinations are reconstituted according to the manufacturer's instructions. A series of twofold serial dilutions of each agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) within 96-well microtiter plates. The inhibitor concentration (e.g., 4 µg/mL for Xeruborbactam's partner) is kept constant across all wells for a given combination.[3]
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium for 18-24 hours. Several colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension. The plates are then incubated under ambient air at 35°C ± 2°C for 16-20 hours.[16][18]
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[16] Quality control is performed concurrently using reference bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to ensure the accuracy and reproducibility of the results.[17]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Bicyclic Boronate VNRX-5133 Inhibits Metallo- and Serine-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. contagionlive.com [contagionlive.com]
- 11. urologytimes.com [urologytimes.com]
- 12. kidneynews.org [kidneynews.org]
- 13. journals.asm.org [journals.asm.org]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. In vitro activity of cefepime/taniborbactam and comparator agents against Gram-negative bacterial bloodstream pathogens recovered from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. testinglab.com [testinglab.com]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Xeruborbactam's Penicillin-Binding Protein (PBP) Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Penicillin-Binding Protein (PBP) binding profile of Xeruborbactam with other β-lactam antibiotics and β-lactamase inhibitors. The information presented is supported by experimental data to assist researchers in understanding the unique characteristics of Xeruborbactam.
Executive Summary
Xeruborbactam, a novel cyclic boronate β-lactamase inhibitor, demonstrates a distinct PBP binding profile that contributes to its intrinsic antibacterial activity, in addition to its primary role in β-lactamase inhibition. Unlike many β-lactamase inhibitors that show minimal PBP interaction, Xeruborbactam actively binds to multiple PBPs in key Gram-negative pathogens. This dual-action potential—inhibiting β-lactamases and directly targeting the bacterial cell wall synthesis machinery—positions Xeruborbactam as a promising partner for β-lactam antibiotics. This guide will delve into the quantitative PBP binding affinities, the experimental methods used to determine them, and the mechanistic pathways involved.
Comparative PBP Binding Affinity: Xeruborbactam vs. Other β-Lactams
The binding affinity of β-lactam agents to various PBPs is a critical determinant of their antibacterial spectrum and potency. This affinity is typically measured by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity.
The following table summarizes the PBP binding profiles of Xeruborbactam in comparison to other selected β-lactams and β-lactamase inhibitors across several clinically relevant bacterial species.
| Organism | PBP | Xeruborbactam IC50 (µM) | Meropenem IC50 (µM) | Avibactam IC50 (mg/L) | Other β-Lactams/Inhibitors IC50 |
| Escherichia coli | PBP1a/1b | 40 - 70[1][2][3] | 0.25 | - | Aztreonam: >1,000 µg/ml (PBP1a/1b)[4] |
| PBP2 | 40 - 70[1][2][3] | 0.07 | - | Mecillinam: <0.0075 mg/L[5] | |
| PBP3 | 40 - 70[1][2][3] | ND | - | Aztreonam: 0.063 µg/ml[4] | |
| Klebsiella pneumoniae | PBP1a/1b | 40 - 70[1][2][3] | 0.5 mg/L | - | Ceftazidime: 4 mg/L[5] |
| PBP2 | 40 - 70[1][2][3] | <0.0075 mg/L[5] | 2 mg/L[5] | Mecillinam: <0.0075 mg/L[5] | |
| PBP3 | 40 - 70[1][2][3] | - | - | Aztreonam: 0.06 - 0.12 mg/L[5] | |
| Acinetobacter baumannii | PBP1a | 1.4[1][2][3] | 0.011 | - | - |
| PBP2 | 23[1][2][3] | 0.19 | - | - | |
| PBP3 | 140[1][2][3] | - | - | - | |
| Pseudomonas aeruginosa | PBP1a | 1.9 | 0.06 | - | - |
| PBP1b | 7.1 | 0.17 | - | - | |
| PBP2 | 370 | 0.23 | - | - | |
| PBP3 | 510 | - | - | - |
ND: Not Determined
Experimental Protocols
The determination of PBP binding affinities is crucial for characterizing the activity of β-lactam agents. A widely used method is the Bocillin FL Competition Assay .
Principle
This assay is based on the competition between the unlabeled β-lactam antibiotic being tested and a fluorescently labeled penicillin derivative, Bocillin FL, for binding to the PBPs in bacterial cell membranes. The IC50 is determined as the concentration of the test antibiotic that reduces the binding of Bocillin FL by 50%.
Detailed Methodology
-
Bacterial Membrane Preparation:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with an appropriate buffer (e.g., PBS).
-
Resuspend the cells in buffer and lyse them using methods such as sonication or French press to release the cellular contents.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Wash the membrane pellet and resuspend it in a suitable buffer for storage or immediate use.
-
-
Competition Binding Assay:
-
In a multi-well plate, incubate varying concentrations of the test compound (e.g., Xeruborbactam) with a fixed amount of the prepared bacterial membrane preparation. This pre-incubation allows the test compound to bind to the PBPs.
-
Following the pre-incubation period, add a fixed concentration of Bocillin FL to each well. Bocillin FL will bind to the PBP active sites that are not occupied by the test compound.
-
Incubate the mixture to allow for the binding of Bocillin FL.
-
-
Detection and Analysis:
-
Terminate the binding reaction by adding a denaturing sample buffer (e.g., SDS-PAGE loading buffer).
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.
-
Quantify the fluorescence intensity of each PBP band.
-
Plot the percentage of Bocillin FL binding (relative to a control with no test compound) against the concentration of the test compound.
-
Calculate the IC50 value from the resulting dose-response curve using appropriate software.
-
Visualizing the Mechanism and Workflow
Mechanism of PBP Inhibition
β-lactam antibiotics and inhibitors like Xeruborbactam exert their effect by interrupting the final stages of peptidoglycan synthesis, which is essential for maintaining the bacterial cell wall integrity. PBPs are the key enzymes in this process. The following diagram illustrates this inhibitory action.
Caption: Inhibition of peptidoglycan synthesis by Xeruborbactam and β-lactams.
Experimental Workflow for PBP Binding Assay
The following diagram outlines the key steps in the Bocillin FL competition assay used to determine PBP binding affinities.
Caption: Experimental workflow for determining PBP binding affinity.
Conclusion
Xeruborbactam exhibits a multifaceted mechanism of action that includes not only the potent inhibition of a broad range of β-lactamases but also direct, albeit modest, intrinsic antibacterial activity through the binding of essential PBPs.[3] Its binding profile, particularly against PBPs in challenging Gram-negative pathogens like Acinetobacter baumannii, suggests that it can contribute to the overall efficacy of a β-lactam partner beyond merely protecting it from enzymatic degradation. This "enhancer" effect, resulting from the simultaneous inhibition of multiple PBPs, is a valuable attribute in the development of new combination therapies to combat multidrug-resistant bacteria.[3] Further research into the synergistic interactions between Xeruborbactam and various β-lactam antibiotics at the level of PBP engagement will be crucial for optimizing its clinical application.
References
- 1. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Xeruborbactam: A Broad-Spectrum Beta-Lactamase Inhibitor for Combating Resistant Clinical Isolates
A comparative guide for researchers, scientists, and drug development professionals.
Xeruborbactam (formerly QPX7728) is a novel, broad-spectrum, cyclic boronate-type β-lactamase inhibitor demonstrating potent activity against a wide range of serine- and metallo-β-lactamases (MBLs).[1][2] This guide provides an objective comparison of Xeruborbactam's performance against other β-lactamase inhibitors, supported by experimental data from studies on clinical isolates. Its primary mechanism of action involves the inhibition of β-lactamase enzymes, which are responsible for the hydrolysis and inactivation of β-lactam antibiotics.[3] By inhibiting these enzymes, Xeruborbactam restores the efficacy of partner β-lactams, such as meropenem (B701), against otherwise resistant bacteria.
Comparative In Vitro Activity
Xeruborbactam, in combination with meropenem, has shown superior potency against a diverse collection of clinical isolates, including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.
Table 1: Comparative Activity of Meropenem-Xeruborbactam and Other β-Lactam/β-Lactamase Inhibitor Combinations against Carbapenem-Resistant Enterobacterales (CRE)
| Organism/Enzyme Class | Meropenem-Xeruborbactam (MIC90, µg/mL) | Meropenem-Vaborbactam (MIC90, µg/mL) | Cefepime-Taniborbactam (MIC90, µg/mL) |
| MBL-negative CRE | 0.125[2] | - | - |
| MBL-producing CRE | 1[2] | - | 16[2] |
| KPC-producing isolates | At least 4-fold lower than Meropenem-Vaborbactam[4][5] | - | - |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: Activity of Meropenem-Xeruborbactam against a Collection of 300 Genetically Diverse Clinical Enterobacterales Isolates
| Isolate Collection | MIC50 (mg/L) | MIC90 (mg/L) |
| 300 Clinical Strains | ≤0.06[6][7][8] | ≤0.06[6][7][8] |
MIC50/90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 3: Intrinsic Antibacterial Activity of Xeruborbactam
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Carbapenem-resistant Enterobacterales | 16[4][9][10] | 32[4][9][10] |
| Carbapenem-resistant Acinetobacter baumannii | 16[4][9][10] | 64[4][9][10] |
| Pseudomonas aeruginosa | >64[4][9] | >64[4][9] |
Mechanism of Action and Resistance
Xeruborbactam's primary mechanism is the inhibition of β-lactamase enzymes. As a boronic acid-based inhibitor, it forms a covalent adduct with the serine residue in the active site of serine-β-lactamases (Classes A, C, and D).[11] It is also a potent inhibitor of metallo-β-lactamases (Class B), which utilize zinc ions for catalysis.[1][12][13] This dual-spectrum inhibition is a key advantage over many existing β-lactamase inhibitors.
Beyond β-lactamase inhibition, Xeruborbactam also exhibits intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[4][5][9] This secondary mechanism may contribute to its overall efficacy.
Resistance to the Xeruborbactam combination can emerge through various mechanisms, including mutations in PBPs or overexpression of efflux pumps like AdeIJK in A. baumannii and MexAB-OprM in P. aeruginosa, which can reduce the intracellular concentration of the drug.[4][5][10] Additionally, alterations in outer membrane porins, such as OmpK35 and OmpK36 in Klebsiella pneumoniae, can lead to increased MIC values.[10]
Caption: Mechanism of action of Xeruborbactam in combination with a partner β-lactam antibiotic.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Xeruborbactam's activity.
Minimal Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Clinical isolates are cultured on appropriate agar (B569324) plates overnight at 37°C.
-
Colonies are suspended in saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antimicrobial Agent Preparation:
-
Stock solutions of Xeruborbactam and comparator agents are prepared.
-
Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. Xeruborbactam is often tested at a fixed concentration (e.g., 8 µg/mL) when in combination with a β-lactam.[1]
-
-
Inoculation and Incubation:
-
The diluted bacterial suspension is added to each well of the microtiter plates containing the antimicrobial dilutions.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Results are interpreted according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).[6]
-
Whole Genome Sequencing (WGS) for Resistance Mechanism Analysis
Objective: To identify the genetic determinants of antimicrobial resistance in clinical isolates.
Methodology:
-
DNA Extraction:
-
High-quality genomic DNA is extracted from pure cultures of the bacterial isolates using commercially available kits.
-
-
Library Preparation and Sequencing:
-
Sequencing libraries are prepared from the extracted DNA.
-
WGS is performed using a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Raw sequencing reads are assembled into a draft genome.
-
The assembled genome is annotated to identify genes.
-
Known resistance genes, such as those encoding β-lactamases, are identified by comparing the genome against resistance gene databases.
-
Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in genes associated with resistance (e.g., porin genes, PBP genes) are also analyzed.
-
Caption: A generalized workflow for the validation of Xeruborbactam's activity on clinical isolates.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action | Semantic Scholar [semanticscholar.org]
- 5. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 6. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digital.csic.es [digital.csic.es]
- 9. journals.asm.org [journals.asm.org]
- 10. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xeruborbactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel β-Lactamase Inhibitor Combinations: Xeruborbactam Therapy vs. Cefepime-Taniborbactam
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The development of novel β-lactam/β-lactamase inhibitor (BL/BLI) combinations is a critical strategy in addressing this threat. This guide provides a detailed comparison of two such innovative therapies: Xeruborbactam, currently in clinical development with various β-lactam partners, and Cefepime-taniborbactam, which has completed Phase 3 trials for complicated urinary tract infections (cUTI).
Executive Summary
Both xeruborbactam and taniborbactam (B611149) are next-generation, broad-spectrum β-lactamase inhibitors belonging to the cyclic boronate class. They are designed to restore the activity of established β-lactam antibiotics against bacteria that produce a wide array of β-lactamase enzymes, including both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).
Cefepime-taniborbactam has demonstrated clinical superiority over meropenem (B701) in a Phase 3 trial for cUTI.[1][2][3][4][5] In vitro studies indicate that xeruborbactam, particularly in combination with meropenem, exhibits potent activity against a wide range of carbapenem-resistant Enterobacterales (CRE), and may be more potent than cefepime-taniborbactam against MBL-producing isolates.[6][7] This guide will delve into the available preclinical and clinical data to provide a comprehensive comparison of these two promising therapies.
Mechanism of Action
Both taniborbactam and xeruborbactam function by inhibiting bacterial β-lactamase enzymes, which are the primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria.[8][9][10] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. By inhibiting these enzymes, taniborbactam and xeruborbactam protect their partner β-lactam from degradation, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effect.[11]
Taniborbactam is a bicyclic boronate that inhibits Ambler class A, B, C, and D enzymes.[12] Xeruborbactam is also a cyclic boronate inhibitor with activity against numerous serine and metallo-β-lactamases.[13][14] Notably, xeruborbactam also possesses modest intrinsic antibacterial activity against some Gram-negative bacteria by binding to PBPs.[13][14]
In Vitro Activity Comparison
In vitro studies provide a crucial first look at the potential efficacy of new antimicrobial agents. The following tables summarize the available minimum inhibitory concentration (MIC) data for xeruborbactam and cefepime-taniborbactam against key resistant pathogens.
Table 1: In Vitro Activity Against Metallo-β-Lactamase (MBL)-Producing Carbapenem-Resistant Enterobacterales (CRE)
| Organism/Enzyme Class | Meropenem-Xeruborbactam MIC90 (µg/mL) | Cefepime-Taniborbactam MIC90 (µg/mL) | Reference |
| MBL-producing CRE | 1 | 16 | [6][7] |
Table 2: In Vitro Activity Against Various Resistant Enterobacterales
| Organism/Resistance Profile | Meropenem-Xeruborbactam (8 µg/mL fixed XER) MIC90 (µg/mL) | Cefepime-Taniborbactam MIC90 (µg/mL) | Reference |
| Carbapenem-Resistant Enterobacterales (CRE) | ≤8 (for >90% of isolates) | >8 | [6] |
| ESBL-producing Enterobacterales | Not specified | Not specified | |
| KPC-producing Enterobacterales | 0.125 | Not specified | [6] |
Note: Direct comparative studies are limited, and MIC values can vary based on the specific isolates tested and the methodologies used.
A key finding from in vitro studies is that meropenem-xeruborbactam appears to be significantly more potent against MBL-producing CRE than cefepime-taniborbactam.[6][7] Xeruborbactam's inhibitory spectrum also includes some IMP enzymes and NDM-9, which are not inhibited by taniborbactam.[6][7][15][16][17]
Clinical Trial Data: Cefepime-Taniborbactam (CERTAIN-1)
The CERTAIN-1 trial was a pivotal Phase 3, randomized, double-blind, active-controlled study that evaluated the efficacy and safety of cefepime-taniborbactam compared to meropenem in adults with cUTI, including acute pyelonephritis.[1][4][18]
Table 3: Summary of CERTAIN-1 Trial Results
| Endpoint | Cefepime-Taniborbactam (n=293 in microITT) | Meropenem (n=143 in microITT) | Outcome |
| Composite Success (Microbiologic & Clinical) at Test of Cure (TOC) | 70.6% | 58.0% | Superiority met (p=0.009)[1][2][4][5] |
| Composite Success at Late Follow-up (Day 28-35) | 63.8% | 51.7% | Sustained superiority[1][2] |
| Treatment-Emergent Adverse Events | 35.5% | 29.0% | Similar safety profile[1] |
| Serious Adverse Events | 2.0% | 1.8% | Similar safety profile[1] |
microITT: Microbiological intention-to-treat population
The trial demonstrated that cefepime-taniborbactam was superior to meropenem for the primary composite endpoint of microbiological and clinical success at the test of cure visit.[1][2][4][5] The safety profile of cefepime-taniborbactam was comparable to that of meropenem.[1]
Clinical Development: Xeruborbactam Combination Therapy
Xeruborbactam is in earlier stages of clinical development compared to taniborbactam. It is being investigated in combination with several β-lactam partners, including an oral formulation with ceftibuten (B193870) and an intravenous formulation.[19][20][21] Phase 1 studies have been completed for intravenous xeruborbactam and have shown it to be safe and well-tolerated.[6][21] As of now, there is no publicly available Phase 3 clinical trial data directly comparing a xeruborbactam combination therapy to cefepime-taniborbactam.
Experimental Protocols
In Vitro Susceptibility Testing (General Methodology)
-
Bacterial Isolates: A panel of recent, geographically diverse clinical isolates of Gram-negative bacteria with characterized resistance mechanisms is used.
-
MIC Determination: Minimum inhibitory concentrations (MICs) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inhibitor Concentration: The β-lactamase inhibitor (xeruborbactam or taniborbactam) is tested at a fixed concentration (e.g., 4 or 8 µg/mL) in combination with doubling dilutions of the partner β-lactam antibiotic.
-
Interpretation: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
CERTAIN-1 Clinical Trial Protocol
-
Study Design: A Phase 3, global, randomized, double-blind, active-controlled, non-inferiority trial with a prespecified analysis for superiority.[18][22]
-
Patient Population: Hospitalized adults with complicated urinary tract infections, including acute pyelonephritis.[22]
-
Randomization: Patients were randomized in a 2:1 ratio.[3][22]
-
Intervention:
-
Treatment Duration: 7 days, with the possibility of extension to 14 days for patients with bacteremia.[3][5]
-
Primary Endpoint: Composite of microbiologic and clinical success at the test of cure (TOC) visit (days 19-23) in the microbiologic intention-to-treat (microITT) population.[3][22]
References
- 1. New England Journal of Medicine Publishes Positive Results of Cefepime-Taniborbactam from Phase 3 CERTAIN-1 Study of Patients with Complicated Urinary Tract Infection - Melinta [melinta.com]
- 2. urologytimes.com [urologytimes.com]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. Positive Phase 3 Results for Cefepime-Taniborbactam in NEJM [synapse.patsnap.com]
- 5. kidneynews.org [kidneynews.org]
- 6. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taniborbactam - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Xeruborbactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cefepime-Taniborbactam-a Novel Combination Therapy for Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Venatorx Pharmaceuticals Announces Positive Results for Phase 3 Clinical Trial (CERTAIN-1) of Cefepime-Taniborbactam for Treatment of cUTI - Interface nationale ANTIBIORÉSISTANCE [ppr-antibioresistance.inserm.fr]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Xeruborbactam + Ceftibuten for Bacterial Infection · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 21. Qpex Biopharma Announces Presentation of Clinical Data for Ultra-Broad Spectrum β-lactamase Inhibitor Xeruborbactam and the Lipopeptide QPX9003 at ECCMID 2022 Meeting - Qpex Biopharma [qpexbio.com]
- 22. pharmacytimes.com [pharmacytimes.com]
Cross-resistance analysis between Xeruborbactam and avibactam
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. Beta-lactamase inhibitors (BLIs) are a cornerstone of our defense, developed to counteract the primary mechanism of resistance to beta-lactam antibiotics. Avibactam (B1665839), a diazabicyclooctane (DBO) inhibitor, has been a valuable clinical tool, but the rise of resistance necessitates the development of novel agents. Xeruborbactam, a cyclic boronate inhibitor, represents a next-generation BLI with a broader spectrum of activity. This guide provides a detailed comparison of the cross-resistance profiles of Xeruborbactam and avibactam, supported by experimental data and methodologies to aid researchers in their ongoing efforts to combat antimicrobial resistance.
Comparative In Vitro Activity
The in vitro efficacy of Xeruborbactam and avibactam, typically in combination with a partner beta-lactam, is a critical measure of their potential clinical utility. The following tables summarize the minimum inhibitory concentrations (MICs) of these combinations against a range of carbapenem-resistant Enterobacterales (CRE) and other challenging pathogens.
Table 1: Comparative Activity of Meropenem-Xeruborbactam vs. Ceftazidime-Avibactam and Other Comparators against Carbapenem-Resistant Enterobacterales (CRE)
| Organism/Enzyme Type | Meropenem-Xeruborbactam (MIC90, µg/mL) | Ceftazidime-Avibactam (MIC90, µg/mL) | Meropenem-Vaborbactam (MIC90, µg/mL) | Imipenem-Relebactam (MIC90, µg/mL) |
| All CRE | 1 | >32 | 2 | 2 |
| MBL-producing CRE | 1 | >32 | >32 | >32 |
| MBL-negative CRE | 0.125 | 2 | 0.5 | 1 |
| KPC-producing | 0.125 | 1 | 0.5 | 1 |
| OXA-48-like-producing | 0.5 | 2 | 2 | 2 |
Data sourced from studies on recent clinical isolates of carbapenem-resistant Enterobacterales.[1][2][3]
Table 2: Activity of Meropenem-Xeruborbactam against Ceftazidime-Avibactam-Resistant Enterobacterales
| Organism | Resistance Mechanism to Ceftazidime-Avibactam | Meropenem-Xeruborbactam Susceptibility (%) | Meropenem-Vaborbactam Susceptibility (%) |
| Klebsiella pneumoniae | KPC-3 variants | 100% | 95% |
| Various CRE | KPC-2, KPC-3, porin mutations | Not specified | 95% |
Data from studies evaluating isolates with defined resistance mechanisms to ceftazidime-avibactam.[4][5]
Mechanisms of Resistance and Cross-Resistance
Understanding the molecular drivers of resistance is paramount for predicting clinical success and guiding the development of new therapies.
Avibactam Resistance:
Avibactam effectively inhibits Ambler class A, C, and some class D beta-lactamases.[6][7] However, it is not active against class B metallo-beta-lactamases (MBLs).[1][6][7][8] Resistance to ceftazidime-avibactam can emerge through several mechanisms:
-
Enzyme Mutations: Amino acid substitutions in the omega-loop of KPC enzymes, particularly the D179Y substitution in KPC-2 and KPC-3, are a common cause of resistance.[5][7][9]
-
Porin Loss: Decreased expression or mutations in the OmpK35 and OmpK36 porin genes in Klebsiella pneumoniae can reduce the permeability of the outer membrane to avibactam, leading to increased MICs.[6][10]
-
Efflux Pump Overexpression: Increased activity of efflux pumps can actively transport the antibiotic out of the bacterial cell.[6]
-
Increased Carbapenemase Expression: Higher levels of beta-lactamase production can overwhelm the inhibitor.[7]
Xeruborbactam's Broader Spectrum and Intrinsic Activity:
Xeruborbactam is a potent inhibitor of both serine beta-lactamases (classes A, C, and D) and MBLs (class B).[1][2][11][12][13] This broader spectrum is a key advantage over avibactam and other currently available BLIs.[1][8] Furthermore, Xeruborbactam exhibits some intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), which can enhance its overall efficacy.[11][12]
While Xeruborbactam demonstrates activity against many avibactam-resistant isolates, particularly those producing MBLs, cross-resistance can still occur. Mechanisms that can reduce the susceptibility to Xeruborbactam include:
-
Porin Inactivation: Similar to avibactam, the loss or modification of OmpK35 and OmpK36 porins in K. pneumoniae can lead to a 2- to 4-fold increase in the MIC of Xeruborbactam.[11][12][14]
-
Efflux Pumps: In Acinetobacter baumannii and Pseudomonas aeruginosa, the AdeIJK and MexAB-OprM efflux systems, respectively, can impact the potency of Xeruborbactam.[11][12][14]
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Testing
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology (Reference Broth Microdilution):
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar (B569324) plates overnight. Several colonies are then suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Plates: Serial twofold dilutions of the antimicrobial agents (e.g., meropenem (B701), ceftazidime) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For combination testing, the beta-lactamase inhibitor (avibactam or Xeruborbactam) is maintained at a fixed concentration (e.g., 4 µg/mL for avibactam, 8 µg/mL for Xeruborbactam) in each well.[4]
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Quality Control: Reference strains with known MIC values are included in each run to ensure the accuracy and reproducibility of the results.
Beta-Lactamase Inhibition Assays (Biochemical Assays)
Objective: To measure the inhibitory potency of a BLI against purified beta-lactamase enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Purified beta-lactamase enzymes are obtained commercially or through recombinant expression and purification. A chromogenic substrate, such as nitrocefin, is used, which changes color upon hydrolysis by the beta-lactamase.
-
Inhibition Kinetics: The rate of substrate hydrolysis is measured spectrophotometrically in the presence and absence of varying concentrations of the inhibitor (Xeruborbactam or avibactam).
-
Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50) or the apparent inhibition constant (Ki app), which are measures of the inhibitor's potency.
Molecular Characterization of Resistance Mechanisms
Objective: To identify the genetic determinants responsible for resistance.
Methodology:
-
Whole-Genome Sequencing (WGS): WGS is performed on resistant isolates to identify mutations in genes encoding beta-lactamases (e.g., blaKPC), porins (e.g., ompK35, ompK36), and other relevant targets.
-
Polymerase Chain Reaction (PCR) and Sanger Sequencing: These techniques are used to amplify and sequence specific genes of interest to confirm the presence of known resistance-conferring mutations.[4]
-
Gene Expression Analysis (RT-qPCR): Reverse transcription-quantitative PCR can be used to measure the expression levels of genes encoding efflux pumps or beta-lactamases to determine if overexpression contributes to resistance.
Visualizing the Analysis Workflow
The following diagram illustrates a typical workflow for a cross-resistance analysis study.
Caption: Workflow for Cross-Resistance Analysis.
Conclusion
Xeruborbactam demonstrates a significant advancement in the field of beta-lactamase inhibitors, offering a broader spectrum of activity that includes challenging MBL-producing pathogens. While cross-resistance with avibactam is not absolute and can occur through shared mechanisms like porin loss, Xeruborbactam retains activity against many avibactam-resistant isolates, particularly those that have acquired MBLs or specific KPC variants. Continued surveillance and mechanistic studies, following the protocols outlined in this guide, are essential for understanding the evolving landscape of antimicrobial resistance and optimizing the clinical application of these life-saving drugs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1378. Evaluation of the In vitro Activity of Meropenem-Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae, Including Isolates Resistant to Ceftazidime–Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potency of Vaborbactam Is Less Affected than That of Avibactam in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contagionlive.com [contagionlive.com]
- 8. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 12. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Portico [access.portico.org]
- 14. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Novel β-Lactamase Inhibitors: Xeruborbactam and Taniborbactam
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro inhibitory profiles of two next-generation β-lactamase inhibitors: Xeruborbactam and Taniborbactam (B611149). This analysis is supported by experimental data to inform research and development efforts in combating antimicrobial resistance.
The emergence of β-lactamase-mediated resistance, particularly among Gram-negative bacteria, poses a significant threat to the efficacy of β-lactam antibiotics. Xeruborbactam (formerly QPX7728) and taniborbactam (formerly VNRX-5133) are two novel, broad-spectrum β-lactamase inhibitors that have demonstrated the ability to restore the activity of β-lactam partners against many multidrug-resistant organisms. Both are cyclic boronate compounds that inhibit both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][2]
This guide summarizes their comparative inhibitory concentrations (IC50) against a range of clinically relevant β-lactamases, details the experimental protocols for these assessments, and visualizes their mechanisms of action.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of Xeruborbactam and taniborbactam against various Ambler class A, B, C, and D β-lactamases. Lower values indicate more potent inhibition.
Table 1: Comparative Inhibitory Activity (IC50 in µM) of Xeruborbactam and Taniborbactam against Metallo-β-Lactamases (MBLs)
| β-Lactamase | Ambler Class | Xeruborbactam (IC50 µM) | Taniborbactam (IC50 µM) | Key Findings |
| NDM-1 | B | Similar to Taniborbactam | 0.081 (Ki)[3] | Both are potent inhibitors. |
| NDM-9 | B | Effective[4] | Resistant[5] | Xeruborbactam demonstrates an advantage against this variant. |
| NDM-30 | B | Effective[4] | Resistant[6] | Xeruborbactam shows broader activity against NDM variants. |
| VIM-2 | B | Similar to Taniborbactam | 0.019 (Ki)[3] | Both effectively inhibit VIM-type enzymes. |
| VIM-83 | B | Effective[4] | Less inhibited than VIM-2-like enzymes[6] | Xeruborbactam may have an advantage against certain VIM variants. |
| IMP-1 | B | Effective (Ki of 0.24 µM)[5] | Ineffective (Ki >30 µM)[3] | Xeruborbactam is a potent inhibitor of IMP-1, while taniborbactam is not. |
| IMP-10 | B | Not significant inhibition[4] | Not specified | Neither inhibitor is effective against this IMP variant. |
| SPM-1 | B | Not significant inhibition[4] | Effective[6] | Taniborbactam shows activity where Xeruborbactam does not. |
| SIM-1 | B | Not significant inhibition[4] | Not effective[6] | Neither inhibitor is effective against SIM-1. |
Table 2: Comparative Inhibitory Activity (Ki in µM) of Xeruborbactam and Taniborbactam against Serine-β-Lactamases (SBLs)
| β-Lactamase | Ambler Class | Xeruborbactam (Ki µM) | Taniborbactam (Ki µM) | Key Findings |
| KPC-2 | A | Potent | 0.004[7] | Both are potent inhibitors of this key carbapenemase. |
| CTX-M-15 | A | Potent | 0.017[7] | Both effectively inhibit this common extended-spectrum β-lactamase (ESBL). |
| SHV-5 | A | Not specified | 0.003[7] | Taniborbactam is a potent inhibitor. |
| P99 AmpC | C | 0.008[5] | 0.002[7] | Both are potent inhibitors of AmpC enzymes. |
| OXA-48 | D | Potent | 0.35[7] | Both inhibit this important carbapenemase, with taniborbactam showing slightly lower potency. |
Experimental Protocols
The data presented in this guide are derived from in vitro enzymatic assays. The following is a generalized methodology for determining IC50 and Ki values.
Determination of 50% Inhibitory Concentrations (IC50)
The IC50 values for β-lactamase inhibitors are typically determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin (B1678963).
-
Enzyme Preparation: Crude cell lysates containing the specific β-lactamase of interest are prepared from recombinant E. coli strains overexpressing the enzyme.[6]
-
Assay Conditions: The assay is performed in a suitable buffer (e.g., phosphate (B84403) buffer with ZnCl2 for MBLs) in a 96-well plate format.
-
Inhibitor Pre-incubation: The enzyme preparation is pre-incubated with varying concentrations of the inhibitor (Xeruborbactam or taniborbactam) for a defined period.
-
Substrate Addition: The reaction is initiated by the addition of the chromogenic substrate (e.g., nitrocefin or imipenem).
-
Spectrophotometric Measurement: The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value, the concentration of inhibitor that reduces the enzyme activity by 50%, is determined by non-linear regression analysis.
Determination of Inhibition Constants (Ki)
For a more detailed characterization of the inhibitor-enzyme interaction, the inhibition constant (Ki) is determined through steady-state kinetic analysis.
-
Enzyme Kinetics: The initial velocity of the enzyme reaction is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
-
Data Analysis: The data are fitted to appropriate models of enzyme inhibition (e.g., competitive, non-competitive, or mixed) using Lineweaver-Burk, Dixon, or non-linear regression analysis to determine the Ki value.[3] Taniborbactam acts as a reversible, covalent inhibitor of serine β-lactamases and a competitive inhibitor of MBLs.[1]
Mechanism of Action and Cellular Effects
Both Xeruborbactam and taniborbactam function by inhibiting β-lactamases, thereby protecting co-administered β-lactam antibiotics from degradation. Beyond this primary mechanism, Xeruborbactam has also been shown to have intrinsic antibacterial activity at higher concentrations and can bind to penicillin-binding proteins (PBPs), which may contribute to its overall efficacy.[8][9]
Caption: Mechanism of β-Lactam/β-Lactamase Inhibitor Action.
The following diagram illustrates the experimental workflow for determining the in vitro efficacy of these inhibitors.
Caption: Experimental Workflow for Inhibitor Efficacy Testing.
References
- 1. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Xeruborbactam's In Vitro Activity Against NDM, VIM, and IMP-Type Metallo-β-Lactamases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of Xeruborbactam, a novel broad-spectrum β-lactamase inhibitor, against three clinically significant families of metallo-β-lactamases (MBLs): New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP).[1][2] Xeruborbactam, a cyclic boronate inhibitor, has demonstrated potent inhibition of both serine and metallo-β-lactamases.[3][4][5] This document summarizes key quantitative data, details common experimental protocols for assessing MBL inhibition, and presents visualizations of experimental workflows.
Comparative Inhibitory Activity of Xeruborbactam
Xeruborbactam has shown promising activity against a wide range of MBLs.[2][6] Its efficacy against NDM and VIM enzymes is comparable to that of another MBL inhibitor, taniborbactam (B611149).[1][7] However, a significant advantage of Xeruborbactam is its demonstrated activity against the majority of IMP-type enzymes, a class of MBLs that are typically resistant to taniborbactam.[1][2][8]
Despite its broad activity, some variants within the IMP family, notably IMP-6, IMP-10, IMP-14, and IMP-26, have shown reduced susceptibility to Xeruborbactam.[9][10] This highlights the ongoing challenge of evolving resistance mechanisms.
Table 1: Biochemical Inhibition of Metallo-β-Lactamases by Xeruborbactam
| Enzyme Target | Inhibition Constant (Ki) | 50% Inhibitory Concentration (IC50) |
| NDM-1 | 4–7 nM[8][11] | - |
| VIM-1 | ~30 nM[8][11] | - |
| VIM-2 | - | Higher Ki against IMP-10 than VIM-2[1][2] |
| IMP-1 | 0.24 µM[8][11] | - |
| IMP-10 | Much higher value than against NDM-1, VIM-2, and IMP-1[1][2] | >15-fold higher than for IMP-1[9][10] |
| IMP-6, IMP-14, IMP-26 | - | >15-fold higher than for IMP-1[9][10] |
Note: A lower Ki or IC50 value indicates more potent inhibition. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Antimicrobial Activity of Meropenem in Combination with Xeruborbactam against MBL-Producing Enterobacterales
| MBL-Producing Strain | Meropenem MIC90 (µg/mL) | Meropenem/Xeruborbactam (8 µg/mL) MIC90 (µg/mL) |
| MBL-negative CRE | >64 | 0.125[5] |
| MBL-positive CRE | >64 | 1[5] |
Note: MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. CRE stands for Carbapenem-Resistant Enterobacterales.
Experimental Protocols
The determination of the inhibitory activity of compounds like Xeruborbactam against MBLs typically involves biochemical and microbiological assays.
Metallo-β-Lactamase Inhibition Assay (Biochemical)
A common method to determine the inhibitory potency of a compound against a purified MBL enzyme is through a spectrophotometric assay using a chromogenic substrate, such as nitrocefin (B1678963).[12]
Principle: MBLs hydrolyze the β-lactam ring of nitrocefin, resulting in a color change that can be measured by an increase in absorbance at a specific wavelength (typically 490-492 nm).[12] An inhibitor will slow down this reaction, and the degree of inhibition can be quantified to determine values like IC50 and Ki.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)[12]
-
Inhibitor compound (e.g., Xeruborbactam)
-
Chromogenic substrate (e.g., Nitrocefin)[12]
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)[12]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the inhibitor in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations, and the purified MBL enzyme.[12] Include a "no inhibitor" control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Add the nitrocefin solution to all wells to start the enzymatic reaction.[12]
-
Kinetic Measurement: Immediately measure the change in absorbance over time using a microplate reader.[12]
-
Data Analysis: The initial reaction rates are calculated from the absorbance data. The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration. Further kinetic analyses can be performed to determine the inhibition constant (Ki).
Minimum Inhibitory Concentration (MIC) Assay (Microbiological)
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. To assess the efficacy of a β-lactamase inhibitor, the MIC of a β-lactam antibiotic is determined in the presence and absence of a fixed concentration of the inhibitor.
Principle: A significant reduction in the MIC of the β-lactam in the presence of the inhibitor indicates that the inhibitor is effective at protecting the antibiotic from degradation by the β-lactamase produced by the test organism.
Procedure:
-
Bacterial Culture: Grow the MBL-producing bacterial strain to a standardized density.
-
Antibiotic and Inhibitor Preparation: Prepare serial dilutions of the β-lactam antibiotic (e.g., meropenem). Prepare a solution of the inhibitor (e.g., Xeruborbactam) at a fixed concentration (e.g., 8 µg/mL).[5]
-
Assay Setup: In a 96-well microplate, add the bacterial inoculum to wells containing the serially diluted β-lactam antibiotic, both with and without the fixed concentration of the inhibitor.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth.
References
- 1. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. The emerging concern of IMP variants being resistant to the only IMP-type metallo-β-lactamase inhibitor, xeruborbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The emerging concern of IMP variants being resistant to the only IMP-type metallo-β-lactamase inhibitor, xeruborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for (1R,2S)-Xeruborbactam Disodium: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of (1R,2S)-Xeruborbactam disodium (B8443419) based on established best practices for pharmaceutical and chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, it is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all applicable local, state, and federal regulations.
Essential Safety and Logistical Information
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of (1R,2S)-Xeruborbactam disodium. Adherence to these procedures is crucial for personnel safety and environmental protection.
Immediate Safety Precautions
Proper handling is the first step in safe disposal. Always use appropriate Personal Protective Equipment (PPE) when working with this compound.
| Precaution | Specification |
| Personal Protective Equipment | Wear chemical safety goggles, a lab coat, and nitrile gloves (minimum 0.11 mm thickness). |
| Ventilation | Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood. |
| Emergency Procedures | In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. Show the attending physician the container label or SDS if available. |
Spill Response Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate non-essential personnel. Restrict access to the spill area.
-
Containment: For small spills, cover with an inert absorbent material such as vermiculite (B1170534) or sand.
-
Cleanup: Once absorbed, carefully collect the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly. For a beta-lactam compound like Xeruborbactam, a decontamination solution may be recommended by your EHS department.
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous chemical waste, pending an official classification from a safety data sheet or your institution's EHS department.
Laboratory-Scale Waste
This category includes small quantities of the pure compound, contaminated solutions, and disposable labware.
-
Waste Segregation: Do not mix this waste with general laboratory trash. All materials, including pipette tips, gloves, and contaminated media, must be collected in designated hazardous waste containers.
-
Container Selection:
-
Solid Waste: Use a clearly labeled, durable, and sealable container.
-
Liquid Waste: Use a leak-proof, screw-cap container that is chemically compatible with the waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage and Collection: Store the sealed waste containers in a designated satellite accumulation area. Follow your institution's procedures for waste pickup by the EHS department or a licensed contractor.
Bulk Quantities and Unused Product
Disposal of larger quantities of expired or unused this compound requires a formal disposal process.
-
Regulatory Compliance: The disposal of pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA).[1][2] Improper disposal, such as sewering, is prohibited for hazardous pharmaceutical waste.[2][3]
-
Professional Disposal Service: Contact your institution's EHS department to arrange for the collection and disposal by a licensed hazardous waste management company. These specialized companies will ensure the material is transported and disposed of in compliance with all regulations, typically via incineration.[2][4]
Chemical Decontamination
For liquid waste streams within a laboratory setting, chemical degradation may be a viable pre-treatment step to inactivate the beta-lactamase inhibitor before final disposal. One study has proposed the use of a 1 M sodium hydroxide (B78521) solution to effectively hydrolyze and inactivate β-lactam residues.[1]
This procedure should only be performed after a thorough risk assessment and with the explicit approval of your institution's EHS department.
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the appropriate disposal path for this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 2. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Beta-lactamase inhibitors from laboratory to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling (1R,2S)-Xeruborbactam disodium
This guide provides crucial safety and logistical information for laboratory professionals handling (1R,2S)-Xeruborbactam disodium (B8443419). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
(1R,2S)-Xeruborbactam disodium is identified as a potent, ultra-broad-spectrum boronic acid beta-lactamase inhibitor.[1][2] Due to its chemical nature, it is classified as a hazardous substance that may intensify fire (oxidizer), is harmful if swallowed, causes skin and eye irritation, and may lead to allergic skin reactions or respiratory difficulties if inhaled.[3]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required protective gear.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side shields or face shield | Must comply with OSHA regulation 29 CFR 1910.133 or European Standard EN166.[4] |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm and a breakthrough time of 480 minutes are recommended.[5] |
| Body | Protective clothing | A lab coat is required. Long pants and closed-toe shoes are mandatory.[6] For larger quantities or risk of splash, a chemical-resistant apron should be worn. |
| Respiratory | Respiratory protection | Use a NIOSH-approved respirator if ventilation is inadequate or when handling fine powders to avoid dust inhalation.[3] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust formation.[6][7]
-
Avoid all contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.[3]
-
Wash hands thoroughly with soap and water after handling.[4]
-
All equipment used for handling, such as spatulas and weighing boats, should be designated for this compound or thoroughly decontaminated after use.
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Store separately from combustible materials.[3]
-
For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from moisture and light.[2]
Emergency Procedures
In the event of exposure or a spill, follow these first-aid and containment measures immediately.
| Incident | First-Aid / Spill Response |
| Eye Contact | Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[3][4] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4][7] If skin irritation or a rash occurs, get medical help.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3] |
| Spill | Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Carefully scoop or sweep up the material and place it in a suitable, labeled container for disposal.[7] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the compound and its container in accordance with local, state, and federal regulations at an approved waste disposal facility.[3][5]
-
Do not allow the product to enter drains or waterways.
-
Contaminated PPE and cleaning materials should also be collected and disposed of as hazardous waste.
Caption: A flowchart illustrating the key steps for safely handling and disposing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 4. smooth-on.com [smooth-on.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. targetmol.com [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
